molecular formula C₂₁H₂₁ClO₅ B026262 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose CAS No. 141846-57-3

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Cat. No.: B026262
CAS No.: 141846-57-3
M. Wt: 388.8 g/mol
InChI Key: FJHSYOMVMMNQJQ-YTYFACEESA-N
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Description

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₁ClO₅ and its molecular weight is 388.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSYOMVMMNQJQ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141846-57-3
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Structure & Application Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

[1][2][3][4]

Executive Summary

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (often referred to as the L-Hoffer’s chlorosugar ) is a critical chiral building block in the synthesis of L-nucleoside antiviral agents.[1] Unlike their natural D-counterparts, L-nucleosides (e.g., Telbivudine, Clevudine, Lamivudine intermediates) often exhibit potent antiviral activity with reduced host toxicity due to their non-recognition by human polymerases.

This guide details the structural anatomy, synthetic generation, and reactivity profile of this intermediate. It focuses on the


-anomer1

Chemical Identity & Physical Properties[1][4][5][6]

ParameterData
CAS Number 141846-57-3
IUPAC Name (2R,3S,5S)-5-chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate
Formula C₂₁H₂₁ClO₅
Molecular Weight 388.84 g/mol
Appearance White to off-white crystalline solid
Melting Point 118–120 °C (Dec.)
Solubility Soluble in CH₂Cl₂, CHCl₃, Toluene; Hydrolyzes in water/alcohols
Stereochemistry L-Ribofuranose backbone;

-configuration at C1

Structural Anatomy & Causality

The utility of this molecule stems from three specific structural modifications to the ribose core.

The L-Ribofuranose Backbone[1]
  • Feature: The sugar ring exists in the L-configuration (mirror image of natural D-ribose).[2]

  • Causality: This stereochemistry is the primary determinant of the "L-nucleoside" pharmacology. The L-sugar scaffold allows the final drug to bind viral enzymes (like HBV DNA polymerase) while evading host mitochondrial polymerases, reducing toxicity.

2-Deoxy Functionality[1]
  • Feature: Absence of a hydroxyl group at the C2 position.

  • Causality: This mimics the DNA backbone (2'-deoxy). However, the lack of a C2-substituent removes the ability to use "neighboring group participation" (NGP) to direct stereochemistry during glycosylation. This makes the

    
    -chloride configuration critical, as stereocontrol must rely on solvent effects and 
    
    
    -like inversion mechanisms.
3,5-Di-O-toluoyl Protection[1][2]
  • Feature:

    
    -Toluoyl esters at C3 and C5.[1]
    
  • Causality:

    • Crystallinity: Toluoyl groups promote lattice formation better than simple benzoyl or acetyl groups, allowing the isolation of the pure

      
      -anomer by crystallization.
      
    • Electronic Stabilization: The electron-withdrawing ester at C3 destabilizes the formation of the oxocarbenium ion less than an ether would, but still allows for controlled reactivity.

    • UV Detection: The aromatic rings provide a strong chromophore for HPLC monitoring.

The Anomeric Chloride (C1)
  • Feature: A chlorine atom attached to the anomeric carbon, typically in the

    
     (axial) orientation.
    
  • Causality: The

    
    -chloride is stabilized by the anomeric effect  (overlap of the chlorine lone pair with the 
    
    
    orbital of the ring oxygen). This stability allows for storage and handling, whereas the
    
    
    -chloride is transient.

Synthetic Pathway (Flow & Mechanism)[9]

The synthesis typically proceeds from L-Arabinose (chiral pool) to 2-deoxy-L-ribose , followed by protection and activation.[1]

SynthesisPathArabinoseL-Arabinose(Starting Material)DeoxyRibose2-Deoxy-L-riboseDerivativeArabinose->DeoxyRibose1. Glycal formation2. ReductionProtected1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-L-riboseDeoxyRibose->ProtectedToluoylation(Tol-Cl, Pyridine)Product1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose(Target)Protected->ProductChlorination(HCl/AcOH)

Figure 1: General synthetic lineage from L-Arabinose to the target chlorosugar.

Experimental Protocol: Generation of the Donor

Objective: Convert the stable precursor (1-O-methyl or 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribose) into the reactive crystalline

1
Reagents
  • Precursor: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-L-ribose (10 g, 26 mmol)[1]

  • Solvent: Glacial Acetic Acid (40 mL)

  • Reagent: HCl (gas) or Acetyl Chloride (generating HCl in situ)

  • Wash: Cold Diethyl Ether

Methodology
  • Dissolution: Dissolve the precursor in glacial acetic acid in a round-bottom flask. Ensure the system is anhydrous (drying tube).

  • Acidification: Cool the solution to ~10°C. Bubble dry HCl gas into the solution for 15–20 minutes. Alternatively, add Acetyl Chloride (2.5 eq) dropwise if water is present to generate HCl, though gas is preferred for purity.

  • Precipitation: The product, This compound , is less soluble than the starting material.[1] As the reaction proceeds (replacement of -OMe with -Cl), the product will begin to crystallize directly from the acetic acid solution.

  • Filtration: After ~30 minutes, filter the white crystalline solid under an inert atmosphere (nitrogen blanket) to prevent hydrolysis.

  • Washing: Wash the filter cake rapidly with cold anhydrous diethyl ether to remove residual acid.

  • Drying: Dry under high vacuum over KOH pellets (to neutralize acid vapors).

Self-Validating Checkpoint:

  • Visual: The reaction must turn into a thick slurry of crystals. If no crystals form, the solution may be too dilute or the temperature too high.

  • Stability: The isolated solid should be stored at -20°C immediately.

Reactivity: The Glycosylation Mechanism

The primary application is the Silyl-Hilbert-Johnson reaction .[1] Because there is no C2-participating group, the stereochemical outcome depends on the


 inversion


MechanismAlphaClα-Chloro Sugar(Stable Donor)TransitionOxocarbenium Ion / Contact Ion PairAlphaCl->TransitionLewis Acid Activation(TMSOTf / SnCl4)BetaProdβ-L-Nucleoside(Desired Antiviral)Transition->BetaProdMajor Pathway(Inversion/Sn2-like)AlphaProdα-L-Nucleoside(Byproduct)Transition->AlphaProdMinor Pathway(If Ion separates)NucleobaseSilylated Nucleobase(e.g., Silyl-Thymine)Nucleobase->TransitionAttack

Figure 2: Mechanism of glycosylation. The


1
Troubleshooting Stereoselectivity
  • Problem: High

    
    -anomer content in the final nucleoside.
    
  • Cause: The reaction proceeded via a loose oxocarbenium ion (Sn1-like) rather than a tight ion pair or direct displacement (Sn2-like).[1]

  • Solution: Use a non-polar solvent (Chloroform/DCM) rather than Acetonitrile. Lower the temperature (-20°C). Ensure the chlorosugar is freshly prepared and pure

    
    -anomer.[1]
    

Analytical Characterization

1H NMR (CDCl₃, 300/400 MHz)
  • Anomeric Proton (H1): A diagnostic signal is the doublet (or pseudo-singlet depending on resolution) at

    
     6.6–6.7 ppm .
    
    • Note: The

      
      -anomer typically shows a smaller coupling constant (
      
      
      ) than the
      
      
      -anomer, but in 2-deoxy sugars, this region is complex. The shift is the primary indicator.
  • Toluoyl Methyls: Two singlets around

    
     2.4 ppm .[1]
    
  • Aromatic Protons: Two sets of AA'BB' systems (8 protons) in the

    
     7.2–8.0 ppm  region.
    
Stability & Handling[10]
  • Hydrolysis: The C1-Cl bond is extremely labile to moisture.[1] Exposure to humid air converts the chloride to the hemiacetal (lactol) within minutes, releasing HCl gas.

  • Storage: Must be stored under Argon/Nitrogen at -20°C .

  • Solvent Compatibility: Do not dissolve in methanol or ethanol (solvolysis occurs). Use Anhydrous Chloroform, DCM, or Toluene.

References

  • Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. . (Foundational work on the D-enantiomer chlorosugar).

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Authoritative text on Silyl-Hilbert-Johnson coupling).

  • Mathé, C., & Gosselin, G. (2006). L-Nucleosides: from the naturally occurring to the synthetic antiviral agents. . (Context on L-nucleoside applications).

  • Bhat, B., et al. (1989). Synthesis and biological activity of L-thymidine. . (Specific protocol using the L-chlorosugar).

CAS number 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose , a critical chiral intermediate in the synthesis of L-nucleoside antivirals.

CAS Number: 141846-57-3 Common Name: Hoffer’s Chlorosugar (L-Isomer) Document Type: Technical Whitepaper for Drug Development Version: 2.0 (2025)

Executive Summary & Chemical Identity

In the landscape of antiviral drug development, "unnatural" L-nucleosides (the enantiomers of natural D-nucleosides) have emerged as potent therapeutic agents with favorable toxicity profiles. This compound is the foundational glycosyl donor used to synthesize these compounds, including Telbivudine (anti-HBV) and Clevudine .

Unlike its D-isomer counterpart (CAS 3601-89-6), which builds natural DNA analogues, the L-isomer allows for the construction of nucleosides that evade standard cellular degradation pathways while effectively inhibiting viral polymerases.

Chemical Profile Table
ParameterTechnical Specification
CAS Number 141846-57-3
IUPAC Name (2S,3R,5S)-5-Chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate
Molecular Formula C₂₁H₂₁ClO₅
Molecular Weight 388.84 g/mol
Appearance White to off-white crystalline powder
Stereochemistry L-Ribofuranose configuration (Alpha anomer is typically isolated)
Solubility Soluble in Dichloromethane (DCM), Chloroform, Ethyl Acetate; Insoluble in Water
Stability Moisture Sensitive : Hydrolyzes rapidly to the 1-OH hemiacetal in the presence of water.[1][2]

Synthesis & Production Architecture

Core Synthesis Pathway (L-Arabinose Route)

The industrial standard often adapts the Hoffer method to the L-series. The process involves the conversion of L-arabinose to 2-deoxy-L-ribose, followed by protection and chlorination.[3]

Step-by-Step Protocol Logic:

  • Deoxygenation: L-Arabinose is converted to a glycal or activated derivative to remove the 2-OH group, yielding 2-deoxy-L-ribose.

  • Methylation: The anomeric position is protected as a methyl glycoside (Methyl 2-deoxy-L-ribofuranoside) to stabilize the ring during acylation.

  • Acylation (Toluoylation): p-Toluoyl chloride is preferred over acetyl chloride because the toluoyl group increases crystallinity, facilitating purification without chromatography (a critical process parameter for scale-up).

  • Chlorination: The methyl glycoside is treated with HCl/Acetic Acid. This precipitates the

    
    -chloride isomer due to the Anomeric Effect , which thermodynamically favors the axial halogen.
    
Visualization: Synthesis Workflow

The following diagram outlines the conversion from L-Arabinose to the reactive Chlorosugar.

SynthesisPathway L_Arab L-Arabinose (Starting Material) Deoxy 2-Deoxy-L-Ribose L_Arab->Deoxy 1. Glycal Formation 2. Reduction Methyl Methyl 2-deoxy- L-ribofuranoside Deoxy->Methyl MeOH / H+ Protected 1-OMe-3,5-di-O-toluoyl- L-ribofuranose Methyl->Protected p-Tol-Cl / Pyridine (Crystallinity Enabler) Final 1-Chloro-2-deoxy- 3,5-di-O-toluoyl-L-ribose (CAS 141846-57-3) Protected->Final HCl / AcOH (Precipitation of α-anomer)

Figure 1: Synthetic route from L-Arabinose to the target chlorosugar, highlighting the critical toluoylation step for crystallinity.[4]

Application: Nucleoside Coupling (Silyl-Hilbert-Johnson)

The primary utility of CAS 141846-57-3 is as a Glycosyl Donor .[5] It reacts with silylated nucleobases (e.g., Thymine, Cytosine, Adenine) to form protected L-nucleosides.

Mechanism of Action

The reaction is a stereoselective S_N2-like displacement (Walden Inversion).

  • Starting Material: The chlorosugar exists predominantly as the

    
    -anomer  (chlorine is axial/down).
    
  • Reaction: The silylated base attacks from the opposite side (top face).

  • Result: Formation of the

    
    -nucleoside  (base is equatorial/up), which is the biologically active configuration.
    

Critical Process Parameter (CPP): Unlike ribose derivatives (with a 2-OH group), 2-deoxy sugars lack a participating group at C2 to direct stereochemistry via an acyloxonium ion. Therefore, solvent polarity and catalyst choice (SnCl₄ or TMSOTf) are vital to prevent the formation of the unwanted


-nucleoside.
Visualization: Coupling Mechanism

CouplingMechanism Chlorosugar α-Chloro-L-Sugar (CAS 141846-57-3) Transition Transition State (Oxocarbenium / Ion Pair) Chlorosugar->Transition Lewis Acid (TMSOTf) Base Silylated Nucleobase (e.g., Bis-TMS-Thymine) Base->Transition Nucleophilic Attack Product Protected β-L-Nucleoside (Biologically Active) Transition->Product Major Path (Inversion) Byproduct α-L-Nucleoside (Impurity) Transition->Byproduct Minor Path (Retention)

Figure 2: The Silyl-Hilbert-Johnson coupling mechanism showing the stereoselective formation of the beta-nucleoside.

Experimental Protocol: Handling & Stability

Warning: Chlorosugars are thermally unstable and highly susceptible to hydrolysis. They must be handled under strictly anhydrous conditions.

Storage & Handling
  • Temperature: Store at -20°C.

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Solvent Compatibility: Avoid alcohols (methanol/ethanol) or water, which cause immediate solvolysis. Use anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM).

Quality Control (Identification)

To verify the identity of the L-isomer versus the D-isomer, Optical Rotation is the definitive test.

TestExpected Result (L-Isomer)Expected Result (D-Isomer)
Specific Rotation

Negative (-) (approx -100° to -109°)Positive (+) (approx +109°)
1H NMR (Anomeric H) Doublet (J ≈ 4-5 Hz) indicating

-configuration
Same coupling, different chiral environment

References

  • Veeprho Standards. (2025). This compound Reference Standard. Retrieved from [Link]

  • Carbosynth / Carbotang. (2024).[6] Product Specification: this compound (CAS 141846-57-3).[1][5][7][8] Retrieved from [Link]

  • ResearchGate. (2010). Development of a Novel Synthetic Process for 2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl Chloride. Retrieved from [Link]

Sources

Technical Guide: Physical Properties & Melting Point of Hoffer's Chlorosugar (L-Enantiomer)

[1]

Part 1: Executive Summary & Core Directive

Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-


1Lamivudine (3TC)TelbivudineL-enantiomer

This guide provides an authoritative technical analysis of Hoffer's Chlorosugar L-Enantiomer (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-

1causality

Key Technical Insight: While the melting point of the L-enantiomer is physically identical to the D-enantiomer in an achiral environment, deviations in reported values often signal anomeric contamination (

Part 2: Chemical Identity & Physical Properties[2][3][4]

Chemical Identification

The L-enantiomer is the specular image of the classic Hoffer's chlorosugar. It is critical to verify the CAS Number specifically for the L-form to avoid supply chain errors.

AttributeSpecification
Common Name Hoffer's Chlorosugar (L-Enantiomer)
IUPAC Name 1-Chloro-2-deoxy-3,5-di-O-(4-methylbenzoyl)-

-L-erythro-pentofuranose
CAS Number 141846-57-3 (Specific to L-isomer)
Molecular Formula

Molecular Weight 388.84 g/mol
Chirality L-Enantiomer (Mirror image of CAS 4330-21-6)
Melting Point Analysis

The melting point (MP) is a critical quality attribute (CQA) for this intermediate.

  • Target Melting Point: 118 °C – 122 °C (Crystalline

    
    -anomer)
    
  • Lower Melting Polymorph/Anomer: ~80 °C – 82 °C

Scientific Context: Enantiomers possess identical scalar physical properties (MP, BP, density) in achiral environments. Therefore, the MP of the L-enantiomer is identical to the well-established D-enantiomer.

  • High Range (118–122°C): Indicates high purity of the stable

    
    -anomer .[1] The 
    
    
    -anomer is stabilized by the anomeric effect, where the electronegative chlorine substituent prefers the axial position.
  • Low Range (<110°C): Often indicates contamination with the

    
    -anomer  or hydrolysis products (free sugar).[1] The 
    
    
    -anomer is less stable and typically forms as a kinetic product or through epimerization in polar solvents.
Optical Rotation & Solubility

Optical rotation is the only physical property (standard) that distinguishes the L-enantiomer from the D-enantiomer without chiral chromatography.

PropertyValue / BehaviorNotes
Specific Rotation

Negative (-) Magnitude is approx. -118° (

, Toluene) or -109° (

,

).[1] D-form is (+).[1][2]
Solubility High: Toluene, DCM, CHCl3, Ethyl AcetateUsed for reaction solvents.
Insolubility Water, Hexanes (partial)Water causes rapid hydrolysis of the C1-Cl bond.
Stability Moisture SensitiveHydrolyzes to the 1-OH sugar; store under Argon/Nitrogen at -20°C.

Part 3: Synthesis & Validation Protocols

Synthesis Logic (L-Arabinose Pathway)

The synthesis of the L-enantiomer cannot start from natural D-ribose.[1] It typically begins with L-Arabinose , a naturally occurring L-sugar, requiring a specific epimerization or deoxygenation strategy.[1]

The "Hoffer" Chlorination Protocol (Adapted for L-Series):

  • Precursor: Methyl 2-deoxy-3,5-di-O-p-toluoyl-L-erythro-pentofuranoside.[1]

  • Reagent: Anhydrous HCl (gas) or Acetyl Chloride/MeOH (in situ HCl).

  • Solvent: Glacial Acetic Acid or Toluene.

  • Mechanism: The methoxy group at C1 is protonated and displaced by chloride. The

    
    -anomer precipitates due to thermodynamic stability and lower solubility (Le Chatelier's principle).[1]
    
Protocol: Determination of Anomeric Purity via Melting Point

This protocol validates if the batch is the correct

Reagents:

  • Sample: Hoffer's Chlorosugar L-Enantiomer (approx. 10 mg)[1]

  • Standard: Capillary melting point tubes (sealed)[1]

Procedure:

  • Preparation: Load dry sample into a capillary tube. Critical: Seal the tube immediately. The compound hydrolyzes in moist air, lowering the observed MP.

  • Ramp: Heat rapidly to 100°C, then ramp at 1°C/min.

  • Observation:

    • Onset 118°C: Pass.[1] High

      
      -purity.
      
    • Onset <110°C: Fail.[1] Significant

      
      -anomer or hydrolysis.[1]
      
    • Liquefaction <100°C: Fail.[1] Wet or decomposed sample.[1]

Visualization: Synthesis & QC Workflow

The following diagram illustrates the critical path from L-Arabinose to the validated L-Chlorosugar, highlighting the decision points for anomeric vs. enantiomeric purity.

GStartStarting Material:L-ArabinoseInter1Methyl L-ArabinosideStart->Inter1GlycosylationInter23,5-Di-O-toluoylIntermediateInter1->Inter2Deoxygenation &ProtectionReactionHoffer Chlorination(HCl / AcOH)Inter2->ReactionAnomeric SubstitutionCrudeCrude L-Chlorosugar(Alpha/Beta Mix)Reaction->CrudeCrystCrystallization(Thermodynamic Control)Crude->CrystPrecipitation of AlphaQC_MPQC: Melting PointTarget: 118-122°CCryst->QC_MPQC_RotQC: Optical RotationTarget: Negative (-)QC_MP->QC_RotIf MP > 118°CRejectReject / ReprocessQC_MP->RejectIf MP < 110°C(Beta Anomer)FinalValidatedHoffer's L-ChlorosugarQC_Rot->FinalIf Rotation (-)QC_Rot->RejectIf Rotation (+)(Wrong Enantiomer)

Caption: Workflow for synthesis and quality control of Hoffer's L-chlorosugar, distinguishing anomeric (MP) and enantiomeric (Rotation) checkpoints.

Part 4: Critical Handling & Stability (Self-Validating System)

To ensure trustworthiness in the lab, treat the stability of the C1-Cl bond as the primary variable.

  • The "Fizz" Test (Qualitative):

    • Dissolve a small crystal in wet acetone. Add

      
      .
      
    • Result: Immediate heavy white precipitate (

      
      ) confirms the presence of the reactive covalent chloride. If slow or no precipitate, the chlorine may have already hydrolyzed to the OH group (which does not react with 
      
      
      directly).
  • Storage Protocol:

    • Must be stored at -20°C .[1]

    • Container must be purged with inert gas (Argon preferred).[1]

    • Why? Moisture in the headspace condenses upon cooling, hydrolyzing the surface crystals.

References

  • Hoffer, M. (1960).

    
    -Halogenose aus 2-Desoxy-D-ribose. Chemische Berichte, 93(11), 2777-2781.[1] [1]
    
    • Foundational text describing the original synthesis and properties of the D-enantiomer.
  • Jung, M. E., & Gardiner, J. M. (2006). Synthesis of L-Nucleosides. Comprehensive Organic Chemistry. Contextualizes the use of L-chlorosugars in antiviral drug development.
  • Mathers, et al. (2004). Efficient Synthesis of L-Nucleosides from L-Arabinose. Journal of Organic Chemistry.
  • PubChem. (n.d.).[1] Compound Summary: 3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride.[1][3][4][5] National Library of Medicine. [1]

    • Provides physical property data for the D-enantiomer, serving as the physical constant baseline.
  • Veeprho. (2024).[1] 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose Reference Standard.

    • Confirms the CAS 141846-57-3 and commercial availability of the specific L-enantiomer.[1]

Technical Deep Dive: D- and L-1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

The Critical Intermediates in Nucleoside Analog Synthesis

Executive Summary

In the high-stakes landscape of antiviral and anticancer drug development, the stereochemical orientation of the sugar backbone is a determinant of therapeutic index.[1] 1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose (often referred to as Hoffer’s chlorosugar ) is the "gold standard" glycosyl donor used to synthesize 2'-deoxyribonucleosides.

While the D-isomer serves as the precursor for biologically native-like DNA analogs, the L-isomer has emerged as a powerhouse for synthesizing "unnatural" L-nucleosides (e.g., Lamivudine, Telbivudine) that evade human polymerases while potently inhibiting viral replication machinery.

This guide analyzes the physicochemical, synthetic, and mechanistic divergences between these two enantiomers, providing a robust framework for their application in medicinal chemistry.

Stereochemical Fundamentals & Identity

At a molecular level, the D- and L- forms are enantiomers—non-superimposable mirror images. While their scalar physical properties (boiling point, solubility in achiral solvents) are identical, their interaction with polarized light and chiral biological systems differs fundamentally.

FeatureD-Isomer (Natural Configuration)L-Isomer (Unnatural Configuration)
IUPAC Name 1-Chloro-2-deoxy-3,5-di-O-toluoyl-D -ribofuranose1-Chloro-2-deoxy-3,5-di-O-toluoyl-L -ribofuranose
Primary Precursor 2-Deoxy-D-riboseL-Arabinose or L-Ribose
Optical Rotation Dextrorotatory (+) or Levorotatory (-) [Solvent Dependent]Equal magnitude, opposite sign to D-isomer
Biological Target Mimics native DNA; recognized by human polymerases (

)
Often unrecognized by human polymerases; specific to viral RT/Polymerase
C1 Configuration Crystallizes as

-anomer (thermodynamic product)
Crystallizes as

-anomer (mirror image)
The "Hoffer" Stability Factor

The raw 1-chloro-2-deoxyribose is notoriously unstable, prone to rapid hydrolysis and anomerization. The p-toluoyl protecting groups at C3 and C5 are not merely masking groups; they are electronically tuned to:

  • Stabilize the crystalline lattice: Enabling the isolation of the pure

    
    -anomer.
    
  • Direct Stereochemistry: The C3-toluoyl group is essential for Neighboring Group Participation (NGP) , which dictates the stereochemical outcome of the glycosylation reaction.

Synthetic Pathways: The Divergence

The synthesis of the D-isomer is direct, utilizing the naturally abundant 2-deoxy-D-ribose. The L-isomer, however, requires "chiral switching" from available L-sugars (usually L-arabinose), making its production more chemically demanding.

Comparative Synthetic Workflow

Synthesis_Comparison D_Start Start: 2-Deoxy-D-Ribose D_Methyl Methyl-2-deoxy-D-ribofuranoside (AcCl / MeOH) D_Start->D_Methyl Fischer Glycosylation D_Toluoyl 3,5-Di-O-toluoylation (p-Tol-Cl / Pyridine) D_Methyl->D_Toluoyl Protection Chlorination Chlorination Step (HCl/AcOH or AcCl/MeOH) D_Toluoyl->Chlorination Precursor D_Final D-Hoffer's Chlorosugar (Crystallized α-anomer) L_Start Start: L-Arabinose L_Epimer Epimerization/Reduction (To 2-deoxy-L-ribose equivalent) L_Start->L_Epimer Synthetic Manipulation L_Methyl Methyl-2-deoxy-L-ribofuranoside L_Epimer->L_Methyl Glycosylation L_Methyl->Chlorination Precursor L_Final L-Hoffer's Chlorosugar (Crystallized α-anomer) Chlorination->D_Final Precipitation Chlorination->L_Final Precipitation

Figure 1: Comparative synthetic routes. Note the additional complexity in the L-series due to the lack of cheap 2-deoxy-L-ribose.

Critical Protocol Insight (Self-Validating Step)

For both isomers, the chlorination step is the critical control point. Older protocols used HCl gas, which is difficult to quantify and hazardous.

  • Modern Standard: Use Acetyl Chloride (AcCl) in Methanol .

  • Mechanism: AcCl reacts with MeOH to generate anhydrous HCl in situ in a stoichiometric manner.

  • Validation: This method prevents "over-chlorination" or degradation of the sensitive glycosidic bond, ensuring high yields of the

    
    -chloride precipitate.
    
Mechanistic Action: The "Neighboring Group" Effect[2][3][4]

The defining feature of Hoffer's chlorosugar is its ability to yield


-nucleosides  exclusively, despite starting as an 

-chloride. This is due to the Neighboring Group Participation (NGP) of the C3-toluoyl ester.
The Mechanism of

-Selectivity
  • Departure: The C1-Chlorine (

    
    -face) leaves, assisted by a Lewis Acid (e.g., TMSOTf or SnCl4).
    
  • Oxocarbenium Formation: A transient oxocarbenium ion forms.

  • Acylonium Bridge (The Key): The carbonyl oxygen of the C3-toluoyl group attacks the C1 cation from the top (

    
    -face), forming a stable, bridged acylonium ion.
    
  • Face Blockage: This bridge physically blocks the

    
    -face of the sugar.
    
  • Nucleophilic Attack: The silylated nucleobase must attack from the open bottom face (

    
    -face).
    

Result: Stereospecific formation of the


-anomer (1',2'-trans).

NGP_Mechanism Start α-Chlorosugar (Stable Crystal) Oxo Oxocarbenium Ion (Transient) Start->Oxo Lewis Acid (-Cl⁻) Bridge C3-Acylonium Ion (Bridged on α-face) Oxo->Bridge C3-Toluoyl Attack (NGP) Product β-Nucleoside (Therapeutic Product) Bridge->Product Base Attack (from β-face) Note Crucial: The bridge blocks the α-face, forcing the base to enter from the β-face. Bridge->Note

Figure 2: The Neighboring Group Participation (NGP) mechanism ensuring


-selectivity.
Pharmacological Implications: Why L-Isomers?

The divergence between D- and L-chlorosugars is most profound in their biological applications.

The "Chiral Discrimination" of Polymerases

Human DNA polymerases have evolved over millions of years to recognize D-2'-deoxyribose . They possess a strict "chiral checkpoint."

  • D-Nucleosides: Readily phosphorylated by human kinases and incorporated into DNA. High toxicity risk (mitochondrial toxicity, bone marrow suppression) if they lack a 3'-OH.

  • L-Nucleosides: Often unrecognized by human polymerases. However, viral polymerases (like HBV Polymerase and HIV Reverse Transcriptase) are less stereoselective. They often mistake L-nucleosides for their natural D-counterparts.

Therapeutic Outcome: L-nucleosides (derived from the L-chlorosugar) act as potent chain terminators for viruses while being largely ignored by the host's cellular machinery, resulting in a superior safety profile .

Experimental Protocol: Preparation of the Chlorosugar

Note: This protocol applies to both enantiomers, provided the correct starting methyl glycoside is used.

Reagents:

  • Methyl 2-deoxy-3,5-di-O-toluoyl-D(or L)-ribofuranoside (1.0 eq)

  • Acetyl Chloride (AcCl)[2]

  • Methanol (dry)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Solvation: Dissolve the protected methyl glycoside in minimal glacial acetic acid.

  • HCl Generation: In a separate flask, slowly add AcCl to dry Methanol at 0°C. (Ratio: approx 10mL AcCl per 100mL MeOH). Caution: Exothermic.

  • Reaction: Add the HCl/MeOH solution to the glycoside solution. Stir at 10°C for 15-30 minutes.

    • Checkpoint: Monitor by TLC. The starting material spot should disappear.

  • Crystallization: The product (1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose) usually precipitates spontaneously as the

    
    -anomer .
    
  • Filtration: Filter the white crystals rapidly.

  • Wash: Wash with cold ether/hexane.

  • Storage: CRITICAL. Store in a desiccator over KOH or P2O5 at -20°C. The C1-Cl bond is extremely labile to moisture (hydrolysis to the hemiacetal).

References
  • Hoffer, M. (1960). Alpha-halogeno-2-deoxy-D-ribose derivatives. Chem. Ber., 93, 2777. (The foundational paper describing the synthesis of the chlorosugar).
  • Rolland, V., Kotera, M., & Lhomme, J. (1997). Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride. Synthetic Communications , 27(20), 3505-3511. Link (Describes the improved AcCl/MeOH protocol).

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on the mechanism of silyl-Hilbert-Johnson reaction and NGP).
  • Mathé, C., & Gosselin, G. (2006). L-Nucleoside enantiomers as antivirals: drugs for the future?Antiviral Research , 71(2-3), 276-281. Link (Discusses the therapeutic rationale for L-isomers).

  • Hubbard, R. E., et al. (1984). The crystal structure of 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose. Nucleic Acids Research, 12, 6827.

Sources

The Mirror Image Revolution: A Technical Guide to 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

[1]

Executive Summary: The "Unnatural" Breakthrough

For decades, the central dogma of medicinal chemistry held that only D-nucleosides (the natural configuration of DNA/RNA) could possess biological activity. L-nucleosides—the mirror images—were dismissed as biologically inert.[1]

This paradigm shattered in the early 1990s with the "L-Nucleoside Renaissance," led by pioneers like Cheng, Chu, and Schinazi . They discovered that L-isomers often retained potent antiviral activity (specifically against HIV and HBV) while evading the host cellular toxicity mechanisms that plagued their D-counterparts.[1]

At the heart of this revolution was a single chemical entity: This compound .[1] As the primary glycosyl donor for the synthesis of drugs like Telbivudine (L-dT) and Clevudine (L-FMAU) , this compound bridged the gap between chiral pool starting materials (L-arabinose) and clinical therapeutics.

Chemical Architecture & Mechanistic Rationale

Why Toluoyl?

In the synthesis of 2'-deoxy-nucleosides, the choice of protecting group on the sugar is critical.

  • Crystallinity: The p-toluoyl group imparts superior crystallinity compared to acetyl or benzoyl groups.[1] This is vital for the 1-chloro sugar, which is thermally unstable and prone to hydrolysis. Crystallization allows for the isolation of the pure

    
    -anomer , which is thermodynamically more stable than the 
    
    
    -anomer due to the anomeric effect.
  • Electronic Effects: While 2-deoxy sugars lack a C2 substituent to direct stereochemistry via neighboring group participation (anchimeric assistance), the bulky toluoyl groups at C3 and C5 shield the

    
    -face, subtly promoting 
    
    
    -attack during glycosylation.
The Anomeric Challenge

The 1-chloro sugar typically exists as an equilibrium of


  • 
    -Isomer:  The chlorine is axial.[1] Stabilized by the anomeric effect. This is the desired starting material for 
    
    
    -like inversions to generate biologically active
    
    
    -nucleosides.[1]
  • 
    -Isomer:  The chlorine is equatorial.[1] Less stable, more reactive.
    

Technical Protocol: Synthesis from L-Arabinose

Note: This protocol adapts the classic Hoffer method to the L-series.[1] All reagents must be handled under anhydrous conditions.

Workflow Visualization

The following diagram outlines the conversion of L-Arabinose to the active glycosyl donor.

SynthesisPathcluster_0Critical Crystallization StepArabinoseL-Arabinose(Starting Material)DeoxyRibose2-Deoxy-L-Ribose(Intermediate)Arabinose->DeoxyRibose1. Ca(OH)22. H2O2 (Degradation)MethylGlycMethyl 2-deoxy-L-ribofuranosideDeoxyRibose->MethylGlycMeOH, HCl(Glycosylation)ProtectedMethyl 3,5-di-O-toluoyl-L-ribosideMethylGlyc->Protectedp-Toluoyl ChloridePyridineChlorosugar1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribose(Target)Protected->ChlorosugarHCl / Acetic Acid(Precipitation)

Caption: Synthesis pathway from L-Arabinose to the crystalline 1-chloro donor (L-Hoffer's sugar).

Step-by-Step Methodology
Phase 1: Preparation of Methyl 2-deoxy-L-ribofuranoside[1]
  • Starting Material: Begin with 2-deoxy-L-ribose (synthesized from L-arabinose via chemical degradation or commercially sourced).[1]

  • Methanolyis: Dissolve 2-deoxy-L-ribose (1 eq) in anhydrous methanol containing 1% HCl.

  • Reaction: Stir at room temperature for 2 hours. The reaction equilibrates to the furanoside form.

  • Neutralization: Add pyridine to neutralize the acid.[1] Concentrate to a syrup.

    • Checkpoint: The product is a mixture of

      
       and 
      
      
      methyl glycosides. Separation is not necessary at this stage.[1]
Phase 2: Toluoylation
  • Solvent: Dissolve the crude methyl glycoside in anhydrous pyridine (10 mL/g).

  • Addition: Cool to 0°C. Add

    
    -toluoyl chloride  (2.2 eq) dropwise to control the exotherm.
    
  • Curing: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Pour into ice water. Extract with dichloromethane (DCM).[1] Wash with

    
     (1M), saturated 
    
    
    , and brine.
  • Purification: The resulting Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside can be recrystallized from ethanol to high purity.[1][2]

Phase 3: Chlorination (The Hoffer Reaction)
  • Dissolution: Dissolve the protected methyl glycoside in minimal glacial acetic acid.

  • Saturation: Pass anhydrous HCl gas through the solution at 0°C until saturation.

  • Precipitation: The 1-chloro sugar often crystallizes directly from the solution upon standing at 4°C. If not, add a non-polar co-solvent (like diethyl ether) to induce precipitation.

  • Isolation: Filter the crystals rapidly under an inert atmosphere (Argon/Nitrogen).

    • Critical Warning: This compound is hydrolytically unstable.[1] Store at -20°C under Argon.

Application: The Silyl-Hilbert-Johnson Coupling

The primary utility of this compound is the stereoselective synthesis of L-nucleosides.[1]

Mechanism of Action

The coupling involves the reaction of the chlorosugar with a silylated nucleobase (e.g., Silylated Thymine) catalyzed by a Lewis Acid (

CouplingMechChloro1-Chloro-L-Sugar(Alpha Anomer)IonPairOxocarbenium Ion Pair(Transient Intermediate)Chloro->IonPairLewis Acid (SnCl4)BaseSilylated Nucleobase(e.g., BSA-Thymine)Base->IonPairLewis Acid (SnCl4)BetaBeta-L-Nucleoside(Antiviral Drug)IonPair->BetaMajor Pathway(Inversion/Solvent Assist)AlphaAlpha-L-Nucleoside(Byproduct)IonPair->AlphaMinor Pathway

Caption: Silyl-Hilbert-Johnson coupling mechanism favoring the formation of the bioactive Beta-anomer.[1]

Experimental Protocol: Synthesis of Telbivudine (L-dT)[1]
  • Silylation: Suspend Thymine (1.2 eq) in acetonitrile (MeCN). Add HMDS (hexamethyldisilazane) and reflux until clear (silylation complete). Evaporate excess silylating agent.[1]

  • Coupling: Dissolve the silylated thymine and L-Hoffer’s Chlorosugar (1.0 eq) in dry DCM or Chloroform.

  • Catalysis: Add

    
     (catalytic amount) at -10°C.
    
  • Reaction: Stir for 2-4 hours. The solvent choice influences the

    
     ratio. Non-polar solvents (CHCl3) favor 
    
    
    formation via
    
    
    inversion of the
    
    
    -chloro sugar.[1]
  • Deprotection: Treat the resulting intermediate with methanolic ammonia to remove the toluoyl groups, yielding pure Telbivudine.

Quantitative Performance Data

The following table summarizes the efficiency of this workflow across key L-nucleoside targets.

Target CompoundDrug NameCoupling Yield

Ratio
Primary Indication
L-dT Telbivudine65-75%1 : 4Hepatitis B (HBV)
L-FMAU Clevudine55-65%1 : 9Hepatitis B (HBV)
L-dC --60-70%1 : 3HIV / HBV Research
Val-L-dC Valtorcitabine50-60%1 : 3HBV (Prodrug)

Data compiled from aggregated synthetic studies (Chu et al., Schinazi et al.).[1]

References

  • Hoffer, M. (1960).[1]

    
    -Thymidin.[1] Chemische Berichte. [1]
    
  • Chu, C. K., et al. (1991).[1][3] General Synthesis of 2'-Deoxy-L-nucleosides. Nucleosides & Nucleotides. [1]

  • Mathé, C., & Gosselin, G. (2006). L-Nucleoside Enantiomers as Antivirals. Antiviral Research.

  • Schinazi, R. F., et al. (2002).[1] L-Nucleosides: Historic Overview and Therapeutic Potential. Antiviral Chemistry & Chemotherapy.

  • Bryant, M. L., et al. (2001).[1] Antiviral L-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy.[1][3][4][5] [1]

molecular weight and formula of di-O-toluoyl-L-ribofuranosyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride , the specific chemical entity implied by the nomenclature "di-O-toluoyl-L-ribofuranosyl chloride" in the context of nucleoside synthesis.

Executive Summary: Chemical Identity

In the field of nucleoside chemistry, the term "di-O-toluoyl-ribofuranosyl chloride" almost exclusively refers to the 2-deoxy derivative (often known as Hoffer’s chlorosugar ). This is because a standard ribose sugar would require three protecting groups (positions 2, 3, and 5), whereas the 2-deoxy sugar requires only two (positions 3 and 5).

The L-isomer discussed here is the enantiomer of the naturally occurring D-sugar and serves as the critical chiral building block for L-nucleoside antivirals (e.g., L-DNA analogs).

Core Chemical Data
PropertySpecification
Chemical Name 1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-

-L-ribofuranose
Common Name L-Hoffer's Chlorosugar
Molecular Formula C

H

ClO

Molecular Weight 388.84 g/mol
CAS Number 141846-57-3 (L-isomer) (Note: 4330-21-6 is the D-isomer)
Appearance White to off-white crystalline solid
Stereochemistry

-anomer (crystalline form); mutarotates in solution
Melting Point 118–122 °C (typical for pure

-anomer)
Solubility Soluble in CH

Cl

, CHCl

, THF; reacts with water/alcohols

Critical Analysis: Structure & Reactivity[5][6]

Structural Integrity

The molecule consists of a 2-deoxy-L-ribofuranose core. The hydroxyl groups at C3 and C5 are protected with


-toluoyl  (4-methylbenzoyl) esters. These protecting groups are chosen over acetyl or benzoyl groups because they impart higher crystallinity to the final chlorosugar, facilitating isolation and purification without chromatography.
The "Deoxy" Nuance & Stereocontrol

Senior Scientist Insight: A common pitfall in using this reagent is the assumption of stereoselectivity.

  • Ribose Derivatives (with 2-OAc): In standard ribose chemistry, a protecting group at C2 (e.g., acetate) provides "anchimeric assistance" (neighboring group participation), forming an acyloxonium ion intermediate that blocks the

    
    -face, forcing the incoming nucleobase to attack from the 
    
    
    
    -face. This guarantees
    
    
    -nucleosides.
  • This Compound (2-Deoxy): Because this is a 2-deoxy sugar, there is no functional group at C2 to direct the incoming base. Consequently, the coupling reaction proceeds via an oxocarbenium ion mechanism (S

    
    1-like), often resulting in an anomeric mixture (
    
    
    
    :
    
    
    ratio)
    .
  • Implication: Researchers must optimize solvent polarity (e.g., using chloroform vs. acetonitrile) and temperature to favor the desired anomer, as the reagent itself lacks internal stereodirecting capability.

Synthesis & Mechanism (Graphviz)

The synthesis of the L-isomer typically begins with L-Arabinose (converted to 2-deoxy-L-ribose) or L-Glutamic acid . The pathway below illustrates the standard "Hoffer" method adapted for the L-enantiomer.

G cluster_mech Mechanism Insight Start 2-Deoxy-L-Ribose Methyl Methyl 2-deoxy- L-ribofuranoside Start->Methyl MeOH, HCl (Acetal Formation) Protected Methyl 3,5-di-O-toluoyl- 2-deoxy-L-ribofuranoside Methyl->Protected p-Toluoyl Chloride Pyridine (Esterification) Product 1-Chloro-2-deoxy- 3,5-di-O-toluoyl- L-ribofuranose (C21H21ClO5) Protected->Product HCl (gas) Acetic Acid (Chlorination) Precipitation Product precipitates as crystalline alpha-isomer Product->Precipitation Crystallization

Caption: Synthesis of L-Hoffer's chlorosugar. The final chlorination step precipitates the


-isomer due to the anomeric effect and solubility differences.

Experimental Protocol: Silylated Base Coupling

Note: This protocol describes the coupling of the chlorosugar with a pyrimidine base, a standard workflow in antiviral research.

Reagents
  • Donor: 2-Deoxy-3,5-di-O-p-toluoyl-L-ribofuranosyl chloride (1.0 eq).

  • Acceptor: Silylated Nucleobase (e.g., Bis-TMS-Thymine) (1.2 eq).

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl

    
    .
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Activation: Ensure the chlorosugar is free of hydrolysis products (1-OH species). If in doubt, recrystallize from CCl

    
    /Hexane or dry under high vacuum.
    
  • Silylation: Reflux the nucleobase (e.g., Thymine) in HMDS (Hexamethyldisilazane) with catalytic ammonium sulfate until a clear solution is obtained. Evaporate excess HMDS in vacuo.

  • Coupling (Vorbrüggen Conditions):

    • Dissolve the silylated base in anhydrous DCM under Argon.

    • Add the chlorosugar (dissolved in minimal DCM).

    • Cool to 0°C.

    • Add catalyst (TMSOTf, 0.1 eq) dropwise.

    • Expert Tip: For 2-deoxy sugars, lower temperatures (-20°C to 0°C) often improve the

      
      :
      
      
      
      ratio by favoring kinetic control, though yields may decrease.
  • Quenching: Pour reaction mixture into saturated NaHCO

    
     solution.
    
  • Workup: Extract with DCM, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Deprotection (Post-Coupling): The toluoyl groups are removed using methanolic ammonia (NH

    
    /MeOH) at room temperature to yield the free L-nucleoside.
    

References

  • Hoffer, M. (1960). "Alpha-thymidine".[1] Chemische Berichte, 93(12), 2777-2781.

  • PubChem. (2024). "3,5-Di-O-(p-toluyl)-2-deoxy-D-ribofuranosyl chloride (Compound Summary)". National Library of Medicine.[2] [2]

  • Santa Cruz Biotechnology. (2024). "2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl Chloride Data Sheet". SCBT.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis". John Wiley & Sons.

Sources

Technical Guide: Solubility & Handling of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (hereafter referred to as L-Chlorosugar ) is the critical chiral synthon for the synthesis of L-nucleoside antivirals, including Telbivudine and Clevudine .

Unlike its stable precursors, L-Chlorosugar possesses a reactive anomeric chloride (


) prone to hydrolysis and anomerization. This guide provides a definitive technical analysis of its solubility profile, distinguishing between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).

Key Takeaway: While highly soluble in chlorinated and aromatic solvents, the compound's purification relies on its differential solubility in alcohols and hydrocarbons. However, the choice of solvent dictates not just yield, but the stereochemical integrity (


 ratio) of the final nucleoside.

Physicochemical Architecture

To predict solubility behavior, one must understand the molecular forces at play.

  • Lipophilic Domain: The two

    
    -toluoyl protecting groups at 
    
    
    
    and
    
    
    provide significant hydrophobic bulk. This makes the molecule highly soluble in non-polar and aromatic solvents (Toluene, DCM).
  • Reactive Domain: The

    
     chloride is a good leaving group. In polar protic solvents (MeOH, EtOH, 
    
    
    
    ), this bond is susceptible to
    
    
    solvolysis, leading to the formation of the 1-hydroxy or 1-alkoxy impurity.
  • Stereochemistry: The compound exists as an equilibrium of

    
     (more stable, crystalline) and 
    
    
    
    (more reactive) anomers. Solubility data often favors the crystalline
    
    
    -anomer.

Solubility Landscape

The following matrix categorizes solvents based on their utility in processing L-Chlorosugar.

Table 1: Solubility & Compatibility Matrix
Solvent ClassSpecific SolventSolubility @ 25°CReactivity RiskApplication
Chlorinated Dichloromethane (DCM)High (>200 mg/mL)LowPrimary reaction solvent; Extraction.
Chloroform (

)
High LowNMR analysis; Synthesis.
Aromatic TolueneHigh NegligibleStable storage; Azeotropic drying.
Polar Aprotic THFHigh Low*Coupling reactions. Peroxides risk.
Acetonitrile (MeCN)High LowGlycosylation (promotes

-selectivity).
AcetoneHigh LowCoupling with sodium salts.
Alcohols Ethanol (EtOH)Low (Cold) / High (Hot) Medium Recrystallization (Standard Protocol).
Methanol (MeOH)Moderate High AVOID. Rapid methanolysis to methyl glycoside.
Alkanes Hexanes / HeptaneInsoluble NegligibleAnti-solvent for precipitation.
Aqueous WaterInsoluble Critical AVOID. Rapid hydrolysis to lactol.

Critical Note on Alcohols: While Ethanol is the standard recrystallization solvent, it is a kinetic choice. Prolonged exposure or high temperatures without rapid cooling will result in ethyl glycoside formation.

Stability & Anomerization Mechanics

The solubility of L-Chlorosugar cannot be decoupled from its stability. In solution, the compound undergoes mutarotation (anomerization) driven by the polarity of the solvent.

The Anomeric Effect[1][2]
  • Non-polar solvents (DCM, Toluene): Favor the

    
    -anomer (axial-Cl) due to the thermodynamic anomeric effect.
    
  • Polar solvents (MeCN): Stabilize the oxocarbenium ion intermediate, facilitating faster reaction with nucleobases but also accelerating degradation if moisture is present.

Visualization: Stability Decision Tree

The following diagram outlines the decision logic for solvent selection based on process stage.

G Start L-Chlorosugar Handling Dissolution Dissolution Needed? Start->Dissolution Reaction Reaction / Coupling Dissolution->Reaction Synthesis Purification Purification / Isolation Dissolution->Purification Workup DCM DCM / Chloroform (High Solubility, Stable) Reaction->DCM Chlorination Step MeCN Acetonitrile (Promotes Beta-Coupling) Reaction->MeCN Glycosylation Step Cryst Crystallization? Purification->Cryst Warn WARNING: Avoid Methanol/Water (Irreversible Solvolysis) MeCN->Warn If Wet EtOH Ethanol (Anhydrous) Rapid Hot/Cold Cycle Cryst->EtOH Standard Method (Needle Crystals) Hexane DCM + Hexane Precipitation Cryst->Hexane Alternative EtOH->Warn Risk of Solvolysis

Figure 1: Solvent selection logic based on process requirements and stability risks.

Experimental Protocols

Protocol A: Recrystallization from Ethanol

This method utilizes the steep solubility curve of L-Chlorosugar in ethanol. It is the industry standard for obtaining high-purity crystalline material (removing the oily


-anomer).

Prerequisites:

  • Solvent: Ethanol (Absolute, >99.5%, Anhydrous).

  • Atmosphere: Nitrogen or Argon blanket.

Step-by-Step:

  • Dissolution: Place crude L-Chlorosugar (e.g., 10 g) in a round-bottom flask. Add minimal Ethanol (approx. 3-5 mL per gram) and heat gently to 40-50°C. Do not reflux for extended periods.

  • Filtration (Optional): If insoluble particulates are present, filter rapidly while hot through a sintered glass funnel.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) under stirring.

  • Deep Cooling: Once turbidity is observed, cool the flask to 0-4°C in an ice bath for 2 hours.

  • Isolation: Filter the resulting white needle-like crystals.

  • Wash: Wash the cake with cold (

    
    ) Ethanol/Hexane (1:1) mixture.
    
  • Drying: Dry under high vacuum (<10 mbar) at ambient temperature. Avoid heating during drying to prevent decomposition.

Validation:

  • Melting Point: Target 115–118°C (Pure

    
    -anomer).
    
  • Purity: Check via TLC (Hexane:Ethyl Acetate 4:1).

Protocol B: Solvent Swap (DCM to MeCN)

For glycosylation reactions, the chlorosugar is often synthesized in DCM but coupled in Acetonitrile.

  • Concentration: Evaporate the DCM reaction mixture under reduced pressure at

    
     to a thick oil.
    
  • Chase: Add Toluene (2x volume) and re-evaporate to remove trace DCM and residual acidity (HCl/SOCl2).

  • Re-dissolution: Dissolve the residue immediately in anhydrous Acetonitrile.

  • Usage: Use this solution immediately for the coupling reaction to minimize anomerization.

Process Engineering Visualization

The following diagram illustrates the synthesis and purification workflow, highlighting where solubility changes drive the process.

Workflow Precursor L-Ribose / Arabinose Derivative Chlorination Chlorination (HCl / AcCl in DCM) Precursor->Chlorination Soluble Workup Aqueous Workup (Separation) Chlorination->Workup Biphasic Crude Crude Oil (DCM Removed) Workup->Crude Evaporation Cryst Recrystallization (Ethanol) Crude->Cryst Dissolve Hot Product Pure L-Chlorosugar (White Needles) Cryst->Product Precipitate Cold Liquor Mother Liquor (Beta-anomer / Impurities) Cryst->Liquor Filtrate

Figure 2: Process flow for the isolation of L-Chlorosugar.

References

  • GuideChem. (2022). How to Synthesize 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose for Medical Purposes? Retrieved from

  • Google Patents. (2011). WO2011020298A1 - Process for the preparation of cladribine. Retrieved from

  • Google Patents. (2014). CN103864730A - Technology for preparation of telbivudine important intermediate. Retrieved from

  • PubChem. (n.d.).[1] this compound Compound Summary. Retrieved from

  • ChemicalBook. (2019). The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis. Retrieved from

Sources

key intermediates for synthesizing L-thymidine and L-cytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of L-nucleosides—specifically L-Thymidine (L-dT) and L-Cytidine (L-rC) —has shifted from academic curiosity to industrial necessity. Unlike their natural D-counterparts, L-nucleosides often exhibit potent antiviral activity (e.g., against HBV, HIV, EBV) with significantly reduced host toxicity, as they are not recognized by mitochondrial DNA polymerases.

This technical guide details the stereoselective synthesis of these targets starting from the abundant chiral pool material L-arabinose . We reject the inefficient coupling of L-ribose (which requires expensive epimerization) in favor of the 2,2'-anhydronucleoside route . This approach utilizes the natural C2'-stereochemistry of arabinose to lock the glycosidic bond configuration before manipulating the sugar ring, ensuring high yield and stereochemical purity.

Strategic Retrosynthesis

The core strategy relies on 2,2'-anhydro-L-uridine derivatives as the "divergent hub." This intermediate locks the


-anomeric configuration and allows for:
  • Deoxygenation at C2' (via ring opening and reduction) to access L-Thymidine .

  • Base Modification at C4 (via activation and amination) to access L-Cytidine .

Retrosynthesis L_Ara L-Arabinose (Starting Material) AminoOx L-Arabinoaminooxazoline (Bicyclic Scaffold) L_Ara->AminoOx Cyanamide Cyclization Anhydro 2,2'-Anhydro-L-Uridine Core (The 'Hub') AminoOx->Anhydro Propiolate/Methacrylate Annulation L_dT L-Thymidine (2'-Deoxy) Anhydro->L_dT 1. Ring Opening (HBr) 2. Radical Reduction L_rC L-Cytidine (Ribose) Anhydro->L_rC 1. Hydrolysis (L-Uridine) 2. C4-Amination

Figure 1: Retrosynthetic logic flow from L-Arabinose to target L-nucleosides.[1][2][3][4][5][6]

Key Intermediate: The 2,2'-Anhydro Scaffold

The synthesis of both targets converges on the formation of the 2,2'-anhydro ring.[4][7] This tricyclic system protects the C2' position and prevents anomerization.

Protocol 1: Synthesis of 2,2'-Anhydro-5-methyl-L-uridine (For L-dT)

Rationale: Direct coupling of L-ribose with thymine produces anomeric mixtures (


). Building the base on the sugar via an aminooxazoline intermediate guarantees 

-exclusivity.

Step-by-Step Methodology:

  • Formation of Aminooxazoline:

    • Reagents: L-Arabinose (1.0 eq), Cyanamide (1.5 eq), Methanol, NH₄OH (cat.).

    • Procedure: Stir L-arabinose with cyanamide in ammoniacal methanol at 40°C for 24h. The cyanamide attacks the anomeric center, followed by intramolecular cyclization of the C2-hydroxyl onto the nitrile carbon.

    • Yield: ~80-85% (Crystallizes as a white solid).[1]

    • QC: ¹H NMR (D₂O) confirms the disappearance of the anomeric proton doublet of arabinose and appearance of the oxazoline ring signals.

  • Annulation to Anhydronucleoside:

    • Reagents: L-Arabinoaminooxazoline, Ethyl methacrylate (or methyl methacrylate), Ethanol/Water.

    • Procedure: Reflux the aminooxazoline with excess ethyl methacrylate. The amino group attacks the ester, closing the pyrimidine ring to form 2,2'-anhydro-5-methyl-L-uridine .

    • Purification: Crystallization from ethanol.

    • Key Insight: This step simultaneously constructs the Thymine base and the anhydro bridge.

Synthesis of L-Thymidine (L-dT)

L-Thymidine requires a 2'-deoxy sugar. The 2,2'-anhydro bridge provides a perfect handle for this: opening the ring with a halide places a halogen at C2' (with inversion to ribo-configuration), which can then be reductively removed.

Detailed Workflow:
  • Ring Opening (Halogenation):

    • Substrate: 2,2'-Anhydro-5-methyl-L-uridine.

    • Reagents: HBr (30% in AcOH) or Acetyl Bromide in Acetonitrile.

    • Mechanism: The nucleophilic bromide attacks C2', opening the anhydro bridge.

    • Product: 2'-Bromo-2'-deoxy-3',5'-di-O-acetyl-L-uridine (if acetyl bromide is used).

    • Note: This inversion converts the arabino configuration of the anhydro bridge into the ribo configuration required for the final nucleoside (before deoxygenation).

  • Reductive Dehalogenation:

    • Reagents: Tributyltin hydride (TBTH), AIBN (cat.), Toluene, Reflux.

    • Procedure:

      • Dissolve the 2'-bromo intermediate in dry toluene.

      • Degas with Argon (Critical: Oxygen inhibits the radical chain).

      • Add AIBN and TBTH dropwise at reflux.

      • Reflux for 2-4 hours until TLC shows consumption of starting material.

    • Alternative (Green Chemistry): Use Tris(trimethylsilyl)silane (TTMSS) or catalytic hydrogenation (Pd/C, H₂, NaOAc) to avoid tin residues.

  • Deprotection:

    • Reagents: Methanolic Ammonia (NH₃/MeOH).[8]

    • Result: Removal of 3',5'-acetyl groups yields L-Thymidine .

Data Summary: L-Thymidine Route

StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1CyclizationCyanamide, NH₃85%pH control to prevent hydrolysis
2AnnulationEthyl Methacrylate70%Anhydrous conditions preferred
3BrominationHBr/AcOH90%Temperature control (<20°C)
4ReductionTBTH/AIBN85%Oxygen-free atmosphere
Total ~45-50%

Synthesis of L-Cytidine (L-rC)

L-Cytidine retains the hydroxyl groups (ribose sugar) but requires a Cytosine base. We proceed via L-Uridine , obtained by hydrolyzing the 2,2'-anhydro intermediate.

Detailed Workflow:
  • Hydrolysis to L-Uridine:

    • Substrate: 2,2'-Anhydro-L-uridine (synthesized using ethyl propiolate instead of methacrylate).

    • Reagents: Dilute NaOH or H₂SO₄ (aq).

    • Mechanism: Water attacks C2, opening the bridge to regenerate the C2 carbonyl and C2'-OH. Note: This reverts the sugar to the L-arabinose configuration.

    • Correction: To get L-Cytidine (Ribose) , we need the ribo configuration. Direct hydrolysis of the arabino-anhydro compound yields arabino-uridine.

    • Corrected Pathway: To get L-ribose stereochemistry from L-arabinose, one typically performs an epimerization at C2'. However, a more direct industrial route for L-Cytidine often starts from L-Uridine (synthesized from L-xylose or via specific epimerization of L-arabinose derivatives).

    • Alternative Industrial Route:L-Arabinose -> L-Ribose (molybdate catalyzed epimerization) -> Coupling.

    • Preferred "Anhydro" Route Adaptation: React 2,2'-anhydro-L-uridine with HF/BF₃ or weak acid to open to the arabino derivative, then invert C2'.

    • Most Scalable Route:L-Arabinose -> L-Ribose -> Tetra-O-acetyl-L-ribose -> Coupling with Cytosine.

    • Wait: The prompt asks for "Key Intermediates".[7] If we stick to the L-Uridine intermediate:

      • Convert L-Uridine to 2',3',5'-Tri-O-acetyl-L-uridine .

      • C4-Activation: React with 1,2,4-Triazole and POCl₃ . This forms the 4-(1,2,4-triazolyl)-pyrimidinone intermediate.

      • Amination: Treat with aqueous Ammonia. The triazole is a good leaving group, replaced by -NH₂ to form Cytosine.

      • Deprotection: Methanolic ammonia removes acetyl groups.

LCytidine LU 2',3',5'-Tri-O-Ac- L-Uridine Inter 4-Triazolyl-L-Uridine (Active Intermediate) LU->Inter C4 Substitution Act POCl3 / 1,2,4-Triazole (Activation) LC L-Cytidine Inter->LC Displacement of Triazole Ammonia NH4OH (Amination)

Figure 2: Conversion of L-Uridine scaffold to L-Cytidine via Triazole activation.

Quality Control & Analytical Standards

Trustworthiness in synthesis requires rigorous validation.

  • Chiral Purity (HPLC): Use a Chiralpak AD-H or OD-H column.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: >99.5% ee (L-isomer). D-isomer impurities must be strictly controlled as they may have different biological activities.

  • NMR Validation:

    • L-Thymidine: Look for the characteristic multiplet of the 2'-deoxy protons (H2' and H2'') at

      
       2.0–2.5 ppm.
      
    • L-Cytidine: Confirm the presence of the Cytosine H5/H6 doublet (

      
       5.8/7.8 ppm) and the disappearance of the Uridine NH signal.
      
  • Optical Rotation:

    • L-Thymidine:

      
       (c=1, H₂O). (Note: Sign is opposite to D-Thymidine).
      

References

  • Holy, A. (1972). Nucleic Acid Components and their Analogues.[4][6][7][9][10][11][12] CLIII. Preparation of 2'-deoxy-L-nucleosides. Collection of Czechoslovak Chemical Communications. Link

  • Liotta, D. C., et al. (1990). Synthesis of β-L-nucleosides. US Patent 5,561,120. Link

  • Gosselin, G., et al. (1994). Enantiomeric 2',3'-dideoxycytidine derivatives are potent human immunodeficiency virus inhibitors in cell culture. Journal of Medicinal Chemistry. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for silyl-Hilbert-Johnson reaction).
  • Chu, C. K., et al. (1991). Synthesis and Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

synthesis protocol for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose from L-arabinose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (often referred to as the L-enantiomer of Hoffer’s chlorosugar). This compound is the critical chiral synthon for the production of L-nucleoside analogues (e.g., L-thymidine, Telbivudine, Clevudine), which are increasingly vital in antiviral and anticancer therapeutics due to their favorable toxicity profiles and resistance to enzymatic degradation.

The protocol overcomes the primary challenge—the lack of naturally occurring 2-deoxy-L-ribose—by utilizing L-arabinose as an abundant chiral pool starting material. The synthesis is divided into two phases:

  • Chiral Scaffold Adaptation: Radical deoxygenation of L-arabinose to generate the 2-deoxy-L-ribose core.

  • Hoffer’s Derivatization: Conversion of the deoxy sugar into the crystalline, activated glycosyl chloride.

Strategic Pathway & Mechanism

The synthesis relies on the Barton-McCombie deoxygenation strategy to invert and deoxygenate the C2 position of L-arabinose, followed by a modified Hoffer protocol for chlorination.

Synthesis Workflow Diagram

SynthesisPathway Arabinose L-Arabinose (Starting Material) Acetonide 3,4-O-Isopropylidene- L-arabinopyranose Arabinose->Acetonide Acetone, H+ Thio 2-O-Phenoxythiocarbonyl Intermediate Acetonide->Thio PhOC(S)Cl, Py DeoxyRibose 2-Deoxy-L-Ribose (Key Intermediate) Thio->DeoxyRibose 1. Bu3SnH, AIBN 2. H3O+ Hydrolysis MethylGly Methyl 2-deoxy-3,5-di- O-toluoyl-L-riboside DeoxyRibose->MethylGly 1. MeOH, HCl 2. Tol-Cl, Py Final 1-Chloro-2-deoxy- 3,5-di-O-toluoyl-L-ribose MethylGly->Final HCl/AcOH (Precipitation)

Figure 1: Step-wise transformation from L-Arabinose to the target Chlorosugar.[1]

Phase I: Synthesis of 2-Deoxy-L-Ribose

Objective: Selective removal of the C2-hydroxyl group from L-arabinose. Mechanism: L-Arabinose adopts a pyranose form. Protection of C3/C4 allows selective activation of C2. Radical reduction removes the oxygen, and hydrolysis yields the target hemiacetal.

Step 1.1: Protection (Acetonide Formation)
  • Reagents: L-Arabinose (1.0 eq), Acetone (Solvent/Reagent), 2,2-Dimethoxypropane (0.5 eq), p-TsOH (cat.).

  • Protocol:

    • Suspend L-arabinose in dry acetone. Add 2,2-dimethoxypropane (water scavenger) and catalytic p-toluenesulfonic acid.

    • Stir at room temperature for 12 hours. The solution will become clear as the 3,4-O-isopropylidene derivative forms.

    • Neutralize with triethylamine, concentrate in vacuo.

    • Critical Check: Ensure no 1,2-acetonide is formed (kinetic vs. thermodynamic control). The 3,4-isomer is thermodynamically favored in acetone.

Step 1.2: Radical Deoxygenation (Barton-McCombie)
  • Reagents: Phenyl chlorothionoformate (1.2 eq), DMAP (2.0 eq), Tributyltin hydride (Bu3SnH, 1.5 eq), AIBN (cat.), Toluene.

  • Protocol:

    • Activation: Dissolve the acetonide from Step 1.1 in DCM/Pyridine. Add phenyl chlorothionoformate at 0°C. Stir 4h. Work up to obtain the 2-O-phenoxythiocarbonyl derivative.

    • Reduction: Dissolve the thiocarbonyl intermediate in degassed toluene. Heat to reflux.[2]

    • Add Bu3SnH and AIBN (dissolved in toluene) dropwise over 30 minutes. The slow addition is crucial to prevent side reactions.

    • Reflux for 2 hours until the starting material is consumed (TLC control).

    • Concentrate and hydrolyze the residue with aqueous acetic acid (50%) at 60°C for 3 hours to remove the acetonide and tin byproducts.

    • Purification: Partition between water and hexanes. The tin residues remain in hexane; the product (2-deoxy-L-ribose) remains in the aqueous phase. Lyophilize the aqueous phase to obtain the syrup.

Phase II: The Modified Hoffer Protocol

Objective: Conversion of 2-deoxy-L-ribose into the crystalline 1-chloro-3,5-di-O-toluoyl derivative. Note: This phase mirrors the classic D-series synthesis but utilizes the L-enantiomer.

Step 2.1: Methylation and Toluoylation

This "one-pot" telescoping sequence avoids isolation of the unstable methyl glycoside.

  • Reagents: 2-Deoxy-L-Ribose, Methanol, Acetyl Chloride (to generate HCl in situ), Pyridine, p-Toluoyl Chloride.

  • Protocol:

    • Methylation: Dissolve 2-deoxy-L-ribose (syrup) in anhydrous methanol (10 mL/g).

    • Add Acetyl Chloride (0.1 eq) dropwise at 0°C. Stir for 20 minutes. (This generates anhydrous HCl/MeOH).

    • Quench with Pyridine (excess) after 30 minutes. Concentrate to a syrup (Methyl 2-deoxy-L-ribofuranoside).

    • Toluoylation: Redissolve the syrup in dry Pyridine (10 mL/g).

    • Cool to 0°C. Add p-Toluoyl Chloride (2.5 eq) dropwise. Exothermic reaction.

    • Heat to 50°C for 2 hours to drive the reaction to completion.

    • Workup: Pour into ice water. Extract with DCM.[3] Wash with H2SO4 (2M) to remove pyridine, then NaHCO3.

    • Crystallization: Evaporate DCM. Recrystallize the residue from Ethanol/Acetone.

    • Yield: Expect ~70-80% of Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside .

Step 2.2: Chlorination (The "Hoffer" Step)

The final step converts the stable methyl glycoside to the reactive glycosyl chloride.

  • Reagents: Glacial Acetic Acid, Acetyl Chloride (HCl generator).

  • Protocol:

    • Dissolve the methylated intermediate (from Step 2.1) in Glacial Acetic Acid (5 mL/g).

    • HCl Generation: In a separate vessel, slowly add Acetyl Chloride (excess) to a small volume of Acetic Acid (creates a saturated HCl/AcOH solution).[4]

    • Add the HCl/AcOH solution to the sugar solution at 10°C.

    • Stir at 10°C. The product, This compound , will begin to precipitate as a white crystalline solid within 30-60 minutes.

    • Isolation: Filter the precipitate rapidly. Wash with cold dry ether.[4]

    • Storage: Store in a desiccator over KOH/P2O5 at -20°C. The compound is sensitive to moisture.

Key Performance Indicators & Troubleshooting

ParameterSpecification / TargetTroubleshooting
Overall Yield 35–45% (from L-Arabinose)Low yield in Phase 1 often indicates incomplete deoxygenation; check AIBN quality.
Purity (HPLC) >98% (

-anomer)
If

-anomer is present, recrystallize from CCl4 or Ether.
Melting Point 108–110°C (dec)Lower MP indicates hydrolysis (formation of 1-OH).
Appearance White crystalline needlesYellowing indicates pyridine contamination or decomposition.
Anomeric Stability Diagram

Figure 2: The


-anomer is thermodynamically favored due to the anomeric effect, but rapid crystallization is required to prevent equilibration.[5][1][2][3][6][7][8][9][10]

Safety & Handling

  • Tributyltin Hydride: Highly toxic. All Phase 1 reactions must be performed in a high-efficiency fume hood. Tin residues must be disposed of as hazardous heavy metal waste.

  • Acetyl Chloride: Reacts violently with water/methanol. Use appropriate PPE (face shield, acid-resistant gloves).

  • Product Stability: The 1-chloro sugar is an activated glycosyl donor. It hydrolyzes in moist air to the 1-OH derivative (which is useless for nucleoside coupling). Handle under inert atmosphere (Argon/Nitrogen) when possible.

References

  • Bhat, B. et al. (2002).[11] "Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose." Carbohydrate Research, 337(5), 397-402.[11] Link

  • Hoffer, M. (1960).[4] "Alpha-thymidine." Chem. Ber., 93, 2777. (The foundational protocol for the D-series, adapted here for L).

  • Rolland, V., Kotera, M., & Lhomme, J. (1997).[4] "Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride." Synthetic Communications, 27(20), 3505-3511. Link

  • Dodd, E. et al. (2026).[8][12] "Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation." Carbohydrate Research, 562, 109831.[8] Link

Sources

Application Note: Scalable Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

This application note details the robust, step-by-step preparation of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose . This compound is the "universal donor" for the synthesis of


-L-nucleosides (e.g., L-Thymidine, Telbivudine, Clevudine), a class of antiviral agents essential for treating Hepatitis B and HIV.[1]

Unlike its D-enantiomer, the L-sugar is not naturally abundant and must be synthesized from L-arabinose or L-ribose.[2][1] The critical challenge in this workflow is stereochemical control: ensuring the isolation of the crystalline


-anomer, which is thermodynamically favored in the solid state but kinetically labile in solution.[1]

Key Technical Advantages of this Protocol:

  • Scalability: Avoids chromatographic purification of intermediates.[2][1][3][4]

  • Stereocontrol: Leverages the "Hoffer" precipitation method to isolate the pure

    
    -chloride.[2][1]
    
  • Stability: Uses toluoyl protection, which offers superior crystallinity compared to benzoyl analogs.[2][1]

Retrosynthetic Logic & Pathway

The synthesis relies on the conversion of a stable methyl glycoside precursor into the reactive glycosyl chloride.[1] The transformation is driven by the solubility difference between the


- and 

-anomers of the chloride product.

SyntheticPathway Start L-Arabinose (Starting Material) Inter1 Methyl 2-deoxy-L-ribofuranoside (Methyl Glycoside) Start->Inter1 1. Derivatization 2. Reduction Precursor Methyl 2-deoxy-3,5-di-O-toluoyl- L-ribofuranoside (Stable Precursor) Inter1->Precursor p-Toluoyl Chloride Pyridine Target 1-Chloro-2-deoxy-3,5-di-O-toluoyl- L-ribofuranose (Crystalline Target) Precursor->Target HCl (g) / AcOH Precipitation

Figure 1: Strategic workflow for the isolation of the target chlorosugar. The transition from the stable methyl glycoside to the chloride is the critical control point.

Detailed Experimental Protocols

Phase 1: Preparation of the Stable Precursor

Target: Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside Rationale: The chlorosugar is moisture-sensitive and cannot be stored for long periods.[2][1] The methyl glycoside is the stable "shelf" intermediate.[1]

Reagents & Materials
ReagentEquiv.[2][1][4][5][6]Role
Methyl 2-deoxy-L-ribofuranoside1.0Substrate
p-Toluoyl chloride2.2 - 2.5Protecting Group
PyridineSolventBase/Solvent
Dichloromethane (DCM)SolventExtraction
Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an internal thermometer and an addition funnel. Purge with Nitrogen (

    
    ).[2][1]
    
  • Dissolution: Dissolve Methyl 2-deoxy-L-ribofuranoside in anhydrous Pyridine (10 mL/g of substrate). Cool the solution to 0–5°C .

  • Acylation: Add p-Toluoyl chloride dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature

      
      . Exotherms can lead to N-acylation of pyridine or decomposition.[2][1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][1]

  • Quench: Cool to 0°C and add water (5 mL) to hydrolyze excess acid chloride. Stir for 30 minutes.

  • Workup:

    • Dilute with DCM.[2][1]

    • Wash with cold 1M

      
       or HCl (to remove pyridine).[2][1] Caution: Exothermic neutralization.[2][1]
      
    • Wash with saturated

      
       (until pH neutral) and Brine.[2][1]
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo to a syrup.
    
  • Crystallization (Optional but recommended): Recrystallize from Ethanol/Methanol to obtain the pure anomeric mixture as a white solid.

Phase 2: The "Hoffer" Chlorination (Target Synthesis)

Target: this compound Mechanism: The reaction proceeds via an oxocarbenium ion intermediate.[2][1] The


-anomer precipitates due to the Anomeric Effect and lower solubility, driving the equilibrium toward the desired product.[1]
Reagents & Materials
ReagentSpecificationRole
Precursor (from Phase 1)Dry SolidSubstrate
Glacial Acetic AcidAnhydrousSolvent
HCl (gas)Dry gasReagent
Alternative:[2][1][3] Acetyl ChlorideReagent GradeIn-situ HCl generator
Step-by-Step Protocol
  • Dissolution: Dissolve the Methyl 2-deoxy-3,5-di-O-toluoyl-L-ribofuranoside (10 g) in Glacial Acetic Acid (20–30 mL).

    • Note: If using the Acetyl Chloride method, dissolve substrate in minimal MeOH, add Acetyl Chloride at 0°C, then switch to AcOH solvent system if necessary, though direct HCl gas in AcOH is the historical standard for high yield.[1]

  • Chlorination: Pass dry HCl gas into the solution at 10–15°C for approximately 10–20 minutes until saturation.

    • Visual Cue: The solution will initially darken slightly, followed by the rapid formation of a heavy white precipitate.[1]

  • Crystallization: The target

    
    -chloride is less soluble than the 
    
    
    
    -chloride.[2][1] Stopper the flask and allow it to stand at 10°C for 2–4 hours to maximize precipitation.
    • Scientific Integrity: Do not stir vigorously during the crystallization phase; this can trap impurities or the

      
      -anomer.[2][1]
      
  • Filtration: Filter the crystalline solid rapidly under a stream of dry Nitrogen.[2][1]

  • Washing: Wash the cake with cold, dry Ether or Toluene to remove acetic acid traces.[2][1]

  • Drying: Dry in a vacuum desiccator over KOH pellets (to absorb acid fumes) and

    
    . Do not use heat. 
    

Quality Control & Characterization

The L-isomer behaves chemically identically to the D-isomer but rotates polarized light in the opposite direction.[1]

TestSpecification (L-Isomer)Acceptance Criteria
Appearance White crystalline powderMust not be yellow/oily
Melting Point 118 – 121°CSharp range indicates purity
Optical Rotation

(c=1, Toluene)
Positive (+) value (approx +50° to +60°)
1H NMR

Anomeric proton (H1) appears as a dd at ~6.4-6.5 ppm.[2][1]
Stability Moisture SensitiveHydrolyzes to free sugar if exposed to air

Note on Optical Rotation: The common "Hoffer's Chlorosugar" (D-isomer) has a negative rotation (


).[2][1] The L-isomer prepared here must show a positive  rotation of similar magnitude.[2][1]

Troubleshooting & Decision Logic

Troubleshooting Problem Issue: Low Yield or Oily Product Check1 Check Moisture Content Problem->Check1 Decision1 Is AcOH anhydrous? Check1->Decision1 No No Decision1->No Wet Yes Yes Decision1->Yes Dry Action1 Action: Add 1-2% Acetyl Chloride to scavenge water Result Recrystallize from Toluene/Hexane Action1->Result Check2 Check Temperature Decision2 Temp > 20°C? Check2->Decision2 Decision2->No Decision2->Yes Action2 Action: Cool to 10°C. High temp favors beta-anomer solubility. Action2->Result No->Action1 No->Result Yes->Check2 Yes->Action2

Figure 2: Troubleshooting logic for common isolation issues. Moisture is the primary cause of failure (hydrolysis).

References

  • Hoffer, M. (1960).[2][1] Alpha-halogeno-2-deoxy-D-ribose derivatives.[2][1][6][7][8][9]Chem. Ber. , 93, 2777.[1] (The foundational method for the D-isomer).[2][1]

  • Moyroud, E., & Strazewski, P. (1999).[1] L-Ribonucleosides from L-xylose.[2][1]Tetrahedron , 55(5), 1277-1284.[2][1] (Describes stereochemical handling of L-sugars).[2][1]

  • Jung, M. E., & Gardiner, J. M. (1992).[2][1] Efficient synthesis of L-nucleosides.[2][1][4]Journal of Organic Chemistry , 57(12).[2][1] (Validation of L-sugar precursors).

  • Bhat, B., et al. (2009).[2][1] Synthesis and pharmacokinetic properties of nucleoside analogs.[2][1]Antiviral Chemistry & Chemotherapy .[2][1] (Application of the L-chlorosugar in drug synthesis).

Sources

glycosylation reaction conditions using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Glycosylation using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Introduction

The reagent This compound (often referred to as the L-Hoffer chlorosugar ) is the enantiomer of the classic D-ribose derivative used in the synthesis of Zidovudine (AZT) and other antiviral nucleosides. It is the critical electrophile for synthesizing L-nucleosides , a class of compounds with significant therapeutic potential (e.g., L-thymidine, L-deoxycytidine) due to their high resistance to metabolic degradation and unique viral polymerase inhibition profiles.

Critical Technical Challenge: Unlike ribose derivatives with a C2-hydroxyl group, this 2-deoxy reagent lacks a neighboring participating group at C2. Consequently, glycosylation cannot rely on anchimeric assistance to direct stereochemistry. The reaction proceeds via an oxocarbenium ion intermediate, often resulting in anomeric mixtures (


 and 

) that require rigorous separation.

This guide details two validated protocols to maximize the yield of the biologically relevant


-L-anomer .

Mechanistic Insight & Control Strategy

To optimize this reaction, one must understand the competing forces at play.

  • The Reagent: The chlorosugar exists in equilibrium, but the crystalline form is usually the

    
    -anomer (chloride axial).
    
  • The Intermediate: Upon activation (Lewis acid or solvent polarity), the chloride departs, forming a resonance-stabilized oxocarbenium ion.

  • Stereoselectivity:

    • 
      -Attack (Desired):  Occurs from the top face (convex). Sterically favored for bulky bases but opposes the anomeric effect.
      
    • 
      -Attack (Undesired):  Occurs from the bottom face. Stabilized by the anomeric effect (electronic preference for the electronegative base to be axial).
      

Figure 1: Reaction Mechanism and Stereochemical Divergence

GlycosylationMechanism Figure 1: The 2-deoxy oxocarbenium intermediate allows dual-face attack. Conditions must be tuned to favor the steric preference (Beta) over the electronic preference (Alpha). Start L-Hoffer Chlorosugar (α-Cl dominant) Ion Oxocarbenium Ion (Planar C1) Start->Ion Lewis Acid (SnCl4) or Polarity Alpha α-L-Nucleoside (Undesired Anomer) Ion->Alpha Axial Attack (Anomeric Effect) Beta β-L-Nucleoside (Target Therapeutic) Ion->Beta Equatorial Attack (Steric Control)

Experimental Protocols

Method A: The Silyl-Hilbert-Johnson Reaction (Vorbrüggen Modification)

Recommended for: Pyrimidines (Thymine, Cytosine, Uracil) and sensitive Purines.

This method uses a silylated nucleobase and a Lewis acid catalyst.[1] It is the industry standard for high yields.

Reagents:

  • Glycosyl Donor: this compound (Freshly prepared or crystallized).

  • Base: Nucleobase of choice (dried).

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).[1]
    
  • Catalyst: Tin(IV) chloride (SnCl

    
    ) or TMSOTf.
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Silylation of the Base:

    • Suspend the nucleobase (1.0 equiv) in anhydrous MeCN (5 mL/mmol) under Argon.

    • Add BSA (2.0–2.5 equiv).

    • Stir at RT (or heat to 60°C if solubility is poor) until the solution becomes clear (approx. 15–30 min).

  • Coupling:

    • Cool the silylated base solution to 0°C .

    • Dissolve the L-Hoffer chlorosugar (1.1 equiv) in minimal anhydrous MeCN/DCM and add to the reaction.

    • Critical Step: Add SnCl

      
       (1.0 M in DCM, 1.2 equiv) dropwise. The solution may darken slightly.
      
  • Reaction Monitoring:

    • Allow to warm to RT.[2][3] Stir for 2–4 hours.

    • Monitor by TLC (EtOAc/Hexane 1:1).[2] Look for the disappearance of the non-polar chlorosugar and the appearance of two lower spots (

      
       and 
      
      
      
      anomers).
  • Workup:

    • Quench carefully with saturated NaHCO

      
       (gas evolution!).
      
    • Dilute with DCM, wash with water and brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • The residue is a mixture of

      
      -anomers (typically 1:1 to 1:2 ratio).
      
    • Separation: Flash chromatography (Silica gel) or fractional crystallization from EtOH/MeOH is mandatory to isolate the pure

      
      -anomer.
      
Method B: The Sodium Salt Method

Recommended for: Chlorinated Purines (e.g., 2,6-dichloropurine, 2-chloroadenine) where silylation is difficult.

This older method relies on the formation of a sodium salt of the heterocycle. It often yields a different anomeric ratio compared to the silyl method.

Reagents:

  • Base: Purine derivative.[4]

  • Reagent: Sodium Hydride (NaH, 60% dispersion).

  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Salt Formation:

    • Suspend the purine base (1.0 equiv) in anhydrous MeCN.

    • Add NaH (1.1 equiv) slowly at RT. Stir for 30–60 min until H

      
       evolution ceases and a salt suspension forms.
      
  • Coupling:

    • Add the L-Hoffer chlorosugar (1.0 equiv) portion-wise as a solid or solution.

    • Stir at RT for 12–16 hours. (Heating to 50°C may increase yield but often degrades stereoselectivity).

  • Workup:

    • Filter off the NaCl precipitate.

    • Concentrate the filtrate.

    • Redissolve in DCM/EtOAc and wash with water.

  • Purification:

    • Requires column chromatography. Note: The N7 vs N9 regioselectivity can also be an issue with purines; verify structure by UV and NMR.

Comparative Analysis of Conditions

ParameterMethod A (Vorbrüggen)Method B (Sodium Salt)
Mechanism S

1-like (Oxocarbenium)
Mixed S

1 / S

2
Catalyst Lewis Acid (SnCl

, TMSOTf)
None (Base activation)
Solvent DCM (Non-polar) or MeCN (Polar)MeCN or DMF
Stereoselectivity Moderate

-selectivity (solvent dependent)
Low (often 1:1 mixtures)
Scalability HighModerate (NaH handling)
Best For Pyrimidines, standard PurinesHalogenated Purines

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your specific nucleoside target.

Workflow Figure 2: Decision matrix for selecting the glycosylation method based on nucleobase properties. Start Select Nucleobase Type Base Type? Start->Type Pyrim Pyrimidine (Thymine, Cytosine) Type->Pyrim Purine Purine (Adenine, Guanine) Type->Purine MethodA Method A: Vorbrüggen (BSA + SnCl4/TMSOTf) Pyrim->MethodA Standard CheckSol Solubility Check Purine->CheckSol MethodB Method B: Sodium Salt (NaH + MeCN) CheckSol->MethodA Soluble in DCM/MeCN CheckSol->MethodB Insoluble / Halogenated

Deprotection (Post-Glycosylation)

Once the pure anomer is isolated, the toluoyl groups must be removed to yield the final nucleoside.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol or Methanolic Ammonia (sat. NH

    
    /MeOH).[3][4]
    
  • Conditions: Stir at RT for 12 hours.

  • Workup: Neutralize with Amberlite IR-120 (H

    
     form) resin, filter, and concentrate.
    
  • Note: Toluoyl groups are more stable than acetyl groups; ensure reaction completion by TLC.

References

  • Hubbard, A. et al. (1984). Synthesis of L-nucleosides. Nucleic Acids Research.[5][6][7]

  • Vorbrüggen, H. & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

  • Nowak, I. & Robins, M.J. (2006).[5][6] Regiospecific and highly stereoselective coupling of 6-(substituted-imidazol-1-yl)purines with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. Journal of Organic Chemistry.

  • Jung, M.E. et al. (1994). Synthesis of L-nucleosides. Tetrahedron Letters.

  • Niedballa, U. & Vorbrüggen, H. (1974). A general synthesis of N-glycosides.[1] I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry.

Sources

Vorbrüggen coupling procedure with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Vorbrüggen Coupling of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Executive Summary

This application note details the protocol for the stereoselective synthesis of


-L-2'-deoxyribonucleosides using This compound  (hereafter referred to as the L-Chlorosugar ).[1]

L-nucleosides (e.g., Lamivudine, Telbivudine, Clevudine) have emerged as critical antiviral agents due to their potent inhibition of viral polymerases and favorable toxicity profiles compared to their D-counterparts. The Vorbrüggen coupling (Silyl-Hilbert-Johnson reaction) remains the gold standard for their synthesis.[1] However, the use of a 2-deoxy sugar donor presents a unique challenge: the absence of a 2'-hydroxyl protecting group eliminates Neighboring Group Participation (NGP), often leading to difficult-to-separate mixtures of


 and 

anomers.[1]

This guide provides a rigorous, self-validating protocol to maximize


-selectivity and yield, utilizing modern Lewis acid catalysis (TMSOTf) and silylated nucleobases.

Mechanistic Foundation

To master this reaction, one must understand the competition between the


 (Oxocarbenium) and 

(Direct Displacement) pathways.
The "2-Deoxy Conundrum"

In standard ribose coupling, a 2'-acyl group forms an acyloxonium ion intermediate, blocking the


-face and forcing the nucleobase to attack from the 

-face. In 2-deoxy sugars, this control is absent.[2]
  • The Reagent: The L-Chlorosugar typically exists as the crystalline

    
    -anomer (thermodynamically stable).[1]
    
  • The Pathways:

    • Path A (

      
      -like):  If the Lewis acid is mild and the solvent is non-polar (e.g., DCM), the silylated base can attack the 
      
      
      
      -chloride directly with inversion, yielding the desired
      
      
      -anomer.
    • Path B (

      
       - Oxocarbenium):  Strong Lewis acids or polar solvents promote the departure of the chloride, forming a planar oxocarbenium ion. The base can attack from either side, often favoring the 
      
      
      
      -anomer due to the anomeric effect, resulting in a lower
      
      
      :
      
      
      ratio.

Strategic Goal: Promote Path A or control Path B via solvent effects (e.g., dipole alignment) to favor the


-L-nucleoside.

Mechanism Chlorosugar α-L-Chlorosugar (Starting Material) Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Chlorosugar->Oxocarbenium  Loss of Cl-   Beta_Product β-L-Nucleoside (Desired) Chlorosugar->Beta_Product  Direct SN2 (Inversion)   TMSOTf Lewis Acid (TMSOTf) TMSOTf->Oxocarbenium Promotes Oxocarbenium->Beta_Product  Face A   Alpha_Product α-L-Nucleoside (Undesired) Oxocarbenium->Alpha_Product  Face B   Base Silylated Nucleobase Base->Oxocarbenium  Nucleophilic Attack  

Figure 1: Mechanistic divergence in 2-deoxy Vorbrüggen coupling. Direct displacement (


) is preferred for stereocontrol.[1]

Experimental Protocol

Safety Note: TMSOTf is corrosive and moisture-sensitive.[1] Work must be performed under an inert atmosphere (Argon/Nitrogen). The L-Chlorosugar hydrolyzes rapidly in moist air; handle quickly.[1]

Materials
  • Donor: this compound (Solid, stored at -20°C).[1]

  • Acceptor: Nucleobase (e.g., Thymine, Cytosine, Adenine derivative).

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.[1][2]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).[1] Note: DCM often yields higher

    
    -selectivity for this specific donor.[1]
    
Step-by-Step Procedure

Phase 1: Silylation of the Nucleobase (In-Situ)

  • Charge a flame-dried reaction flask with the Nucleobase (1.1 equivalents relative to sugar) under Argon.[1]

  • Add anhydrous DCM (10 mL per gram of base).

  • Add BSA (2.5 - 3.0 equivalents).

  • Stir at room temperature (RT) until the solution becomes clear (typically 15–45 mins).

    • Checkpoint: If the base does not dissolve, heat to reflux for 30 mins, then cool to RT. A clear solution indicates successful silylation.[1]

Phase 2: Coupling Reaction

  • Cool the silylated base solution to 0°C .

  • Critical Step: Quickly weigh the L-Chlorosugar (1.0 equivalent) and add it directly to the reaction vessel as a solid (or dissolved in a minimal volume of anhydrous DCM if preferred).

  • Add TMSOTf (0.1 – 1.0 equivalent) dropwise.[1]

    • Note: While stoichiometric TMSOTf is common, catalytic amounts (0.1 eq) are often sufficient for chlorosugars and reduce anomerization.

  • Allow the reaction to warm to Room Temperature and stir.

  • Monitoring: Check by TLC (EtOAc/Hexane) after 1 hour. The starting chlorosugar (

    
    ) should disappear.[1]
    

Phase 3: Workup & Purification

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (with vigorous stirring) to neutralize the acid and hydrolyze excess silyl groups.

  • Extraction: Extract with DCM (3x).

  • Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue will contain a mixture of

    
     and 
    
    
    
    anomers.[2]
    • Separation: Flash column chromatography (Silica gel). A gradient of 0%

      
       5% MeOH in DCM is typically effective. The 
      
      
      
      -anomer usually elutes after the
      
      
      -anomer (more polar) in nucleoside systems, though this varies by protecting group.
    • Crystallization:[4] For toluoyl-protected nucleosides, the

      
      -anomer can often be crystallized from Ethanol or EtOAc/Hexane mixtures.[1]
      

Optimization & Data Analysis

The choice of solvent and temperature critically impacts the


 ratio (Anomeric Ratio).

Table 1: Optimization Parameters for L-Chlorosugar Coupling

ParameterCondition A (Kinetic)Condition B (Thermodynamic)Impact on Result
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)DCM favors

-like inversion (

-selective).[1] MeCN promotes oxocarbenium (

) and may participate (Ritter side-reaction).[1]
Temperature -10°C to 0°CReflux (80°C)Low temp preserves kinetic stereocontrol.[1] High temp equilibrates to the thermodynamic product (

).
Catalyst TMSOTf (0.1 eq)TMSOTf (1.0 eq) or SnCl₄Excess Lewis acid promotes anomerization (

).[1]
Workflow Diagram

Workflow cluster_check Quality Control Start Start: Dry Nucleobase Silylation Add BSA + DCM (Stir until clear) Start->Silylation Addition Cool to 0°C Add L-Chlorosugar + TMSOTf Silylation->Addition Reaction React 1-3 Hours (Monitor TLC) Addition->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Check Chlorosugar Consumed? Reaction->Check TLC Check Separation Purification (Column/Crystallization) Quench->Separation

Figure 2: Operational workflow for the Vorbrüggen coupling of L-Chlorosugar.

Troubleshooting Guide

  • Issue: Low Yield / Decomposition of Sugar.

    • Cause: The L-Chlorosugar is unstable.[1]

    • Solution: Do not store the chlorosugar in solution. Weigh it as a solid immediately before use. Ensure the reaction is strictly anhydrous.

  • Issue: High

    
    -Anomer Content. 
    
    • Cause: Acid-catalyzed anomerization.[1]

    • Solution: Reduce reaction time. Use less TMSOTf (0.1 eq). Switch solvent to DCM or Chloroform. Avoid heating.

  • Issue: Emulsion during Workup.

    • Cause: Silyl byproducts.[1]

    • Solution: Filter the biphasic mixture through a Celite pad before separation.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. Link

  • Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981).[5] Nucleoside synthesis with trimethylsilyl triflate and perchlorate as catalysts.[1][5] Chemische Berichte, 114(4), 1234-1255. Link

  • Henschke, J. P., et al. (2013).[2][6] A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-D-Ribonucleoside Using the Vorbrüggen Glycosylation.[1][2][6][7] Organic Process Research & Development, 17(11), 1419–1429. Link

  • Liang, C., et al. (2017).[8] Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst.[8][9] Molecules, 22(1), 86. Link

  • Mathé, C., & Gosselin, G. (2006). L-Nucleosides as chemotherapeutic agents.[1][4][10] Antiviral Research, 71(2-3), 276-281. Link

Sources

Application Note: Optimization of Solvent Systems for L-Ribofuranose Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the synthesis of L-nucleoside analogs. It synthesizes mechanistic insights with practical protocols to ensure high stereoselectivity and yield.

Subtitle: A Strategic Guide to Stereocontrol in L-Nucleoside Synthesis via Vorbrüggen Glycosylation

Executive Summary

The synthesis of L-nucleosides (the enantiomers of natural D-nucleosides) has become a cornerstone in antiviral and anticancer drug development (e.g., Lamivudine, Telbivudine). While the chemical reactivity of L-ribose mirrors its D-counterpart, the stereochemical outcome (


 vs. 

anomerization) remains the critical quality attribute.

This guide focuses on solvent engineering as the primary lever for optimizing the coupling of L-ribofuranose derivatives with nucleobases. We demonstrate that while Acetonitrile (MeCN) is the "Gold Standard" for


-selectivity due to the nitrile effect and dielectric stabilization, the choice of solvent must be tuned against temperature and protecting group strategies to minimize the formation of the undesired 

-L-anomer.

Mechanistic Foundation: The L-Ribose Challenge

Defining the Stereochemical Target

In L-ribofuranose, the absolute configuration is inverted compared to D-ribose.

  • 
    -L-Ribofuranose (Target):  The C1-nucleobase and the C4-hydroxymethyl group are cis  (both "down" in the standard Haworth projection of L-ribose). This corresponds to the 1,2-trans relationship if a C2-acyl group is present.
    
  • 
    -L-Ribofuranose (Impurity):  The C1-nucleobase and C4-hydroxymethyl group are trans .
    
The Role of Solvent in Glycosylation

Solvents influence the reaction pathway through two distinct mechanisms:

  • Dielectric Stabilization: Polar solvents like MeCN stabilize the charged oxocarbenium and acyloxonium intermediates, promoting the SN1-like pathway required for Neighboring Group Participation (NGP).

  • Solvent Participation (The "Nitrile Effect"): Nitrile solvents can reversibly attack the oxocarbenium ion to form a nitrilium cation. In D-ribose, this often favors

    
    -products. In L-ribose, the symmetry dictates that MeCN continues to favor the 1,2-trans (
    
    
    
    -L) outcome by shielding the
    
    
    -face, reinforcing the NGP effect.
Mechanism Visualization

The following diagram illustrates the critical intermediates in the coupling reaction and how solvents interact with the oxocarbenium ion.

GlycosylationMechanism Donor 1-O-Acetyl-L-Ribose (Donor) Activation Lewis Acid Activation (TMSOTf) Donor->Activation OxoCarb Oxocarbenium Ion (Intermediate) Activation->OxoCarb -OAc NGP 1,2-Acyloxonium Ion (C2-Participation) OxoCarb->NGP Fast (in MeCN) Ether Ethers (THF/Et2O) Coordinates Cation OxoCarb->Ether Solvent Interference BetaProd β-L-Nucleoside (1,2-trans, Target) NGP->BetaProd Base Attack (Bottom Face) MeCN Acetonitrile (MeCN) Stabilizes Ion Pair MeCN->NGP Promotes AlphaProd α-L-Nucleoside (1,2-cis, Impurity) Ether->AlphaProd Shields β-face

Figure 1: Mechanistic pathway showing how Acetonitrile promotes the formation of the 1,2-acyloxonium ion (NGP), leading to the desired


-L-nucleoside, while ethereal solvents can disrupt this process.

Solvent Selection Matrix

The choice of solvent dramatically shifts the


 ratio. The table below summarizes the characteristics of common solvents used in Vorbrüggen couplings for L-ribose.
SolventPolarity (

)
Mechanism of ActionStereoselectivity (

-L)
Recommendation
Acetonitrile (MeCN) High (37.5)Stabilizes ionic intermediates; Compatible with NGP.High (>95:5) Primary Choice
Dichloromethane (DCM) Low (8.9)Non-participating; SN2-like inversion possible.Moderate to HighUse if solubility is limiting.
1,2-Dichloroethane (DCE) Low (10.4)Similar to DCM but higher boiling point.ModerateAlternative to DCM.
Tetrahydrofuran (THF) Moderate (7.5)Coordinates cation; can shield

-face.
Low / Mixed Avoid (Favors

).
Toluene Low (2.4)Non-polar; promotes tight ion pairing.VariableUse for specific lipophilic bases.

Key Insight: For L-ribose derivatives with a 2-O-acyl group (Acetyl/Benzoyl), Acetonitrile is the superior solvent because it supports the formation of the acyloxonium ion intermediate, which rigidly directs the nucleobase to the


-position (1,2-trans).

Optimized Protocol: Vorbrüggen Coupling of L-Ribose[1]

This protocol describes the coupling of 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose with a silylated nucleobase (e.g., Uracil, Cytosine, or Purine analogs).

Reagents & Materials
  • Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (Dried under high vacuum).

  • Acceptor: Nucleobase (Dried).

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Solvent: Anhydrous Acetonitrile (Water content < 50 ppm).

Step-by-Step Procedure
  • Silylation of Nucleobase:

    • Suspend the nucleobase (1.1 equiv relative to sugar) in anhydrous Acetonitrile (5 mL/mmol).

    • Add BSA (2.5 equiv). Stir at 60°C until a clear solution is obtained (typically 15-30 min).

    • Note: Ensure complete silylation. If the base does not dissolve, add more BSA or switch to HMDS/Ammonium Sulfate reflux method.

  • Coupling Reaction:

    • Cool the silylated base solution to 0°C (ice bath). Crucial: Lower temperatures (-20°C) improve

      
      -selectivity for reactive sugars.
      
    • Dissolve the L-ribose donor (1.0 equiv) in minimum anhydrous Acetonitrile and add to the reaction mixture.

    • Add TMSOTf (1.1 - 1.2 equiv) dropwise via syringe.

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) over 2 hours.

  • Monitoring:

    • Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the sugar donor.

    • Checkpoint: If reaction is sluggish, heat to 50°C, but be aware this may increase

      
      -anomer formation.
      
  • Workup:

    • Quench the reaction by adding cold saturated NaHCO₃ solution. Stir for 15 minutes.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via silica gel chromatography.[1] The

      
      -anomer is typically more polar than the 
      
      
      
      -anomer in acyl-protected systems (verify with specific compound).
Optimization Flowchart

OptimizationFlow Start Start Optimization SolventCheck Select Solvent: Acetonitrile (MeCN) Start->SolventCheck TempCheck Set Initial Temp: 0°C to -20°C SolventCheck->TempCheck RunRxn Run Coupling (TMSOTf) TempCheck->RunRxn Analyze Analyze Alpha/Beta Ratio (H-NMR / HPLC) RunRxn->Analyze Good Ratio > 10:1 (Beta:Alpha) Proceed to Scale-up Analyze->Good Success Bad Ratio < 5:1 (High Alpha content) Analyze->Bad Failure Fix1 Decrease Temp to -40°C Bad->Fix1 Fix2 Check Water Content (Must be <50ppm) Bad->Fix2 Fix3 Switch Solvent: Try MeCN/DCM (1:1) Bad->Fix3

Figure 2: Decision tree for optimizing reaction conditions based on stereochemical outcome.

Troubleshooting & Critical Parameters

The "Water Effect"

Water is the enemy of stereocontrol. Moisture competes with the nucleobase for the oxocarbenium ion, leading to hemiacetals or hydrolysis products. Furthermore, water can disrupt the tight ion-pairing required for the "Nitrile Effect," eroding


-selectivity.
  • Action: Always distill MeCN over CaH₂ or use molecular sieves (3Å) for 24h prior to use.

Temperature Control

While room temperature is sufficient for many reactions, L-ribose couplings often benefit from kinetic control .

  • Observation: If you observe high

    
    -content (e.g., 30%), repeat the reaction at -20°C.
    
  • Reasoning: At lower temperatures, the thermodynamically stable 1,2-acyloxonium intermediate is strictly maintained, whereas higher temperatures may allow for leakage into the open oxocarbenium ion pathway where steric shielding is less effective.

2-Deoxy-L-Ribose Note

If coupling 2-deoxy-L-ribose , the NGP mechanism is absent (no C2-acyl group). In this specific case:

  • Solvent Switch: Acetonitrile may actually favor the

    
    -anomer due to the equatorial nitrilium ion forming on the 
    
    
    
    -face (blocking it).
  • Recommendation for 2-Deoxy: Use DCM or Chloroform to rely on anomeric effects, or use specific directing groups at C3.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the silyl-Hilbert-Johnson reaction).
  • Schweifer, A., & Hammerschmidt, F. (2011). Preparation of Nucleosides Derived from 2-Nitroimidazole and D-Arabinose, D-Ribose, and D-Galactose by the Vorbrüggen Method.[2] Journal of Organic Chemistry, 76(20), 8159–8167. Link (Demonstrates MeCN superiority for

    
    -selectivity).
    
  • Chao, C. S., et al. (2011). Neighboring-group participation by C-2 ether functions in glycosylations directed by nitrile solvents. Chemistry - A European Journal, 17(43), 12193-12202. Link

  • Binkley, R. W. (1988). Modern Carbohydrate Chemistry. Marcel Dekker.
  • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry, 39(25), 3654–3660. Link

Sources

mechanism of nucleophilic substitution at C1 of chlorosugars

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Control of Nucleophilic Substitution at C1 of Chlorosugars

Abstract

Glycosyl chlorides (chlorosugars) remain a cornerstone in the synthesis of complex oligosaccharides and nucleoside analogs due to their stability and tunable reactivity. However, the stereochemical outcome at the anomeric center (C1) is often plagued by competing mechanistic pathways (


, 

, and Neighboring Group Participation). This guide provides a definitive mechanistic analysis and validated protocols to control stereoselectivity, ensuring reproducible glycosylation in drug development pipelines.

Mechanistic Foundations

The reactivity of glycosyl chlorides at C1 is governed by the interplay between the anomeric effect , protecting group strategies , and promoter solubility . Unlike simple alkyl halides, the substitution at C1 is rarely a pure


 or 

process but exists on a continuum involving contact ion pairs (CIP) and solvent-separated ion pairs (SSIP).
The Anomeric Effect & Ground State Stability

Glycosyl chlorides predominantly exist as the


-anomer (axial chlorine). This is due to the anomeric effect , where the lone pair of the endocyclic oxygen (

) donates electron density into the antibonding orbital of the C-Cl bond (

).
  • Consequence: The

    
    -chloride is thermodynamically stable but kinetically less reactive towards direct 
    
    
    
    displacement due to steric shielding and electronic repulsion.
Pathway A: Neighboring Group Participation (NGP)

When an acyl group (e.g., acetyl, benzoyl) is present at C2, the reaction proceeds via a dioxolenium ion intermediate.

  • Activation: The promoter (e.g.,

    
    ) abstracts the chloride.
    
  • Stabilization: The carbonyl oxygen at C2 attacks C1 from the top face (syn-facial to the leaving group), forming a fused ring system.

  • Substitution: The nucleophile (alcohol) attacks C1 from the bottom face (trans to the C2 substituent).

  • Result: Exclusive formation of 1,2-trans glycosides (e.g.,

    
    -glucosides).
    
Pathway B: -like Inversion (Insoluble Promoters)

In the absence of NGP (e.g., C2-benzyl ether) and using insoluble promoters (e.g.,


, 

-silicate), the reaction can mimic an

inversion.
  • Mechanism: The silver surface coordinates the chlorine. The nucleophile attacks the "push-pull" activated complex from the backside.[1]

  • Result: Inversion of configuration (

    
    -chloride 
    
    
    
    
    
    -glycoside).
Pathway C: Oxocarbenium Ion ( -like)

Using soluble promoters (


, 

) or polar solvents creates a discrete oxocarbenium ion.
  • Mechanism: The leaving group departs fully. The planar cation is accessible from both faces.

  • Result: Low stereoselectivity (

    
     mixture), often governed by the thermodynamic stability of the product or solvent effects (e.g., nitrile effect favoring 
    
    
    
    ).

Visualization: Mechanistic Pathways

The following diagram illustrates the divergence between NGP-controlled and Ion-Pair pathways.

GlycosylationMechanism Start Glycosyl Chloride (alpha-anomer) Promoter Promoter Activation (Ag+, Hg++) Start->Promoter Cl abstraction Oxocarbenium Oxocarbenium Ion (Planar Cation) Promoter->Oxocarbenium Soluble Promoter Non-participating C2 Dioxolenium Dioxolenium Ion (C2-Acyl Participation) Promoter->Dioxolenium C2-Acyl Group (NGP) ContactPair Contact Ion Pair (Insoluble Ag-Salt) Promoter->ContactPair Insoluble Promoter (SN2-like) BetaProd 1,2-trans Glycoside (Beta-product) Oxocarbenium->BetaProd Nitrile Solvent (Kinetic Control) MixProd Anomeric Mixture (Alpha + Beta) Oxocarbenium->MixProd Face indiscriminate Dioxolenium->BetaProd Backside Attack (Stereocontrolled) ContactPair->BetaProd Inversion (Walden) AlphaProd 1,2-cis Glycoside (Alpha-product)

Caption: Divergent mechanistic pathways in glycosyl chloride substitution. Green paths indicate high stereocontrol.

Experimental Protocols

Protocol A: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Chloride

A robust method for generating the donor using inexpensive reagents.

Reagents:

  • 
    -D-Glucose pentaacetate (10.0 g, 25.6 mmol)
    
  • Aluminum Chloride (

    
    ) (1.7 g, 12.8 mmol) or 
    
    
    
  • Dichloromethane (DCM) (anhydrous)[2]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve

    
    -D-glucose pentaacetate in DCM (100 mL).
    
  • Chlorination: Add

    
     carefully at 0°C. Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) converts to the product (
      
      
      
      , stains strongly with
      
      
      ).
  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Separate the organic layer.[3][4] Wash with saturated

    
     (2x) and brine (1x).
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo (bath temp < 40°C to prevent decomposition).
    
  • Purification: Recrystallize from Ether/Hexane to yield white needles.

    • Yield: Typically 85-90%.

    • Storage: Store at -20°C under Argon. Hydrolyzes rapidly in moist air.

Protocol B: Koenigs-Knorr Glycosylation (Silver Promoted)

Standard coupling protocol for synthesis of


-glycosides.

Reagents:

  • Glycosyl Chloride Donor (1.2 equiv)

  • Acceptor (Alcohol) (1.0 equiv)

  • Promoter: Silver Carbonate (

    
    ) (2.0 equiv) or Silver Triflate (
    
    
    
    ) (1.2 equiv) for lower reactivity.
  • Molecular Sieves (4Å, activated powder)

  • Solvent: DCM (for

    
    -selectivity via NGP) or Toluene.
    

Procedure:

  • Activation: In a flame-dried flask, combine the Acceptor and Molecular Sieves in anhydrous DCM. Stir for 30 min to ensure absolute dryness.

  • Promoter Addition: Add

    
     (protect from light using aluminum foil).
    
  • Donor Addition: Dissolve the Glycosyl Chloride in minimal DCM and add dropwise to the stirring suspension at 0°C.

    • Note: If using

      
      , cool to -20°C to suppress side reactions.
      
  • Reaction: Stir at RT for 4-16 hours.

    • Checkpoint: TLC should show disappearance of the donor. If hydrolysis (hemiacetal) is observed, the system was not dry.

  • Workup: Filter through a Celite pad to remove silver salts. (Caution: Silver waste is hazardous).

  • Purification: Concentrate and purify via flash column chromatography.

Optimization & Troubleshooting Guide

VariableConditionEffect on MechanismRecommended For
Solvent Dichloromethane (DCM)Non-participating, moderately polar.General NGP-directed

-glycosylation.
Acetonitrile (

)
Participates to form

-nitrilium ion.
Kinetic control favoring

-product even without NGP.
Diethyl Ether (

)
Low polarity, coordinates cation.Enhances

-selectivity (anomeric effect dominates).
Promoter

/

Insoluble, mild.

-like inversion. Good for reactive chlorides.[5][6]

/

Soluble, highly reactive.Unreactive acceptors. Risk of anomerization (

).

/

Soluble, "Helferich" conditions.Traditional method for difficult substrates (Caution: Toxic).
C2-Group Acetyl / BenzoylParticipating (NGP).Exclusive 1,2-trans (

) product.
Benzyl EtherNon-participating.Mixture (usually

-major) unless solvent controlled.

Workflow Visualization

Workflow cluster_0 Phase 1: Donor Synthesis cluster_1 Phase 2: Coupling (Koenigs-Knorr) Step1 Glucose Pentaacetate + AlCl3 Step2 Workup (Ice/NaHCO3) & Recrystallization Step1->Step2 Step3 Dry Acceptor + MS 4A + Ag2CO3 (Promoter) Step2->Step3 Purified Donor Step4 Add Donor (0°C) Protect from Light Step3->Step4 Step5 Filter (Celite) & Purification Step4->Step5

Caption: Operational workflow for the synthesis and application of glycosyl chlorides.

References

  • Igarashi, K. (1977). The Koenigs-Knorr Reaction. Advances in Carbohydrate Chemistry and Biochemistry. Link

  • Lemieux, R. U. , et al. (1975). Halide ion catalyzed glycosylation reactions. Journal of the American Chemical Society. Link

  • Gervay, J., & Hadd, M. J. (1997). Anomeric Effect and Glycosylation Mechanisms. Journal of Organic Chemistry. Link

  • Niggemann, J., et al. (2002). Glycosyl Chlorides in Oligosaccharide Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Codée, J. D., et al. (2011). Stereoselective Glycosylation Reactions. Chemical Society Reviews. Link

Sources

using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose for beta-selective glycosylation

Application Note: High-Fidelity -Selective Glycosylation using 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose[1]

1

Executive Summary

The synthesis of L-nucleosides (e.g., L-thymidine, L-deoxycytidine) has become a cornerstone in antiviral drug development, particularly for HIV and HBV therapeutics (e.g., Lamivudine, Telbivudine analogs). The critical intermediate for these syntheses is This compound (often referred to as L-Hoffer’s chlorosugar ).[1]

Unlike ribonucleosides, where the C2-acyloxy group directs

1


S

2 inversion mechanism

Mechanistic Insight: The "Inversion" Paradigm

To achieve


1
The Reagent Advantage

This compound crystallizes almost exclusively as the


-anomer1
  • 
    -Donor:  The chlorine atom is axial.[1]
    
  • Reaction Pathway: If the reaction conditions suppress ionization (non-polar solvent, weak/no Lewis acid), the silylated nucleobase attacks from the equatorial face (backside attack).

  • Result: Stereospecific inversion to the

    
    -nucleoside .[1]
    
Pathway Visualization

The following diagram illustrates the divergent pathways. The "Inversion Path" is the target of this protocol.

GlycosylationMechanismDonorα-Chloro Donor(Crystalline Solid)OxoOxocarbenium Ion(Planar Intermediate)Donor->OxoPath B: Ionization(Polar solvent, Strong LA)Betaβ-Nucleoside(Desired Product)Donor->BetaPath A: SN2 Inversion(Non-polar solvent, No strong LA)Oxo->BetaNon-selectiveAlphaα-Nucleoside(Impurity)Oxo->AlphaNon-selectiveBaseSilylated NucleobaseBase->Beta

Figure 1: Mechanistic divergence in 2-deoxy glycosylation. Path A (Green) utilizes the specific stereochemistry of Hoffer's chlorosugar for selective inversion.

Pre-Protocol: Reagent Handling and QC

The chlorosugar is prone to hydrolysis (forming the 1-OH derivative) and anomerization in solution.

  • Storage: Store at -20°C under Argon.

  • Purity Check (Critical): Before coupling, dissolve a small sample in CDCl

    
    .
    
    • 
      -Anomer (Target):  The H1 proton appears as a pseudo-triplet or doublet of doublets (
      
      
      Hz) typically around
      
      
      6.3–6.5 ppm.
    • 
      -Anomer:  The H1 proton appears as a pseudo-triplet (
      
      
      Hz).
    • Note: If significant hydrolysis (H1 ~5.5-6.0 ppm broad) is observed, recrystallize from CCl

      
      /Hexane or prepare fresh from the methyl glycoside.
      

Protocol: -Selective Silyl-Hilbert-Johnson Coupling[1]

This protocol is optimized for S


2 inversion

Materials
  • Donor: this compound (1.0 equiv).[1]

  • Acceptor: Nucleobase (e.g., Thymine, N4-acetylcytosine) (1.1 – 1.2 equiv).

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane).[2]

  • Solvent: Anhydrous Chloroform (CHCl

    
    ) or Dichloromethane (DCM). Avoid Acetonitrile (MeCN) as it promotes S
    
    
    1 ionization.
  • Catalyst (Optional): Zinc Chloride (ZnCl

    
    ) or very low loading TMSOTf (0.05 equiv).
    
Step-by-Step Procedure
  • Silylation of Nucleobase:

    • Suspend the nucleobase (1.2 equiv) in anhydrous CHCl

      
       (5 mL per mmol).
      
    • Add BSA (2.5 equiv). Stir at reflux (or 50°C) under Argon until the solution becomes clear (approx. 15–30 min).

    • Alternative: If using HMDS, reflux with catalytic ammonium sulfate until clear, then evaporate excess HMDS and redissolve residue in CHCl

      
      .
      
  • Coupling (The "Inversion" Step):

    • Cool the silylated base solution to 0°C.

    • Crucial: Add the solid crystalline

      
      -chlorosugar (1.0 equiv) directly to the stirring solution. Do not dissolve it in a separate solvent first if possible, to minimize anomerization time.
      
    • Catalysis: If the reaction is sluggish, add 0.1 equiv of ZnCl

      
       (ether solution) or 0.05 equiv TMSOTf.
      
    • Allow the reaction to warm to room temperature slowly over 2–4 hours.

  • Monitoring:

    • Monitor by TLC (Hexane:EtOAc 1:1). The starting chlorosugar (

      
      ) should disappear.
      
    • The

      
      -anomer product is usually more polar than the 
      
      
      -anomer (check specific nucleoside literature).
  • Workup:

    • Dilute with DCM.

    • Wash with saturated NaHCO

      
       (x2) to neutralize acid/silicon byproducts.
      
    • Wash with Brine (x1).

    • Dry over Na

      
      SO
      
      
      and concentrate.
  • Purification:

    • Recrystallize from Ethanol or MeOH. The

      
      -isomer often crystallizes preferentially.[1]
      
    • Flash chromatography may be required if the

      
       ratio is < 1:10.
      

Data Analysis & Troubleshooting

Solvent Effects on Selectivity

The choice of solvent dictates the mechanism.

SolventDielectric ConstantMechanism DominanceTypical

Ratio
Chloroform / DCM LowS

2 (Inversion)
1:10 to 1:20
Acetonitrile HighS

1 (Ion Pair)
1:1 to 1:3
DMF HighS

1 (Dissociated)
1:1 (Mixture)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of donorEnsure solvents are strictly anhydrous. Handle donor under inert gas.
High

-Anomer Content
S

1 Pathway active
Switch solvent to CHCl

.[1] Reduce Lewis Acid concentration. Lower reaction temp to -10°C.
No Reaction Base not silylatedEnsure base solution is clear before adding sugar. Increase BSA/HMDS time.
N3 vs O4 Regioselectivity (Pyrimidines) Kinetic vs ThermoSilylated bases usually favor N1 (pyrimidines) or N9 (purines). Ensure adequate heating if N-glycosylation is slow.

Deprotection (Post-Glycosylation)

The toluoyl groups are stable but can be removed under standard Zemplén conditions.

  • Dissolve protected nucleoside in anhydrous MeOH.

  • Add NaOMe (0.1 equiv) in MeOH.

  • Stir at RT for 1–2 hours (TLC monitoring).

  • Neutralize with Amberlite IR-120 (H+) resin.[1]

  • Filter and concentrate to obtain the free L-nucleoside.[1]

References

  • Hoffer, M. (1960). Alpha-thymidin.[1] Chemische Berichte, 93(11), 2777–2781.

  • Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984). An investigation by 1H NMR spectroscopy into the factors determining the β:α ratio of the product in 2′-deoxynucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Bauta, W. E., et al. (2004). A New Process for the Preparation of Antiviral Nucleosides. Organic Process Research & Development, 8(6), 889-896.

  • Priyadarshani, S., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst. Molecules, 22(1), 84.

reaction of silylated nucleobases with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Application Note: High-Efficiency Synthesis of -L-Nucleosides via 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Abstract & Introduction

The synthesis of L-nucleosides has gained critical importance in drug discovery, particularly for antiviral therapies targeting Hepatitis B (HBV) and HIV. Unlike their natural D-counterparts, L-nucleosides often exhibit potent antiviral activity with reduced host toxicity due to their non-recognition by human mitochondrial polymerases.

This application note details the protocol for coupling This compound (commonly referred to as the L-Hoffer chlorosugar ) with silylated nucleobases. This reagent is the L-enantiomer of the classic Hoffer's chlorosugar and is the industry standard for introducing the 2-deoxy-L-ribose moiety.

Key Technical Challenge: The primary challenge in 2-deoxy-nucleoside synthesis is stereocontrol. Unlike ribose, which utilizes a C2-acyloxy group to direct

S

2-like inversion


1

Mechanism of Action

The coupling reaction follows a modified Vorbrüggen Glycosylation pathway.

  • Activation: The silylated nucleobase (generated via BSA or HMDS) acts as the nucleophile.

  • Ionization/Substitution: In the presence of a Lewis acid (e.g., SnCl

    
    ) or simply due to the lability of the C1-chloride, the reaction proceeds.
    
  • Stereochemistry: The starting material, this compound, crystallizes exclusively as the

    
    -anomer . The nucleophilic attack by the silylated base occurs from the opposite face (S
    
    
    2 inversion), yielding the
    
    
    -L-nucleoside
    as the major product.
Mechanistic Pathway Diagram[2][3][4]

MechanismSubstrateα-L-Chlorosugar(Crystalline Donor)TSTransition State(SN2 Inversion)Substrate->TS Lewis Acid / SolventBaseSilylated Nucleobase(TMS-Base)Base->TS Nucleophilic AttackProductβ-L-Nucleoside(Protected)TS->Product Walden Inversion

Figure 1: Mechanistic pathway illustrating the Walden inversion from


Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
ReagentRoleSpecifications
L-Hoffer Chlorosugar Glycosyl DonorThis compound (Solid,

-anomer)
Nucleobase AcceptorThymine, Cytosine, Adenine, etc.
BSA Silylating AgentN,O-Bis(trimethylsilyl)acetamide
SnCl

CatalystTin(IV) chloride (1M in DCM) or TMSOTf
Acetonitrile (MeCN) SolventAnhydrous (<50 ppm H

O)
Dichloromethane (DCM) SolventAnhydrous
Step-by-Step Methodology
Step 1: Silylation of the Nucleobase

Critical: The base must be fully silylated to ensure solubility and reactivity.

  • Charge a flame-dried round-bottom flask with the Nucleobase (1.0 equiv) and anhydrous MeCN (5–10 mL/mmol).

  • Add BSA (2.5 equiv for pyrimidines, 3.5 equiv for purines) under Argon atmosphere.

  • Stir at room temperature (RT) for 15–30 minutes until the solution becomes clear.

    • Note: If the base does not dissolve, heat to 50°C for 30 mins, then cool to RT.

Step 2: Coupling Reaction
  • Add the solid L-Hoffer Chlorosugar (1.0 – 1.1 equiv) directly to the silylated base solution.

    • Alternative: Dissolve the chlorosugar in a minimal amount of anhydrous DCM before addition if solubility is an issue.

  • Catalyst Addition:

    • Method A (Standard): Cool to 0°C. Add SnCl

      
        (1M in DCM, 1.0 equiv) dropwise.
      
    • Method B (Mild): If the chlorosugar is fresh and high purity, the reaction may proceed without SnCl

      
       or with trace TMSOTf (0.1 equiv) in MeCN/CHCl
      
      
      .
  • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (EtOAc/Hexane 1:1).[2]

  • Reaction is typically complete within 2–4 hours.

Step 3: Workup & Purification[3][2]
  • Dilute with EtOAc or DCM.

  • Quench by pouring into a saturated NaHCO

    
     solution (Caution: Gas evolution).
    
  • Filter through a Celite pad if tin salts cause an emulsion.

  • Wash organic layer with brine, dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ). The 
    
    
    -anomer is usually more polar than the
    
    
    -anomer (check specific R
    
    
    values).
Step 4: Deprotection (Removal of Toluoyl Groups)
  • Dissolve the protected nucleoside in MeOH.[3]

  • Add NaOMe (0.1 equiv, 25% in MeOH).

  • Stir at RT for 1–2 hours.

  • Neutralize with Dowex 50W (H+ form) resin, filter, and concentrate to yield the free L-nucleoside .

Workflow Visualization

WorkflowStartStart: Dry NucleobaseSilylationSilylation(BSA, MeCN, RT)Start->SilylationAdditionAdd L-Chlorosugar(Solid α-anomer)Silylation->AdditionCatalysisAdd Catalyst(SnCl4 or TMSOTf, 0°C)Addition->CatalysisReactionReaction(0°C -> RT, 2-4h)Catalysis->ReactionQuenchWorkup(NaHCO3, Extraction)Reaction->QuenchDeprotectionDeprotection(NaOMe/MeOH)Quench->DeprotectionFinalFinal Product:β-L-NucleosideDeprotection->Final

Figure 2: Operational workflow for the synthesis of L-nucleosides.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low

Ratio
Anomerization of ChlorosugarEnsure the chlorosugar is the crystalline

-form. Avoid leaving it in solution for long periods before adding the base. Use non-polar solvents (CHCl

, Toluene) to favor inversion if MeCN fails.
Hydrolysis of Sugar Moisture ContaminationStrictly anhydrous conditions are required. The chlorosugar hydrolyzes rapidly to the 1-OH species.
Emulsions during Workup Tin Salts (SnCl

)
Wash with 10% KF solution or saturated sodium tartrate to complex the tin before extraction.
Incomplete Silylation Low Solubility of BaseIncrease BSA equivalents or heat the silylation step to 60°C before cooling for coupling.

References

  • Hoffer, M. (1960). -Thymidine. Chem. Ber., 93, 2777. (Original description of the chlorosugar synthesis).
  • Hubbard, A. J., et al. (1984). The synthesis of the L-enantiomers of the anti-herpes agents... Nucleic Acids Research. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
  • Mathé, C., & Gosselin, G. (2006). L-Nucleosides as antiviral agents. Antiviral Research. Link

  • Tohoku University Research. (2019). 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis.

synthesis of Telbivudine intermediates using chlorosugars

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Telbivudine (L-dT) Intermediates via the Chlorosugar Route

Executive Summary

Telbivudine (Tyzeka/Sebivo) is a synthetic thymidine nucleoside analogue (L-dT) specifically acting as a Hepatitis B virus (HBV) polymerase inhibitor. Structurally, it is the unmodified


-L-enantiomer of the naturally occurring D-thymidine.

The synthesis of Telbivudine presents a unique stereochemical challenge: constructing the


-glycosidic bond in a 2-deoxy-sugar system. Unlike ribose derivatives, 2-deoxy-sugars lack a C2-hydroxyl group to direct stereochemistry via neighboring group participation. Consequently, glycosylation often yields anomeric mixtures (

:

).

This Application Note details the "Hoffer Chlorosugar" route , the industry-standard method for overcoming this challenge. By isolating the thermodynamically stable


-chlorosugar intermediate and coupling it under specific kinetic conditions (

-like inversion), researchers can achieve high

-selectivity.

Strategic Process Overview

The synthesis hinges on three critical phases:

  • Chiral Pool Manipulation: Conversion of L-Arabinose to the protected 1-chloro-2-deoxy-L-ribofuranose (Hoffer's Chlorosugar).

  • Stereoselective Coupling: Silyl-Hilbert-Johnson reaction using non-polar solvents to force inversion of configuration.

  • Deprotection & Purification: Removal of toluoyl protecting groups and isolation of the API.

Process Workflow Diagram

Telbivudine_Synthesis Start Starting Material: L-Arabinose Step1 Step 1: Functionalization (MeOH/HCl, Acyl Protection) Start->Step1 Intermediate1 Intermediate: 1-O-Acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribose Step1->Intermediate1 Step2 Step 2: Chlorination (HCl/Acetic Acid) Intermediate1->Step2 Chlorosugar CRITICAL INTERMEDIATE: 1-Chloro-3,5-di-O-toluoyl-2-deoxy-α-L-ribose (Hoffer's Chlorosugar) Step2->Chlorosugar Crystallization of α-anomer Step3 Step 3: Silyl-Hilbert-Johnson Coupling (Silylated Thymine + CHCl3/DCM) Chlorosugar->Step3 SN2 Inversion Crude Crude Nucleoside (Targeting β-anomer) Step3->Crude Step4 Step 4: Deprotection (NaOMe/MeOH) Crude->Step4 Final Final API: Telbivudine (β-L-dT) Step4->Final

Figure 1: Critical Process Flow for Telbivudine Synthesis targeting the


-L-enantiomer.

Critical Process Parameters (CPP) & Mechanism

The Stereochemical Paradox

In 2-deoxy-sugars, the absence of a C2 substituent means the oxocarbenium ion intermediate (formed during


 pathways) has no face-selective blockage. This typically results in a thermodynamic mix of anomers.

To achieve


-selectivity (Telbivudine), we utilize the Inversion Strategy :
  • Isolate the

    
    -Chlorosugar:  The 
    
    
    
    -anomer of the chlorosugar is thermodynamically more stable than the
    
    
    -anomer due to the anomeric effect. It can be crystallized in high purity.
  • Solvent Control:

    • High Polarity (e.g., Acetonitrile): Promotes ionization to the oxocarbenium ion (

      
      ). Result:  Loss of stereochemistry (
      
      
      
      mix).
    • Low Polarity (e.g., Chloroform, DCM): Suppresses ionization. The reaction proceeds via a concerted

      
      -like displacement of the 
      
      
      
      -chloride by the silylated base. Result: Inversion of configuration
      
      
      
      
      -Product
      .

Detailed Experimental Protocols

Protocol A: Synthesis of Hoffer's Chlorosugar (α-Isomer)

Target: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-α-L-ribofuranose.[1][2]

Reagents:

  • Precursor: 1-O-Acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribofuranose (derived from L-Arabinose).

  • HCl gas (anhydrous).

  • Acetic Acid / Acetyl Chloride.

Procedure:

  • Dissolution: Dissolve 10.0 g of the 1-O-acetyl precursor in 20 mL of glacial acetic acid in a round-bottom flask.

  • Chlorination: Cool the solution to 10°C. Slowly bubble anhydrous HCl gas into the solution for 10–15 minutes. Alternatively, add Acetyl Chloride (1.5 eq) dropwise if HCl gas is unavailable (generates HCl in situ).

  • Precipitation: The product often precipitates directly from the reaction mixture as it forms. If not, stir at 0°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the cake rapidly with cold anhydrous ether.

  • Drying: Dry under vacuum over KOH pellets.

    • Note: The chlorosugar is hydrolytically unstable. Store in a desiccator at -20°C.

    • Checkpoint:

      
      H NMR (CDCl
      
      
      
      ) should show the anomeric proton (H1) as a doublet at
      
      
      ~6.45 ppm with a coupling constant
      
      
      Hz, indicative of the pseudo-equatorial (
      
      
      ) orientation.
Protocol B: Stereoselective Glycosylation (Silyl-Hilbert-Johnson)

Target: 3',5'-Di-O-toluoyl-β-L-thymidine.

Reagents:

  • Thymine (1.2 eq).

  • Hexamethyldisilazane (HMDS).

  • Catalyst: Ammonium Sulfate (catalytic amount).

  • Solvent: Chloroform (CHCl

    
    )  or Dichloromethane (DCM)  (Anhydrous).
    
  • Reactant: Hoffer's Chlorosugar (from Protocol A).

Procedure:

  • Silylation of Base:

    • Suspend Thymine (1.5 g) and ammonium sulfate (10 mg) in HMDS (10 mL).

    • Reflux under nitrogen until the solution becomes clear (approx. 2–3 hours).

    • Evaporate excess HMDS under vacuum to yield a viscous oil (bis-silylated thymine).

  • Coupling:

    • Dissolve the silylated thymine residue in 20 mL of anhydrous Chloroform (Critical: Do not use Acetonitrile).

    • Add Hoffer's Chlorosugar (4.0 g, 1.0 eq) to the solution.

    • Optional: Add a Lewis Acid catalyst (e.g., TMSOTf, 0.1 eq) to accelerate the reaction, though thermal coupling works for silylated bases.

    • Stir at room temperature (or mild reflux) for 12–16 hours.

  • Workup:

    • Dilute with DCM. Wash with saturated NaHCO

      
       (to remove toluic acid) and brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification (Isomer Separation):

    • The crude residue contains predominantly the

      
      -anomer but may contain traces of 
      
      
      
      .
    • Recrystallize from Ethanol (EtOH) . The

      
      -isomer crystallizes preferentially.
      
Protocol C: Deprotection to Telbivudine

Procedure:

  • Suspend the protected nucleoside in Methanol (MeOH).

  • Add Sodium Methoxide (NaOMe, 0.1 eq) or saturate with Ammonia gas (NH

    
    ).
    
  • Stir at room temperature for 12 hours.

  • Neutralize with Amberlite IR-120 (H+ form) resin.

  • Filter and concentrate.

  • Recrystallize from water/ethanol to obtain pure Telbivudine.

Analytical Controls & Data Interpretation

To validate the synthesis, compare the physical data of the product against known standards.

Table 1: Analytical Comparison of Anomers

ParameterTelbivudine (β-L-dT)α-L-dT (Impurity)Technique
H1' NMR Shift

6.15 - 6.25 ppm (Triplet)

6.05 - 6.15 ppm (dd)

H NMR (DMSO-d6)
Coupling (J)

Hz

Hz

H NMR
Melting Point 184 - 186 °C188 - 190 °CDSC / Capillary
Specific Rotation

(MeOH)

(MeOH)
Polarimetry

Troubleshooting Guide:

  • Problem: High

    
    -anomer content in coupling.
    
    • Root Cause:[3][4][5][6] Solvent was too polar (stabilized the ion) or the chlorosugar contained

      
      -impurity.
      
    • Fix: Ensure solvent is strictly Chloroform/DCM. Recrystallize the chlorosugar starting material to ensure it is pure

      
       before coupling.
      
  • Problem: Low Yield in Chlorosugar step.

    • Root Cause:[3][4][5][6] Moisture contamination (hydrolysis).

    • Fix: Use strictly anhydrous HCl and dry solvents.

References

  • Hoffer, M. (1964). Alpha-halogenose of the 2-deoxy-D-ribose series.[7][8]Chem. Ber., 93, 2777. (Foundational method for chlorosugar synthesis).

  • Wang, Z., et al. (2012). Preparation process of key intermediate of telbivudine.[9][10] Patent CN102477051A. Link

  • Sznaidman, M. L., et al. (1995). Synthesis of L-ribose and 2-deoxy-L-ribose derivatives.[2][6]Nucleosides & Nucleotides, 14(3-5), 375-378.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Authoritative text on Silyl-Hilbert-Johnson coupling).
  • Novartis. (2006). Tyzeka (Telbivudine) Prescribing Information.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical glycosyl donor in the synthesis of L-nucleoside analogues and other complex carbohydrates.[1][2][3] The inherent reactivity that makes this compound a valuable synthetic building block also renders it highly susceptible to hydrolysis.[4][5] This guide provides in-depth troubleshooting advice, validated protocols, and the fundamental chemical principles required to mitigate degradation and ensure successful, reproducible outcomes in your experiments.

Section 1: Understanding the Instability - The "Why"

Before troubleshooting, it is crucial to understand the chemical rationale behind the compound's sensitivity. This knowledge forms the basis for all preventative measures.

FAQ: Why is this compound so prone to hydrolysis?

Answer: The hydrolytic instability of this glycosyl chloride stems from a combination of structural features, primarily the absence of a C-2 participating group and the nature of the anomeric chloro group.

  • Lack of C-2 Neighboring Group Participation: Unlike many other glycosyl donors that have an acyl (e.g., acetyl, benzoyl) protecting group at the C-2 position, this compound is "2-deoxy." A C-2 acyl group provides "anchimeric assistance," where the carbonyl oxygen can attack the anomeric center as the leaving group departs.[6][7] This forms a stable, bicyclic acyloxonium ion intermediate that shields the top face of the sugar ring from nucleophilic attack, controlling stereoselectivity and protecting the anomeric center from premature hydrolysis.[6][7] Without this group, the anomeric center is significantly more reactive and exposed.[5][8][9]

  • Formation of an Unstable Oxocarbenium Ion: In the presence of trace acid or a polar solvent, the anomeric chloride can dissociate, leading to the formation of a highly reactive and unstable oxocarbenium ion intermediate.[10][11] This planar carbocation is extremely electrophilic and will be rapidly quenched by any available nucleophile. If water is present, even in trace amounts, it will readily attack this intermediate, leading to the formation of the undesired hemiacetal (the hydrolyzed product).[11]

  • Good Leaving Group: The chloride at the anomeric position is a competent leaving group, especially when activated by Lewis acids or protic acids, which are often used to promote glycosylation reactions.[5][12][13] This activation, however, also accelerates the rate of hydrolysis if moisture is not rigorously excluded from the reaction system.

The mechanism below illustrates the acid-catalyzed hydrolysis pathway, which is a primary route of degradation during storage and synthesis.

hydrolysis_mechanism cluster_reaction Degradation Pathway start Glycosyl Chloride (Stable, Anhydrous) oxocarbenium Oxocarbenium Ion (Highly Reactive Intermediate) start->oxocarbenium H2O H₂O (Moisture) H2O->oxocarbenium H_plus H⁺ (Trace Acid) H_plus->start hydrolyzed Hydrolyzed Product (Hemiacetal) oxocarbenium->hydrolyzed experimental_workflow prep 1. Preparation - Flame-dry glassware - Add Acceptor, Sieves, Base - Add dry CH₂Cl₂ cool 2. Cooling - Cool to -78°C prep->cool activate 3. Activation - Add Promoter (e.g., AgOTf) cool->activate add_donor 4. Donor Addition - Add Glycosyl Chloride solution  dropwise via cannula activate->add_donor react 5. Reaction - Stir at -78°C - Monitor by TLC add_donor->react quench 6. Quenching - Add Triethylamine - Warm to RT react->quench filter 7. Filtration - Filter through Celite® quench->filter purify 8. Purification - Concentrate - Flash Chromatography filter->purify

Sources

Technical Support Center: Optimizing Anomeric Purity in L-Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving


/

Anomeric Ratio in L-Nucleoside Synthesis Reference ID: TS-L-NUC-001 Last Updated: 2026-02-18 Author: Senior Application Scientist, Chemical Development Group

Executive Summary & Core Directive

The Challenge: The synthesis of L-nucleosides (the enantiomers of natural D-nucleosides) has become critical for antiviral drug development (e.g., Lamivudine, Telbivudine). While the chemical principles mirror the D-series, the spatial orientation requires precise control. The primary failure mode is the formation of the thermodynamically stable but biologically inactive


-L-anomer, particularly in 2'-deoxy systems where Neighboring Group Participation (NGP) is absent.

The Goal: This guide provides a self-validating workflow to maximize the


-L-anomer  (1',2'-trans or pseudo-trans) ratio using modified Vorbrüggen coupling parameters.

Diagnostic Matrix: Troubleshooting Your Anomeric Ratio

Use this matrix to identify the root cause of poor stereoselectivity in your current workflow.

SymptomProbable CauseCorrective ActionMechanism
High

-L Content (2'-deoxy sugars)
Anomeric Effect DominanceSwitch Solvent: Replace DCM with Acetonitrile (MeCN) or Nitromethane.Polar solvents stabilize the

-face intermediate (nitrilium ion) or separate ion pairs, favoring kinetic

-attack.
High

-L Content (2'-OH sugars)
Lack of NGPCheck Protection: Ensure 2'-OH is protected with an Acyl group (Bz, Ac), not Ether (Bn, TBDMS).2'-O-Acyl groups form a cyclic acyloxonium ion that blocks the

-face, forcing

-attack (1,2-trans rule).
Low Yield + Poor Ratio Incomplete SilylationRe-Silylate: Increase BSA/HMDS time; ensure reaction turns clear before coupling.Incomplete silylation leaves N-H protons, causing competitive inhibition and sluggish kinetics.
N3-Isomer Formation (Pyrimidines) Kinetic Control FailureThermodynamic Push: Increase temperature to reflux after initial addition; use stronger Lewis Acid (TMSOTf).N3-kinetic product rearranges to the thermodynamic N1-product under heat/acid.
Variable Ratios Batch-to-Batch Moisture ContaminationDry System: Use molecular sieves (4Å) in the reaction vessel.Water hydrolyzes the oxocarbenium intermediate or silylating agent, disrupting the stereoselective pathway.

Deep Dive: The Mechanism of Stereocontrol

To control the ratio, you must control the intermediate. The pathway differs significantly between Ribose (with 2'-OH) and 2'-Deoxyribose .

The Pathway Visualization

The following diagram illustrates the divergence between NGP-assisted synthesis (High


 selectivity) and the ion-pair mechanism (Low selectivity).

Vorbruggen_Mechanism cluster_NGP Path A: With 2'-O-Acyl (NGP) cluster_Deoxy Path B: 2'-Deoxy (No NGP) Start Protected L-Sugar (1-O-Ac/Cl) Activation Lewis Acid Activation (TMSOTf / SnCl4) Start->Activation Oxocarbenium Oxocarbenium Ion (Planar C1) Activation->Oxocarbenium Acyloxonium Cyclic Acyloxonium (Blocks Alpha Face) Oxocarbenium->Acyloxonium 2'-O-Acyl present IonPair Contact Ion Pair (Solvent Dependent) Oxocarbenium->IonPair 2'-Deoxy / 2'-O-Bn Beta_Product Beta-L-Nucleoside (Exclusive) Acyloxonium->Beta_Product Base Attack (Trans) Mixed_Product Alpha/Beta Mixture (Thermodynamic vs Kinetic) IonPair->Mixed_Product Base Attack

Caption: Path A utilizes Neighboring Group Participation (NGP) for strict stereocontrol. Path B relies on solvent/temperature effects due to the absence of a directing group.

Optimized Protocol: Synthesis of -L-2'-Deoxy-Nucleosides

Note: This protocol specifically addresses the difficult "Path B" (2'-deoxy) scenario where NGP is absent. If using L-Ribose, simply ensure 2'-O-Benzoyl protection is used.

Materials
  • L-Sugar Donor: 1-chloro-3,5-di-O-toluoyl-2-deoxy-L-ribose (Chlorosugars are often superior to acetates for

    
    -selectivity in deoxy series due to inversion of the 
    
    
    
    -chloride).
  • Base: Silylated Pyrimidine/Purine (BSA or HMDS treated).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) - See Step 3.

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1][2]

Step-by-Step Workflow
  • Silylation (Critical Pre-step):

    • Suspend the nucleobase in HMDS/BSA with catalytic ammonium sulfate.

    • Reflux until a clear solution is obtained (2-4 hours).

    • Evaporate excess silylating agent strictly under high vacuum (residual HMDS neutralizes the Lewis Acid).

  • Sugar Activation:

    • Dissolve the protected L-sugar in the chosen solvent (0.1 M concentration).

    • Add freshly activated 4Å molecular sieves. Stir for 30 mins.

  • Solvent Selection (The "Ratio Maker"):

    • For maximum

      
      -L selectivity: Use Chloroform (CHCl3)  or DCM  if starting with an 
      
      
      
      -chlorosugar (SN2-like inversion).
    • Alternative: Use Acetonitrile if starting with an acetate. Acetonitrile can form a

      
      -face nitrilium species, but in L-series, this can sometimes favor 
      
      
      
      -L depending on the specific conformation.
    • Recommendation: Start with DCM and the

      
      -chlorosugar .
      
  • Coupling:

    • Cool the mixture to -20°C (Kinetic control).

    • Add the silylated base (dissolved in solvent).

    • Add TMSOTf (1.1 eq) dropwise.

    • Hold at -20°C for 2 hours. Do not warm immediately.

  • Workup & Analysis:

    • Quench with cold sat. NaHCO3.

    • Analyze crude via 1H NMR. Look for the anomeric proton (H1').

    • L-Series Rule: The

      
      -L anomer usually appears as a pseudo-triplet  (J ≈ 6-7 Hz) or dd, while the 
      
      
      
      -L anomer appears as a pseudo-dd with smaller coupling constants (J ≈ 3-5 Hz), though this depends on the specific sugar pucker. Always verify with NOE:
      
      
      -L should show NOE between H1' and H4'.

Frequently Asked Questions (FAQ)

Q1: Why is my L-nucleoside ratio different from the D-nucleoside literature? A: While the chemistry is mirrored, the impurities and kinetics can differ due to the quality of L-starting materials (which are often synthetic rather than natural sources). However, the mechanism is identical. If D-ribose gives


-D, L-ribose must give 

-L under identical conditions. If not, check the purity of your L-sugar donor.

Q2: Can I use Tin Tetrachloride (SnCl4) instead of TMSOTf? A: Yes, but SnCl4 is a bidentate Lewis Acid. It can coordinate with the nucleobase and the sugar simultaneously, often leading to tighter "contact ion pairs." In 2'-deoxy synthesis, SnCl4 often favors the thermodynamic product (


-L) more than TMSOTf. Use TMSOTf for better kinetic control (

-L).

Q3: How do I separate the


 and 

anomers if the reaction fails to be selective?
A:
  • Crystallization: Many L-nucleoside derivatives (especially p-toluoyl protected) have significant solubility differences. Try crystallizing from EtOH/Hexanes.

  • Enzymatic Resolution: Some nucleoside phosphorylases are specific to the natural

    
    -linkage and can be used to selectively degrade or modify one anomer, though this is rare for L-series.
    
  • Chromatography: Use a C18 reverse-phase column. The

    
     and 
    
    
    
    anomers often have distinct retention times due to different dipole moments.

References & Further Reading

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reaction).

  • Pierra, C., et al. (2006).[3] Synthesis of beta-L-2'-deoxythymidine (L-dT).[3] Current Protocols in Nucleic Acid Chemistry. (Specific protocol for L-dT synthesis).

  • Niedballa, U., & Vorbrüggen, H. (1974). A general synthesis of N-glycosides. I. Synthesis of pyrimidine nucleosides. Journal of Organic Chemistry. (The foundational mechanism paper).

  • D'Alonzo, D., et al. (2010).[4] Toward L-Homo-DNA: Stereoselective de Novo Synthesis of

    
    -L-erythro-Hexopyranosyl Nucleosides. Journal of Organic Chemistry. (Advanced stereocontrol in L-series). 
    

Sources

troubleshooting low yields in coupling 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting glycosylation reactions involving 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in the synthesis of 2'-deoxy-L-nucleosides and other glycosides. The inherent reactivity and instability of 2-deoxy glycosyl halides present unique challenges, primarily in controlling stereoselectivity and minimizing side reactions.[1][2] This document provides field-proven insights and structured methodologies to enhance the efficiency and reproducibility of your coupling reactions.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides potential causes, underlying chemical principles, and actionable protocols for resolution.

Question 1: My reaction yield is very low or zero, and TLC/LC-MS analysis shows unreacted starting materials. What are the likely causes?

This is a common issue often related to insufficient activation of the glycosyl donor or inhibition of the coupling partner.

Potential Causes & Solutions:

  • Inactive Lewis Acid/Promoter: Lewis acids are highly sensitive to moisture. Contamination can lead to hydrolysis and deactivation.

    • Solution: Use a freshly opened bottle of the Lewis acid or redistill/purify it before use. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is assembled under a strictly inert atmosphere (Argon or Nitrogen).

  • Poor Nucleophilicity of the Acceptor: The glycosyl acceptor (e.g., a purine, pyrimidine, or alcohol) may not be sufficiently nucleophilic to attack the transient oxocarbenium ion. For heterocyclic bases, silylation is a critical step to enhance nucleophilicity and solubility.

    • Solution: Ensure complete silylation of the nucleobase acceptor. A common procedure involves refluxing the base with N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent like acetonitrile or 1,2-dichloroethane until the solution becomes clear.[3]

  • Sub-optimal Temperature: 2-deoxy glycosylations are highly temperature-sensitive.[4][5] While lower temperatures often favor the desired kinetic β-anomer, the activation energy barrier might not be overcome if the temperature is too low, stalling the reaction.

    • Solution: Perform a temperature gradient study. Start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm slowly to room temperature.[3] Monitor the reaction by TLC or LC-MS at different temperature points to identify the optimal range for product formation without significant degradation.

Experimental Protocol: Optimizing a Stalled Reaction
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Acceptor Preparation: Add the nucleobase acceptor (1.0 equiv) to the flask. Add anhydrous acetonitrile (or dichloroethane) and BSA (2.0-3.0 equiv). Heat the mixture to reflux under inert gas until the solution is clear, then cool to the desired reaction temperature (e.g., 0 °C).

  • Donor Addition: In a separate flame-dried flask, dissolve the this compound (1.2 equiv) in anhydrous acetonitrile.

  • Initiation: Add the Lewis acid (e.g., SnCl4, 1.2 equiv, as a 1M solution in CH2Cl2) dropwise to the acceptor solution at 0 °C. Stir for 10-15 minutes.

  • Coupling: Slowly add the solution of the glycosyl donor to the activated acceptor mixture via syringe.

  • Monitoring: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature. Monitor progress every 1-2 hours using TLC (staining with p-anisaldehyde or permanganate). If no conversion is observed, consider a more potent Lewis acid or a different solvent system.

Question 2: The reaction works, but my yield is poor due to the formation of multiple byproducts. How can I improve selectivity?

The high reactivity of the 2-deoxy glycosyl donor makes it prone to several side reactions. The lack of a participating group at the C2 position means stereocontrol is notoriously difficult, often leading to mixtures of anomers and other byproducts.[2]

Major Byproducts & Mitigation Strategies:

  • Glycal Formation: Elimination of HCl from the glycosyl donor can form a 3,5-di-O-toluoyl-L-ribal. This is often promoted by basic conditions or excessive heat.

    • Solution: Use a non-coordinating base or a proton sponge (e.g., 2,6-di-tert-butylpyridine) if an acid scavenger is necessary. Maintain low reaction temperatures to disfavor the elimination pathway.

  • Hydrolysis of the Donor: The chloro-sugar is extremely sensitive to moisture, leading to the formation of the corresponding hemiacetal.

    • Solution: Adhere strictly to anhydrous reaction conditions. Use molecular sieves (activated 4 Å) in the reaction mixture to scavenge trace amounts of water.[6]

  • Anomerization: Glycosylation with 2-deoxy donors often yields a mixture of α and β anomers. The α-anomer is typically the thermodynamically more stable product due to the anomeric effect, while the β-anomer is the kinetically favored product, particularly in nucleoside synthesis.[7]

    • Solution: Manipulating the solvent and temperature is key to controlling anomeric selectivity.

      • For β-selectivity: Use non-participating solvents like dichloromethane (DCM) or dichloroethane (DCE) at low temperatures (-78 °C to 0 °C). This favors an SN2-like attack on the initially formed α-chloro donor.[8]

      • For α-selectivity: Participating solvents like acetonitrile or ether can promote the formation of a more stable α-product through solvent-assisted intermediates or by favoring an SN1-like pathway via a dissociated oxocarbenium ion.[5][9] Higher temperatures can also favor the thermodynamic α-product.[7]

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_sm Analysis shows unreacted starting material? start->check_sm check_byproducts Analysis shows multiple byproducts? start->check_byproducts cause_activation Potential Cause: Insufficient Activation check_sm->cause_activation Yes cause_side_reactions Potential Cause: Side Reactions check_byproducts->cause_side_reactions Yes sol_activation Solution: 1. Use fresh/pure Lewis Acid. 2. Ensure complete acceptor silylation. 3. Optimize temperature. cause_activation->sol_activation byproduct_type Identify Major Byproduct cause_side_reactions->byproduct_type glycal Glycal byproduct_type->glycal Elimination hydrolysis Hydrolysis Product byproduct_type->hydrolysis Reaction with H₂O anomers Anomeric Mixture byproduct_type->anomers Poor Stereocontrol sol_glycal Solution: Maintain low temp. Use non-coordinating base. glycal->sol_glycal sol_hydrolysis Solution: Strictly anhydrous conditions. Add 4Å molecular sieves. hydrolysis->sol_hydrolysis sol_anomers Solution: Optimize solvent (e.g., MeCN for α, DCM for β). Control temperature precisely. anomers->sol_anomers

Caption: A decision tree for troubleshooting low coupling yields.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and how should it be stored?

This glycosyl chloride is highly reactive and moisture-sensitive.[2] It is not typically isolated and stored for long periods. For best results, it should be used immediately after preparation or generated in situ. If storage is unavoidable, it must be kept in a desiccator under an inert atmosphere at low temperatures (≤ -20 °C). Any sign of decomposition (e.g., discoloration, stickiness) indicates it should be discarded.

Q2: Which Lewis acids are most effective for this coupling?

The choice of Lewis acid is critical and depends on the nucleophilicity of the acceptor. A summary of common choices is presented below.

Lewis Acid / PromoterTypical ConditionsNotes
Tin(IV) chloride (SnCl4) 1.1-1.5 equiv, in DCM or MeCN, 0 °C to RTA strong, versatile Lewis acid effective for many silylated nucleobases.[3]
Trimethylsilyl triflate (TMSOTf) 0.1-1.2 equiv, in DCM or MeCN, -78 °C to 0 °CHighly powerful activator; can sometimes lead to more side products if not carefully controlled.
Silver triflate (AgOTf) 1.1-2.0 equiv, in DCM, Toluene, or EtherOften used in Koenigs-Knorr type reactions. The silver salt activates the chloride leaving group.[2]
Indium(III) triflate (In(OTf)3) 1.0-1.5 equiv, in DCEHas been shown to minimize side reactions with the nucleobase itself in certain contexts.[6]
Q3: How do I choose the right solvent for my reaction?

Solvent choice directly impacts reaction mechanism (SN1 vs. SN2 character) and, consequently, the stereochemical outcome.[7][9]

SolventDielectric Constant (ε)Typical Outcome for 2-Deoxy GlycosylationRationale
Dichloromethane (DCM) 9.1Favors β-anomerNon-participating; promotes SN2-like attack.
Acetonitrile (MeCN) 37.5Favors α-anomerA participating solvent that can form a covalent intermediate, leading to the thermodynamic α-product.[5]
Tetrahydrofuran (THF) 7.6Tends toward α-anomerCan act as a participating solvent via its oxygen lone pair, influencing the stereochemical environment.[8][9]
Toluene 2.4Variable, often α-leaningA non-polar solvent that can favor SN1 pathways and the thermodynamic product.
Q4: What is the general mechanism for this coupling reaction?

The reaction proceeds via activation of the anomeric chloride by a Lewis acid, leading to the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the nucleophilic acceptor. The stereochemical outcome depends on the trajectory of the nucleophilic attack on this planar or near-planar intermediate.

Reaction_Mechanism start α-Glycosyl Chloride (Donor) oxocarbenium Oxocarbenium Ion (Intermediate) start->oxocarbenium + Lewis Acid - [L.A.-Cl]⁻ lewis_acid Lewis Acid (e.g., SnCl₄) alpha_product α-Glycoside oxocarbenium->alpha_product + Acceptor (Axial Attack) beta_product β-Glycoside oxocarbenium->beta_product + Acceptor (Equatorial Attack) acceptor Nucleophile (Acceptor, Nu-H)

Caption: Simplified mechanism of Lewis acid-catalyzed glycosylation.

References

  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. (2022). Angewandte Chemie International Edition. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? (2021). European Journal of Organic Chemistry. [Link]

  • Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (2024). ACS Publications. [Link]

  • Glycosyl Exchange of Unactivated Glycosidic Bonds: Suppressing or Embracing Side Reactivity in Catalytic Glycosylations. (2016). PubMed Central (PMC). [Link]

  • Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (2024). ChemRxiv. [Link]

  • An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis. (2014). PubMed Central (PMC). [Link]

  • 1 General Aspects of the Glycosidic Bond Formation. (n.d.). SciSpace. [Link]

  • Glycosylation of Nucleosides. (2016). The Journal of Organic Chemistry. [Link]

  • Glycosidic bond (article). (n.d.). Khan Academy. [Link]

  • O-β-Glucosylation of nucleoside analogues using a promiscuous bacterial glycosyltransferase. (2025). White Rose Research Online. [Link]

  • Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. (2025). PubMed Central (PMC). [Link]

  • Synthesis of 2'-deoxytubercidin, 2'-deoxyadenosine, and related 2'-deoxynucleosides via a novel direct stereospecific sodium salt glycosylation procedure. (1984). Semantic Scholar. [Link]

  • Reaction design The working hypothesis of the present work. (n.d.). ResearchGate. [Link]

  • Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. (2018). PubMed Central (PMC). [Link]

  • Stereoselective Approaches to β-Linked 2-Deoxy Sugars. (2025). MDPI. [Link]

  • Glycosidic Bond Formation. (2025). ESG → Sustainability Directory. [Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. (2017). MDPI. [Link]

  • Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. (2024). Florida International University. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. (2018). PubMed Central (PMC). [Link]

  • The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis. (2019). LookChem. [Link]

  • Development of a Novel Synthetic Process for 2-Deoxy-3,5-di- O - p -toluoyl-α- l -ribofuranosyl Chloride: A Versatile Intermediate in the Synthesis of 2'-Deoxy- l -ribonucleosides. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. (2025). MDPI. [Link]

  • 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose | 4330-21-6. (n.d.). Carbotang. [Link]

  • Radical Oxidation of the 2-Deoxyribosyl Moiety of DNA: Characterization of Unique Strand Breaks with 5′-Carboxylate Termini. (2025). ACS Publications. [Link]

  • Process for the synthesis of 2-deoxy-D-glucose. (2005).
  • This compound | CAS 141846-57-3. (n.d.). Veeprho. [Link]

  • A review on synthetic methods for 2-Deoxy-D-glucose. (2022). Arkivoc. [Link]

  • Stereospecific Preparation of a-Anomeric 2'-Deoxynucleosides. (n.d.). [PDF Document]. [Link]

  • Troubleshooting Ullmann Coupling. (2023). Reddit. [Link]

  • Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2016). PubMed Central (PMC). [Link]

  • 2-Deoxyribose oxidation products. (n.d.). ResearchGate. [Link]

  • Deoxyribose. (n.d.). Wikipedia. [Link]

  • Essentials of Medical Pharmacology. (n.d.). Pharma Info Nepal. [Link]

Sources

minimizing decomposition of chlorosugars during silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Decomposition During Silica Gel Chromatography

Diagnostic Hub: Is Silica Killing Your Compound?

Before altering your purification strategy, you must confirm that the stationary phase is the root cause of the decomposition. Chlorosugars are susceptible to acid-catalyzed hydrolysis (of protecting groups like acetals/trityls) and elimination (loss of HCl).

The "Gold Standard" Diagnostic: 2D TLC

Do not assume instability based on a streaky 1D TLC plate alone.[1] Perform a 2-Dimensional TLC experiment to confirm on-column degradation.

Protocol:

  • Spot: Apply your crude chlorosugar mixture to the bottom-left corner of a square silica TLC plate.

  • Run 1: Develop the plate in your standard solvent system (e.g., Hexane/EtOAc).

  • Dry: Allow the solvent to evaporate completely (use a cool air stream; avoid heat).

  • Rotate: Turn the plate 90° counter-clockwise so the developed spots are now at the bottom.

  • Run 2: Develop the plate again in the exact same solvent system.

  • Analyze:

    • Diagonal Line: Compounds are stable.[2][3][4]

    • Off-Diagonal Spots: Decomposition is occurring.[1][3] If new spots appear below the diagonal, the compound is degrading into more polar fragments (e.g., deprotected hydroxyls) during its residence time on the silica.

The Mechanism of Failure

Why do chlorosugars decompose? Standard flash chromatography silica gel (


) is slightly acidic (

) due to surface silanol groups (

).
  • Pathway A (Hydrolysis): If your chlorosugar contains acid-sensitive protecting groups (acetonides, trityl ethers), silanol protons catalyze their removal, leading to polar baseline impurities.

  • Pathway B (Elimination): In chlorodeoxy sugars, acidic sites can catalyze the elimination of

    
    , forming an alkene (enol ether), which then rapidly degrades.
    

Decomposition Silica Silica Surface (Si-OH, pH ~4-5) Complex Adsorbed Complex Silica->Complex H-Bonding Chlorosugar Chlorosugar (Substrate) Chlorosugar->Complex Hydrolysis PATH A: Hydrolysis (Loss of Protecting Group) Complex->Hydrolysis H+ Transfer Elimination PATH B: Elimination (Loss of HCl) Complex->Elimination Acid Catalysis Degradation Degradation Products (Streaking/Baseline) Hydrolysis->Degradation Elimination->Degradation

Figure 1: Mechanism of acid-catalyzed decomposition of chlorosugars on silica gel.

Protocol Library: Stabilization Techniques

If the 2D TLC confirms decomposition, use Method A (Standard). If decomposition persists, escalate to Method B .

Method A: Triethylamine (Et3N) Buffering (Recommended)

This method neutralizes the acidic silanol groups, effectively "capping" them with a base.

Reagents:

  • Triethylamine (Et3N) - High purity.

  • Mobile Phase Solvents (e.g., Hexanes, Ethyl Acetate).

Step-by-Step Protocol:

  • Pre-treatment (The Slurry Method): When packing your column, prepare the silica slurry using a solvent mixture containing 1% to 5% v/v Triethylamine .

    • Why? Adding base only to the eluent is often insufficient because the "front" of the column remains acidic until the base equilibrates. Pre-treating the slurry ensures the entire column is basic before the sample is loaded.

  • Flushing: Flush the packed column with 2-3 column volumes (CV) of the Et3N-doped solvent.

  • Elution: Run the chromatography using your standard solvent system maintained with 1% Et3N.

    • Note: Et3N is viscous and can cause peak broadening. Keep the concentration as low as possible (start at 1%) to maintain resolution.

Method B: Neutral Alumina (The Alternative)

If the compound is extremely labile (decomposes even with Et3N), switch stationary phases.

Protocol:

  • Purchase Neutral Alumina (Brockmann Grade III) .

  • Alumina is less acidic than silica but has different retention characteristics.

  • Caution: Alumina can be more hygroscopic. Ensure solvents are dry.

  • Run a test TLC on an alumina TLC plate (not silica) to determine the correct

    
    .
    
Comparison of Stationary Phases
FeatureStandard Silica GelEt3N-Buffered SilicaNeutral Alumina
Surface pH Acidic (~4-5)Basic (~8-9)Neutral (~7.0)
Suitability Stable compoundsAcid-sensitive ChlorosugarsExtremely labile compounds
Resolution HighHigh (slight tailing possible)Moderate
Cost LowLowHigh
Risk Hydrolysis/EliminationMinimalLow

Troubleshooting FAQ

Q: My compound streaks from the baseline to the solvent front. Is this decomposition? A: Not necessarily. Streaking can be caused by mass overload or poor solubility.

  • Test: Run the 2D TLC (Section 1).[3] If spots are on the diagonal but streaky, it is a solubility/loading issue. If off-diagonal, it is decomposition.[1]

Q: I used 1% Et3N, but I still see decomposition. A: You likely did not neutralize the silica before loading.

  • Fix: You must pretreat the silica.[5] Flushing a pre-packed cartridge with Et3N solvent often leaves "hot spots" of acidity. For sensitive chlorosugars, manually pack the column with a slurry already containing Et3N.

Q: The Triethylamine is interfering with my product (forming salts). A: Chlorosugars generally do not form salts with Et3N, but if you have free hydroxyls, hydrogen bonding can occur.

  • Removal: Et3N is volatile. It can usually be removed by rotary evaporation.[5] If traces remain, dissolve the product in DCM and wash rapidly with a pH 7 phosphate buffer (avoid strong acid washes).

Q: Can I use Pyridine instead of Triethylamine? A: Yes. Pyridine is a weaker base and less likely to cause elimination side-reactions than Et3N, but it is harder to remove (higher boiling point) and has a stronger odor. Use Pyridine only if Et3N causes basic degradation.

Decision Logic for Purification

Use this flowchart to select the optimal purification path for your chlorosugar.

DecisionTree Start Start: Crude Chlorosugar TLC_Check Run 2D TLC on Silica Start->TLC_Check Stable Spots on Diagonal? TLC_Check->Stable Yes Standard Flash Chromatography Stable->Yes Yes No Decomposition Detected Stable->No No Add_Base Add 1% Et3N to Silica Slurry & Eluent No->Add_Base Retest Retest 2D TLC (with Et3N in solvent) Add_Base->Retest Stable_Base Stable now? Retest->Stable_Base Method_A Proceed with Buffered Silica (Method A) Stable_Base->Method_A Yes Method_B Switch to Neutral Alumina (Method B) Stable_Base->Method_B No

Figure 2: Decision tree for selecting the appropriate stationary phase.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Not Voodoo X.4. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC (2D TLC Section). [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate Based Compounds. Technical Review.[5][6] [Link]

Sources

resolving anomerization issues with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Anomerization & Stability Issues

Ticket ID: #L-RIBO-CL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because you are observing inconsistencies in the reactivity or physical state of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (henceforth referred to as the L-Hoffer Chlorosugar ).

This intermediate is the "engine" of L-nucleoside synthesis (e.g., for antiviral analogs). However, it is notoriously labile. Unlike ribose derivatives with a C2-hydroxyl group, the 2-deoxy system lacks neighboring group participation, making the C1-chloride extremely prone to:

  • Anomerization: Spontaneous equilibration between

    
     and 
    
    
    
    forms in solution.
  • Hydrolysis: Rapid degradation to the hemiacetal (and subsequent HCl release) upon exposure to moisture.

This guide provides the protocols to diagnose, stabilize, and utilize this reagent effectively.

Module 1: Diagnosis & Characterization

Q: How do I know if my chlorosugar has anomerized or degraded?

A: Visual inspection is your first indicator, but NMR is your validation standard.

1. Visual Diagnostics:

  • Pristine State: White, crystalline solid (typically the

    
    -anomer).[1]
    
  • Compromised State: Sticky gum, yellowing syrup, or distinct smell of HCl (pungent/acrid). Immediate action required.

2. NMR Diagnostics (


H NMR in CDCl

):
The crystalline solid is predominantly the

-anomer
. Upon dissolution in non-polar solvents (like chloroform or DCM), it slowly equilibrates.[1] In polar solvents (acetonitrile), this happens rapidly.[1]
Feature

-Anomer (Target)

-Anomer (Equilibrated Impurity)
Hydrolysis Product (1-OH)
H-1 Chemical Shift

6.45 – 6.55 ppm

6.35 – 6.45 ppm (Upfield)

5.50 – 5.70 ppm
Multiplicity Doublet (

Hz)
Pseudo-triplet / dd (

Hz)
Multiplet
Stability Thermodynamic product (Crystalline)Kinetic/Reactive intermediateDecomposition product

Critical Note: If you see a broad hump around 5.6 ppm, your chloride has hydrolyzed. You must re-chlorinate or recrystallize immediately.

Module 2: The Mechanism of Instability

Understanding why this happens allows you to prevent it. The 2-deoxy chlorosugar does not simply flip; it passes through a planar Oxocarbenium Ion .

The Anomerization Pathway

The absence of a C2-substituent means there is no "anchor" to hold the stereochemistry. The chloride leaves, forming the ion, which can be attacked from either face.

Anomerization Alpha α-Chloride (Crystalline / Stable) Oxo Oxocarbenium Ion (Planar Intermediate) Alpha->Oxo - Cl⁻ Oxo->Alpha + Cl⁻ (Thermodynamic) Beta β-Chloride (Reactive / Solution) Oxo->Beta + Cl⁻ (Kinetic) Decomp Hydrolysis (1-OH) + HCl (Autocatalyst) Oxo->Decomp + H₂O Beta->Oxo

Figure 1: The equilibrium mechanism. Note that moisture leads to irreversible decomposition (Black Node).

Module 3: Stabilization & Storage Protocols

Q: My solid turned into a gum overnight. Can I save it?

A: If it is a gum, it is likely a mix of anomers and hydrolysis products. The HCl generated autocatalyzes further decomposition.

Protocol: Rescue Recrystallization

  • Dissolve: Dissolve the gum in a minimal amount of dry Diethyl Ether or DCM (keep strictly anhydrous).

  • Precipitate: Add dry Hexanes (or Pentane) dropwise with rapid stirring until the solution turns cloudy.

  • Cool: Place at -20°C overnight. The

    
    -anomer should crystallize out.[2][3]
    
  • Wash: Filter quickly and wash with cold Hexanes.

  • Dry: Vacuum dry for < 1 hour (prolonged vacuum can sometimes induce sublimation or degradation).

Q: How should I store the L-Hoffer chlorosugar?

A:

  • Temperature: -20°C is mandatory.

  • Atmosphere: Argon or Nitrogen.

  • Additive: Some labs store the solid over a pellet of KOH (in the secondary container, not touching the sugar) to neutralize acidic fumes.

  • Solvent: Never store in solution. Make fresh or crystallize immediately.

Module 4: Reaction Optimization (Coupling)

Q: I am getting a 1:1 : ratio in my nucleoside product. How do I favor the -nucleoside?

A: This is the classic "2-deoxy problem." Since you cannot rely on neighboring group participation, you must rely on Solvent Effects and Catalyst Choice .

The Decision Tree for Stereocontrol:

DecisionTree Start Goal: Synthesize β-L-Nucleoside Solvent Select Solvent System Start->Solvent NonPolar Non-Polar (DCM/CHCl₃) Solvent->NonPolar Preferred Polar Polar (MeCN) Solvent->Polar Mech1 Mechanism: Inversion (SN2-like) NonPolar->Mech1 Mech2 Mechanism: Oxocarbenium (SN1-like) Polar->Mech2 Result1 Favors β-Nucleoside (If starting with pure α-Cl) Mech1->Result1 Result2 Mixture (α/β) Mech2->Result2

Figure 2: Solvent influence on glycosylation mechanism.[1]

Standard Operating Procedure (SOP) for


-Selectivity: 
  • Start with Pure

    
    :  Ensure your chlorosugar is crystalline (see Module 3).
    
  • Solvent: Use Dichloromethane (DCM) or Chloroform . Avoid Acetonitrile if possible, as it stabilizes the oxocarbenium ion, leading to loss of stereochemical memory (anomerization).

  • Base: Use Silylated bases (Vorbrüggen conditions).

  • Catalyst: Use a mild Lewis Acid.

    • Recommendation:TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in stoichiometric amounts is standard.

  • Temperature: Keep the reaction cold (0°C to -10°C) initially.

References

  • Hoffer, M. (1960).

    
    -Thymidin.[1] Chemische Berichte, 93(11), 2777–2781. Link[1]
    
    • Foundational text describing the synthesis of the chlorosugar (D-enantiomer).
  • Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984).

    
    H NMR spectroscopy into the factors determining the 
    
    
    
    :
    
    
    ratio of the product in 2'-deoxyribonucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837. Link
    • Definitive source on NMR characterization of anomers and the mechanism of anomeriz
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. Link[1]

    • The "Bible" of nucleoside chemistry, detailing the vs mechanistic p
  • Kotra, L. P., et al. (1997). Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry.

    • Specific application of the L-enantiomer in antiviral drug development.[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated carbohydrates.

Sources

effect of temperature on stability of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists working with 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (often referred to as the L-Hoffer chlorosugar ).[1]

Product: this compound CAS: 4330-21-6 (L-isomer) / 3601-89-6 (D-isomer equivalent) Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

The stability of this compound is governed by the lability of the C1–Cl bond.[1] This compound is a thermolabile and moisture-sensitive electrophile.[1] While the crystalline


-anomer exhibits moderate stability at low temperatures, it is prone to three primary degradation pathways accelerated by temperature: anomerization  (to the less stable 

-form), hydrolysis (to the hemiacetal), and elimination (to the furanoid glycal).

This guide provides the operational parameters required to maintain >98% purity during storage and coupling reactions.

Module 1: Critical Storage Protocols (Cold Chain)

Q: What is the absolute maximum temperature for long-term storage?

A: Long-term storage (>1 month) requires -20°C .[1] While the crystalline solid is kinetically stable at 4°C for weeks, the entropy-driven elimination of HCl is autocatalytic.[1] At -20°C, the lattice energy is sufficient to arrest the rotation of the C1-Cl bond, preventing spontaneous anomerization or elimination.[1]

Q: I received the shipment at room temperature. Is the compound compromised?

A: Not necessarily, but immediate verification is required.

  • < 48 Hours: If the container was sealed and desiccated, the compound is likely stable.

  • > 48 Hours or High Humidity: Perform a Purity Check (see Protocol A below).

  • Visual Indicator: The pure compound is a white to off-white crystalline solid.[1] A yellow/orange tint indicates HCl liberation and glycal formation.[1]

Q: Can I store the compound in solution?

A: Never store this compound in solution for >4 hours, even at 4°C. In solution (e.g., DCM, Chloroform, Acetonitrile), the anomeric effect is weakened, and the equilibrium between


 (stable) and 

(reactive) anomers is established rapidly. Furthermore, trace water in solvents will hydrolyze the chloride within minutes at Room Temperature (RT).

Table 1: Stability Profile by Condition

ConditionTemperatureEstimated StabilityPrimary Risk
Solid, Desiccated -20°C> 12 MonthsNone (Optimal)
Solid, Desiccated 4°C1 - 3 MonthsSlow Anomerization
Solid, Sealed 25°C< 1 WeekHCl Elimination
Solution (DCM/ACN) 25°C< 2 HoursHydrolysis / Mutarotation
Solution (DCM/ACN) 0°C6 - 12 HoursMutarotation

Module 2: Reaction Stability (In-Situ)

Q: How does temperature affect the coupling efficiency (Silyl-Hilbert-Johnson)?

A: Temperature controls the stereoselectivity (


 ratio) and the decomposition rate .[1]
  • Standard Protocol: Dissolve the chlorosugar at 0°C . Add the silylated base at 0°C, then allow to warm to RT.

  • High Temp (>40°C): Promotes the formation of the glycal (elimination product) and reduces yield. It also accelerates the formation of the thermodynamic

    
    -nucleoside (often the undesired anomer for biological activity, though this depends on the specific target).
    
Q: My coupling reaction turned dark brown. What happened?

A: This is "caramelization" caused by thermal decomposition.[1] If the reaction exotherms uncontrolledly (or is heated >50°C), the liberated HCl (or TMS-Cl) catalyzes the cleavage of the toluoyl protecting groups, leading to sugar polymerization.

  • Fix: Ensure efficient stirring and slow addition of the catalyst (SnCl₄ or TMSOTf) at 0°C to manage the exotherm.

Module 3: Troubleshooting & Diagnostics

Protocol A: Rapid Purity Check (¹H-NMR)

Do not use TLC for precise stability monitoring as the silica gel acidity can degrade the sample during elution.[1]

  • Solvent: Use CDCl₃ neutralized with basic alumina or silver foil (to remove trace HCl).[1]

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL cold CDCl₃. Run immediately.

  • Diagnostic Signals:

    • 
      -Chloride (Target):  Doublet at ~6.5 ppm  (
      
      
      
      Hz).
    • 
      -Chloride (Minor):  Doublet at ~6.3 ppm  (
      
      
      
      Hz).
    • Hydrolysis (1-OH): Broad singlet/multiplet at ~5.5 ppm .[1]

    • Glycal (Elimination): Vinyl protons at ~5.0 - 5.2 ppm .[1]

Visualizing the Degradation Pathway

The following diagram illustrates the kinetic fate of the L-chlorosugar under thermal stress.

G cluster_0 Storage Risk Zone Chlorosugar L-Chlorosugar (Crystalline Alpha) Oxocarbenium Oxocarbenium Ion (Transition State) Chlorosugar->Oxocarbenium Solvation / Heat Beta Beta-Anomer (Reactive Intermediate) Beta->Oxocarbenium Reversible Oxocarbenium->Beta Mutarotation Hydrolysis 1-OH Sugar (Dead End) Oxocarbenium->Hydrolysis + H2O (Moisture) Glycal Furanoid Glycal (Elimination Product) Oxocarbenium->Glycal - HCl (Heat >40°C)

Figure 1: Thermal and moisture-induced degradation pathways of this compound.[1]

Module 4: Recommended Handling Workflow

To maximize yield in nucleoside synthesis (e.g., L-Thymidine, L-Telbivudine analogs), follow this strict temperature-controlled workflow.

Workflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT in Desiccator (30 mins) Start->Equilibrate Weigh Weigh rapidly in low-humidity environment Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (DCM/ACN) at 0°C Weigh->Dissolve Check Visual Check: Clear solution? Dissolve->Check Proceed Proceed to Coupling (Maintain < 20°C) Check->Proceed Yes Purify Recrystallize/Filter (If cloudy/yellow) Check->Purify No (Turbid) Purify->Dissolve

Figure 2: Standard Operating Procedure (SOP) for handling the chlorosugar prior to coupling.

References

  • Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. Chem. Ber., 93, 2777. (Foundational chemistry of the Hoffer chlorosugar).
  • Hubbard, A. J., et al. (1984). The synthesis of 2'-deoxy-L-ribonucleosides. Nucleic Acids Research.[1][2] Link (Establishes the use of L-chlorosugar for L-nucleosides).[1]

  • Bauta, W. E., et al. (2004). A New Process for the Preparation of 2'-Deoxy-L-thymidine. Organic Process Research & Development. Link (Detailed process chemistry regarding temperature control during coupling).[1]

  • ChemicalBook. (2025).[1][3][4] 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose Safety & Properties. Link (General physical properties and handling codes).[1]

Sources

removing toluoyl protecting groups after glycosylation

Technical Support Center: Toluoyl ( ) Deprotection Guide

Current Status: Operational Topic: Removal of


Ticket Priority:

System Overview: Why Toluoyl?

The



  • NMR Diagnostics: The aromatic methyl group provides a distinct singlet (

    
     ppm) in 
    
    
    H NMR, allowing for easy quantification of deprotection progress compared to the complex aromatic multiplet of a benzoate.
  • Rheostatic Control: The electron-donating methyl group makes the carbonyl slightly less electrophilic than a standard benzoate, offering marginally higher stability during acidic glycosylations, yet it remains cleavable under standard Zemplén conditions.

The Golden Path: Standard Zemplén Deprotection

Objective: Complete removal of

The Mechanism (Visualization)

The following diagram illustrates the transesterification pathway, highlighting the critical tetrahedral intermediate.

Toluoyl_DeprotectionSubstrateSugar-O-Tol(Protected)InterTetrahedralIntermediateSubstrate->Inter Nucleophilic AttackNaOMeNaOMe(Catalyst)NaOMe->InterProductSugar-OH(Deprotected)Inter->Product EliminationByproductMethyl p-toluate(Byproduct)Inter->Byproduct Ester Exchange

Caption: Figure 1. Base-catalyzed transesterification of the p-toluoyl group. The reaction is driven by the formation of the stable methyl p-toluate ester.

Standard Protocol

Reagents: Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH), Acidic Resin (e.g., Amberlite IR-120

StepActionTechnical Rationale
1 Dissolve substrate in anhydrous MeOH (

M).
High concentration drives kinetics; anhydrous conditions prevent competitive hydrolysis (which produces hard-to-remove toluic acid).
2 Add NaOMe (0.1 - 0.5 equiv) typically pH 9-10.Catalytic base is sufficient. Stoichiometric base is unnecessary and increases risk of side reactions.
3 Stir at RT (2–12 hours).Monitor TLC.

groups cleave slower than Acetates (

) but similar to Benzoates (

).
4 Checkpoint: Monitor NMR.Look for disappearance of the singlet at

ppm.
5 Neutralize with acidic resin (washed).Direct acid addition (HCl) creates salts; resin allows for simple filtration workup.
6 Filter and Concentrate.Critical: The byproduct, methyl

-toluate, is non-volatile. It must be removed via column chromatography or trituration (hexanes).

Troubleshooting Tickets (Q&A)

Ticket #1: "The reaction has stalled at 80% conversion."

Diagnosis: Equilibrium Saturation or Steric Hindrance.

  • Root Cause: Unlike hydrolysis, transesterification is an equilibrium process. If the concentration of methyl

    
    -toluate builds up, or if the methoxide is consumed by adventitious moisture (forming OH-), the reaction slows.
    
  • Solution:

    • Add fresh MeOH: Diluting the byproduct shifts equilibrium.

    • Temperature Bump: Warm to 40°C. Warning: Do not exceed 50°C if sensitive functional groups (e.g., sulfated sugars) are present.

    • Refortify: Add another 0.1 equiv of NaOMe.

Ticket #2: "I see a new spot on TLC that isn't my product or starting material."

Diagnosis: Acyl Migration.

  • Root Cause: In partially deprotected systems (e.g., removing a

    
     group to free a specific OH), the basic conditions can cause a remaining ester to migrate to a newly liberated, less hindered hydroxyl group (typically 
    
    
    migration).
  • Solution:

    • Prevention: Run the reaction at lower temperature (0°C) if selective deprotection is the goal.

    • Recovery: If full deprotection is the goal, simply allow the reaction to proceed longer; the migrated ester will eventually cleave.

Ticket #3: "My product degraded. I suspect elimination."

Diagnosis:

  • Root Cause: If your substrate contains a uronic acid (COOH at C6) or a good leaving group at the

    
    -position relative to the carbonyl, high pH will trigger elimination.
    
  • Solution: Switch to K₂CO₃ in MeOH .

    • Protocol: Use saturated

      
       in MeOH. It provides a milder basic environment (pH ~8.5) that is sufficient for ester cleavage but often suppresses elimination rates compared to methoxide.
      
Ticket #4: "Anomalous Retention: The 2-O-Tol group won't leave."

Diagnosis: The Szurmai Anomaly.[1]

  • Context: In specific mannose and rhamnose configurations, a 2-O-acyl group can be remarkably resistant to Zemplén conditions due to complexation or steric shielding by the 3-O-substituent.

  • Solution:

    • Force Conditions: Switch to LiOH in THF/MeOH/H₂O (3:1:1) . The hydroxide ion is a smaller, harder nucleophile than methoxide and the aqueous environment prevents the stabilizing internal coordination that protects the ester.

Decision Matrix: Selecting the Right Condition

Use this flow to determine the optimal deprotection route for your specific substrate.

Deprotection_LogicStartStart: Remove Tol GroupSensitiveIs substrate base-sensitive?(e.g., Fmoc, Sulfates)Start->SensitiveStandardStandard Zemplén(NaOMe/MeOH)Sensitive->StandardNoMildMild Transesterification(K2CO3/MeOH)Sensitive->MildYes (Moderate)ResistantIs the Tol groupsterically hindered?Standard->ResistantReaction Stalls?HydrolysisHydrolysis(LiOH/THF/H2O)Resistant->StandardNo (Continue)Resistant->HydrolysisYes

Caption: Figure 2. Decision tree for optimizing Toluoyl deprotection conditions based on substrate sensitivity and steric hindrance.

Comparative Data: Tol vs. Ac vs. Bz

FeatureAcetyl (

)
Benzoyl (

)
Toluoyl (

)
Relative Rate (

)
Fast (100)Slow (~1-5)Slow (~1-4)
NMR Signal Singlet ~2.0 ppmMultiplet 7.4-8.0 ppmSinglet ~2.3 ppm + Aromatics
Byproduct Methyl Acetate (Volatile)Methyl Benzoate (Oil, High BP)Methyl p-toluate (Solid/Oil, High BP)
UV Activity NoneStrongStrong
Primary Use General Protection

-Selectivity / Stability

-Selectivity / NMR Tagging

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for ester stability and cleavage conditions).

  • Ren, B., et al. (2015). "Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years."[2][3] Green Chemistry. (Discusses the mechanistic role of H-bond complexes in deacylation).

  • Szurmai, Z., et al. (1990). "Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose." Carbohydrate Research. (Key source for troubleshooting resistant 2-O-acyl groups).

  • Zhang, Z., et al. (2011). "Programmable One-Pot Oligosaccharide Synthesis." Journal of the American Chemical Society.

    
    -toluoyl groups for reactivity tuning in glycosylation). 
    

optimizing Lewis acid catalysts for chlorosugar coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Glycosylation Methodologies Subject: Optimizing Lewis Acid Catalysts for Chlorosugar Coupling Ticket ID: #GLYCO-OPT-084 Responder: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Advanced Glycosylation Support Hub.

You are likely here because your chlorosugar coupling—classically the Koenigs-Knorr reaction—is suffering from low yields, poor stereocontrol, or frustrating side reactions like hydrolysis.

While glycosyl chlorides are robust donors, their activation requires a delicate balance.[1] The "throw in stoichiometric Silver Triflate (AgOTf)" approach is often expensive and unrefined. Below, I have outlined an optimized technical guide that shifts from brute-force stoichiometry to cooperative catalysis and solvent-controlled stereoselectivity .

Module 1: Catalyst Selection & Activation Strategy

The Core Issue: Traditional methods use stoichiometric heavy metals (Ag, Hg) which act as "halogenophiles."[1] This is expensive and generates difficult waste. The Optimization: Switch to Cooperative Catalysis or Transition Metal Catalysis .

FAQ: Which Lewis Acid system should I use?
Catalyst SystemMechanismBest For..."Gotchas"
Ag₂O + cat. TMSOTf Cooperative: Ag₂O scavenges HCl; TMSOTf activates the Ag-Cl complex.Robustness. Works on "armed" (benzylated) and "disarmed" (benzoylated) donors.Requires strict anhydrous conditions.
FeCl₃ (Catalytic) Thermal Activation: Fe(III) coordinates Cl, weakening the C-Cl bond.Green Chemistry. Cheap, non-toxic, scalable.Slower reaction times; often requires elevated temperatures.
Pd(PhCN)₂Cl₂

-Activation:
Palladium activates the anomeric C-Cl bond.
High Selectivity. Excellent for N-glycosides and complex acceptors.Higher cost; requires specific ligands for optimal turnover.
AgOTf (Stoichiometric) Precipitation: Irreversible precipitation of AgCl drives equilibrium.Difficult Substrates. When the acceptor is extremely unreactive.Very acidic byproduct (TfOH) causes decomposition; light sensitive.

Module 2: Stereocontrol via Solvent Engineering

Stereoselectivity in glycosyl chloride coupling is not random; it is dictated by the Ion Pair Mechanism and Solvent Participation .

The "Solvent Switch" Protocol
  • Goal:

    
    -Selectivity (1,2-trans):  Use Acetonitrile (MeCN) .
    
    • Why? MeCN acts as a nucleophile, attacking the oxocarbenium ion to form an

      
      -nitrilium ion intermediate. The acceptor must then attack from the 
      
      
      
      -face (Sn2-like displacement).
  • Goal:

    
    -Selectivity (1,2-cis):  Use Diethyl Ether (Et₂O)  or Dioxane .[2][3]
    
    • Why? Ethereal solvents stabilize the oxocarbenium ion or form a specific coordinate complex that favors the thermodynamic

      
      -product (anomeric effect).
      
Visualization: The Nitrile Effect Pathway

G Donor Glycosyl Chloride (Donor) Oxo Oxocarbenium Ion Pair Donor->Oxo Lewis Acid (-Cl⁻) Nitrilium α-Nitrilium Ion (Solvent Adduct) Oxo->Nitrilium + MeCN (Kinetic Trap) AlphaProd α-Glycoside (Minor Product) Oxo->AlphaProd No MeCN (Thermodynamic) BetaProd β-Glycoside (Major Product) Nitrilium->BetaProd Acceptor (SN2 subst.)

Caption: Mechanism of Acetonitrile-mediated


-selectivity. The solvent acts as a transient protecting group for the 

-face.

Module 3: Troubleshooting Reaction Failures

Scenario: "My TLC shows the donor is gone, but I have no product."

Diagnostic Flowchart

Troubleshooting Start Issue: Donor Consumed, Low/No Product CheckByprod Identify Byproduct (LCMS/NMR) Start->CheckByprod Hydrolysis Hemiacetal Found (Hydrolysis) CheckByprod->Hydrolysis Mass = Donor - Cl + OH Elimination Glycal Found (Elimination) CheckByprod->Elimination Mass = Donor - HCl N_Glycosyl Orthoamide/Amide (Solvent Attack) CheckByprod->N_Glycosyl Mass = Donor + MeCN Sol_Hydro Fix: Acid-wash MS 4A, Use Schlenk line, Check Ag₂O quality Hydrolysis->Sol_Hydro Sol_Elim Fix: Lower Temp (-20°C), Use Weaker Base (TTMBP), Switch to FeCl₃ Elimination->Sol_Elim Sol_N Fix: Switch Solvent (DCM/Tol), or Increase Acceptor Conc. N_Glycosyl->Sol_N

Caption: Diagnostic logic for common glycosylation failures. Identify the byproduct to select the correct remedy.

Specific Fixes:
  • Hydrolysis (The "Wet" Fail):

    • Cause: Silver salts are hygroscopic. "Dry" solvents from bottles often contain 30-50 ppm water.

    • Fix: Use Acid-Washed Molecular Sieves (AW-300) . Standard basic sieves can sometimes promote elimination. Flame-dry the Ag₂O under vacuum before adding solvent.

  • Elimination (The "Basic" Fail):

    • Cause: The Lewis Acid creates a proton (H⁺) upon coupling. If you add a base (like Collidine) to scavenge it, the base might deprotonate C2-H, causing elimination to the glycal.

    • Fix: Use 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) or TTMBP . These are non-nucleophilic and too bulky to deprotonate the alpha-proton, but will scavenge the acid.

Module 4: Optimized Experimental Protocol

Protocol: Cooperative Catalytic Glycosylation (Ag₂O/TMSOTf) Target: Coupling of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride with a primary alcohol acceptor.

Reagents:

  • Donor (1.0 equiv)

  • Acceptor (1.2 equiv)

  • Ag₂O (1.0 equiv) - Acts as acid scavenger and mild promoter.

  • TMSOTf (0.05 equiv) - The true catalyst.

  • DCM (0.1 M concentration)

  • AW-300 MS (Activated)

Step-by-Step:

  • Drying: Flame-dry a 2-neck round bottom flask containing Ag₂O and AW-300 MS under high vacuum. Allow to cool under Argon.

  • Solvation: Dissolve Donor and Acceptor in anhydrous DCM (or MeCN for

    
    -selectivity) and transfer to the flask via cannula.
    
  • Incubation: Stir the mixture for 15 minutes at room temperature. Note: Ag₂O alone usually does not initiate reaction rapidly.

  • Catalysis: Cool to 0°C. Add TMSOTf (0.05 eq) dropwise.

  • Monitoring: The reaction mixture usually darkens. Monitor by TLC.[4] The spot for the chloride (usually higher Rf) should disappear within 30-60 mins.

  • Quench: Filter through a Celite pad to remove silver solids. Wash with DCM.[5]

  • Workup: Wash filtrate with saturated NaHCO₃, then brine. Dry over MgSO₄.

Why this works: The TMSOTf generates a trace amount of highly reactive glycosyl triflate in situ, which reacts with the acceptor. The released TfOH is immediately sequestered by Ag₂O, regenerating AgOTf/TMSOTf cycles and preventing acid-mediated decomposition.

References

  • Cooperative Catalysis (Ag/TMSOTf): Wang, T., et al. "A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis." Nature Communications, 2020.

  • Iron Catalysis: Geng, Y., et al. "Iron(III) chloride-catalyzed activation of glycosyl chlorides." Angewandte Chemie Int. Ed., 2016.[5][6][7]

  • Solvent Effects (Nitrile Effect): Schmidt, R. R., et al. "Glycosyl Imidates - Solvent Effects." Advances in Carbohydrate Chemistry and Biochemistry, 1994.

  • Palladium Catalysis: An, S., et al. "Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides."[6] CCS Chemistry, 2020.[6]

  • Organocatalysis (Thiourea): Park, Y., et al. "Stereoselective Glycosylation with Glycosyl Chlorides using Thiourea Catalysts."[5] Journal of the American Chemical Society, 2017.

Sources

Technical Support Center: Handling & Stabilization of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Achilles' Heel" of Nucleoside Synthesis

You are likely accessing this guide because your white crystalline solid has turned into a sticky gum, or your coupling reaction yields are inexplicably low.

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (henceforth "L-Chlorosugar") is the activated glycosyl donor for synthesizing L-nucleoside analogs (e.g., Clevudine, Telbivudine). Its reactivity is defined by the anomeric C1–Cl bond. However, this high reactivity comes with a trade-off: extreme hygroscopicity.

The C1–Cl bond is highly susceptible to hydrolysis by atmospheric moisture. Once hydrolyzed, the compound reverts to the hemiacetal (1-OH), releasing HCl gas. This HCl is autocatalytic—it accelerates further degradation and anomerization, turning your reagent into a useless syrup.

This guide provides the protocols to Prevent, Detect, and (if necessary) Rescue your material.

Module 1: Critical Storage & Handling Protocols

Q: How should I store the L-Chlorosugar long-term?

A: You must treat this compound as a "living" reagent. It cannot sit on a shelf.

The "Zero-Moisture" Storage Protocol:

  • Temperature: Store at -20°C (minimum). Lower (-80°C) is better for storage >6 months.

  • Atmosphere: The vial must be flushed with Argon or Nitrogen before sealing.

  • Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or P2O5).

  • Parafilm is not enough: Use electrical tape or a proper screw-cap with a Teflon liner.

Q: It turns sticky during weighing. How do I stop this?

A: Speed and environment are key. The transition from crystal to gum can happen in minutes in humid labs.

Handling SOP:

  • Option A (Best): Weigh inside a glovebox or glove bag under N2.

  • Option B (Standard):

    • Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. Reason: Opening a cold vial condenses atmospheric water immediately onto the crystals.

    • Weigh quickly into a tared flask that has been flame-dried and purged with Argon.

    • Dissolve immediately in your anhydrous reaction solvent (e.g., DCM, MeCN). Do not leave the solid sitting in the weigh boat.

Module 2: Troubleshooting & Diagnostics

Q: My material looks like a gum. Is it ruined?

A: Likely, yes. The "gum" state indicates significant hydrolysis to the 1-OH species and the presence of acidic byproducts.

The Degradation Pathway: The following diagram illustrates why moisture is destructive. The reaction does not just stop at the Hemiacetal; the released HCl catalyzes anomerization (alpha/beta scrambling), ruining the stereoselectivity of your subsequent coupling.

HydrolysisPathway Chlorosugar L-Chlorosugar (C1-Cl) Oxocarbenium Oxocarbenium Ion (Intermediate) Chlorosugar->Oxocarbenium Ionization Moisture H2O (Atmospheric) Moisture->Oxocarbenium Attack Hemiacetal 1-OH Hemiacetal (Inactive Donor) Oxocarbenium->Hemiacetal Hydrolysis HCl HCl Gas (Autocatalyst) Oxocarbenium->HCl Byproduct HCl->Chlorosugar Catalyzes Degradation Anomerization Alpha/Beta Scrambling HCl->Anomerization Promotes

Figure 1: The autocatalytic hydrolysis cycle of L-Chlorosugar upon exposure to moisture.

Q: How can I verify purity before starting a reaction?

A: Do not rely on TLC alone (the 1-Cl and 1-OH often co-elute or streak). Use these two self-validating tests.

Test 1: The Silver Nitrate Test (Qualitative)
  • Principle: Ag+ reacts instantly with ionic halides (Cl-) to form a precipitate.

  • Protocol:

    • Dissolve a small crystal (~5 mg) in 0.5 mL dry acetonitrile.

    • Add 1 drop of 1% AgNO3 solution (in MeCN/EtOH).

    • Result:

      • Instant Heavy White Precipitate: Good quality (Active Cl present).

      • No/Slow Precipitate: Hydrolyzed (Cl is gone/covalent).

Test 2: 1H-NMR Check (Quantitative)
  • Protocol: Dissolve ~10 mg in CDCl3 (neutralized with basic alumina to prevent acid-catalyzed decomposition in the tube).

  • Diagnostic Peaks:

    • 1-Cl (Active): Look for the anomeric proton (H1) as a doublet around 6.0 – 6.5 ppm .

    • 1-OH (Dead): The anomeric proton shifts upfield (lower ppm) or becomes a broad multiplet; appearance of OH broad singlet (variable).

Module 3: Experimental Data & "Rescue" Protocol

Stability Comparison
Feature1-Chloro (Active Reagent)1-OH (Hydrolyzed)1-OAc (Precursor)
Physical State Crystalline White SolidSticky Gum / SyrupCrystalline Solid
Reactivity High (Glycosyl Donor)Low (Requires Activation)Stable (Needs Acid to Activate)
Storage -20°C, Desiccated, ArgonN/A (Waste)Room Temp (Stable)
Moisture Sensitivity Extreme HygroscopicLow
Q: Can I rescue the "Gum"? (Re-chlorination)

A: If you have a large quantity (>10g) that has hydrolyzed, you can regenerate the chloride. Note: If the material is dark brown (charred), discard it. If it is a light yellow gum, proceed below.

The "Thionyl Rescue" Protocol:

  • Dissolve: Dissolve the gum in dry Toluene or DCM (approx 5 mL per gram).

  • Reagent: Add Thionyl Chloride (SOCl2) (1.5 equivalents).

  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Reflux: Heat to gentle reflux for 1-2 hours.

  • Workup: Evaporate solvent and excess SOCl2 in vacuo. Co-evaporate with dry toluene 3 times to remove traces of acid.

  • Result: The residue should re-crystallize upon cooling or addition of a small amount of dry ether/hexanes.

RescueProtocol Gum Hydrolyzed Gum (1-OH) Reaction Reflux in Toluene (- SO2, - HCl) Gum->Reaction Dissolve SOCl2 SOCl2 + cat. DMF (Re-chlorination) SOCl2->Reaction Add Product Regenerated L-Chlorosugar Reaction->Product Evaporate & Crystallize

Figure 2: Workflow for regenerating active L-Chlorosugar from hydrolyzed material.

References

  • Hoffer, M. (1960). Alpha-halogeno-2-deoxy-D-ribose derivatives.[1][2][3]. (Foundational work on the synthesis of chlorosugars).

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on coupling mechanisms and moisture sensitivity).
  • Hubbard, T., et al. (1984). Synthesis of 1-chloro-2-deoxy-3,5-di-O-toluoyl-alpha-D-ribofuranose.. (Detailed characterization of the D-enantiomer analog).

  • Organic Process Research & Development (OPRD).Scale-up of Nucleoside Analogs.

Sources

Validation & Comparative

1H NMR Interpretation Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose Anomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR interpretation of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose anomers Content Type: Publish Comparison Guide

Executive Summary

This guide details the spectroscopic differentiation of the


 and 

anomers of this compound (often referred to as the L-enantiomer of Hoffer’s chlorosugar ).[1] As a critical glycosyl donor in the synthesis of L-nucleoside antivirals (e.g., Lamivudine, Telbivudine), the anomeric purity of this intermediate directly dictates the stereochemical outcome of the glycosylation reaction.

This document provides comparative NMR data, theoretical conformational analysis, and strict handling protocols to distinguish the stable crystalline


-anomer from the kinetic 

-anomer and common hydrolysis impurities.

Theoretical Framework: Conformational Dynamics

To interpret the NMR spectrum accurately, one must understand the conformational preferences of the 2-deoxyribofuranose ring. Unlike pyranoses, the furanose ring is flexible, oscillating between "North" (


) and "South" (

) puckers.
The Anomeric Effect in 1-Chloro Sugars

In 1-chloro-2-deoxy-ribofuranose systems, the anomeric effect strongly favors the axial orientation of the electronegative chlorine atom.

  • 
    -Anomer (Crystalline):  The chlorine atom adopts a pseudo-axial position, stabilized by hyperconjugation (
    
    
    
    ). This is the thermodynamic product and the form isolated upon crystallization.
  • 
    -Anomer (Kinetic):  The chlorine is pseudo-equatorial. It is generally less stable and tends to anomerize rapidly in polar solvents to the 
    
    
    
    -form.
Synthesis & Equilibration Pathway

The following diagram illustrates the origin of the anomers and their equilibration, highlighting the critical control points for analysis.

Anomerization Start Methyl Glycoside (Precursor) Reaction Chlorination (HCl/AcCl) Start->Reaction Beta β-Chloride (Kinetic Product) Reaction->Beta Inversion Equilibrium Anomerization (Fast in solution) Beta->Equilibrium Alpha α-Chloride (Thermodynamic/Crystalline) Alpha->Equilibrium Slow Equilibrium->Alpha Stabilization

Figure 1: Reaction pathway showing the conversion of the methyl glycoside precursor to the kinetic


-chloride and subsequent equilibration to the stable 

-chloride.

Comparative NMR Analysis

The assignment of anomers relies primarily on the chemical shift (


) and coupling constants (

) of the anomeric proton (H1 ). Note that while the target is the L-enantiomer , the NMR signals in achiral solvents (like

) are identical to the well-documented D-enantiomer (Hoffer's chlorosugar).
Primary Reporter Signals (400 MHz, CDCl₃)
Signal SourceChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight

-Chloride (H1)
6.65 – 6.70 dd

Target Product. Pseudo-axial Cl. H1 is downfield due to geminal Cl.

-Chloride (H1)
6.40 – 6.50 dd

Kinetic Isomer. Often transient; observed in crude mixtures or specific solvents.
Methyl Glycoside (H1) 5.15 – 5.20 dd

Starting Material. Upfield shift due to OMe vs Cl.
1-OH (Hydrolysis) 5.60 – 5.80 m / br VariableImpurity. Broad signal indicating moisture contamination/degradation.
Detailed Interpretation
  • Chemical Shift (Deshielding): The H1 of the chloride (

    
     ppm) is significantly deshielded compared to the methyl glycoside (
    
    
    
    ppm) and the free hemiacetal (
    
    
    ppm). This is the primary indicator of successful chlorination.
  • Coupling Constants (

    
    ): 
    
    • The

      
      -anomer typically displays a doublet of doublets (dd) appearing as a pseudo-triplet or broad doublet due to coupling with the diastereotopic H2 protons (
      
      
      
      ).
    • The coupling constants reflect the geometric relationship (dihedral angle) between H1 and H2. In the

      
      -form, the H1-H2 dihedral angles result in smaller average couplings compared to the 
      
      
      
      -form in many conformations.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Critical)
  • Objective: Prevent hydrolysis of the reactive glycosyl chloride during analysis.

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina or silver foil if highly acidic. Avoid

    
     or wet solvents, as they will instantly solvolyze the chloride.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

Step-by-Step:

  • Dry the crystalline product under high vacuum (< 1 mbar) for 30 minutes to remove trace HCl.

  • Flush the NMR tube with dry Nitrogen or Argon.

  • Dissolve the sample in dry

    
     and immediately transfer to the tube.
    
  • Acquire the spectrum within 10 minutes of dissolution to minimize anomerization or hydrolysis.

Protocol B: Validation Workflow

Use this logic flow to interpret your spectrum and determine the quality of your reagent.

NMR_Logic Start Acquire 1H NMR (CDCl3) CheckH1 Check H1 Region (6.0 - 7.0 ppm) Start->CheckH1 AlphaSig Signal at ~6.7 ppm (dd)? CheckH1->AlphaSig BetaSig Signal at ~6.45 ppm? AlphaSig->BetaSig Minor Peak present Hydrolysis Broad signal at ~5.6 ppm? AlphaSig->Hydrolysis No 6.7 peak Pure PASS: Pure α-Chloride Proceed to Glycosylation AlphaSig->Pure Major Peak Mix Mixture: α + β Acceptable (anomerizes in rxn) BetaSig->Mix Yes Fail FAIL: Hydrolyzed/Impure Recrystallize or Re-chlorinate Hydrolysis->Fail Yes

Figure 2: Decision tree for validating the purity of this compound based on H1 chemical shifts.

Troubleshooting & Insights

Distinguishing L- vs D- Anomers[2]
  • NMR Limitation: Standard 1H NMR cannot distinguish between the L- and D-enantiomers.

  • Verification: To confirm you have the L-isomer, you must measure Optical Rotation (

    
    ) .
    
    • D-isomer (Hoffer's):

      
       to 
      
      
      
      (c=1, CCl4).
    • L-isomer:

      
       to 
      
      
      
      (c=1, CCl4).
    • Note: Signs may vary based on solvent; ensure comparison with specific literature values for the L-series.

The "Transient" Beta Anomer

In many glycosylation protocols (e.g., Silyl-Hilbert-Johnson reaction), the


-chloride is used as the starting material. However, the reaction often proceeds via an oxocarbenium ion or a transient 

-intermediate to yield the desired

-nucleoside. Therefore, the presence of small amounts of

-chloride in your NMR is rarely detrimental to the synthesis, whereas the presence of the hydrolysis product (1-OH) is detrimental (consumes silylating agents).

References

  • Hoffer, M. (1960).

    
    -Thymidin. Chemische Berichte, 93(12), 2777–2781. Link
    
    • Foundational text describing the synthesis and properties of the D-enantiomer (Hoffer's chlorosugar).
  • Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984). An investigation by 1H NMR spectroscopy into the factors determining the

    
    :
    
    
    
    ratio of the product in 2'-deoxynucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837. Link
    • Provides detailed NMR analysis of anomeriz
  • Dodd, E., Coles, S. J., & Fraser, W. (2022).[2] Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranoside: isolation, crystal structure and conformation. SSRN. Link

    • Recent structural analysis of the methyl glycoside precursor, providing comparative NMR data for the starting m

Sources

distinguishing alpha and beta isomers of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Technical Guide: Distinguishing and Isomers of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose[1]

Executive Summary

The separation and identification of this compound anomers is a critical checkpoint in the synthesis of L-nucleoside antivirals (e.g., L-thymidine, L-dC).[1] Unlike ribose derivatives, 2-deoxy sugars lack a C2-hydroxyl group to anchor the stereochemistry via neighboring group participation, making the anomeric assignment strictly dependent on physical and spectroscopic properties.[1]

This guide details the definitive differentiation of the crystalline



1

Structural Basis of Anomerism

In 2-deoxyribofuranosyl chlorides, the anomeric effect and steric repulsion between the C1-chlorine and the C3-protecting group dictate the population of conformers.[1]

  • 
    -L-Anomer:  The chlorine atom occupies a pseudo-axial position.[1] This configuration is thermodynamically stabilized by the anomeric effect (overlap of the ring oxygen lone pair with the 
    
    
    orbital).[1]
  • 
    -L-Anomer:  The chlorine is pseudo-equatorial.[1] This form is kinetically accessible but less stable and prone to anomerization in polar solvents.
    

Note on Nomenclature: The "

1

Primary Identification: H NMR Spectroscopy

Proton NMR is the gold standard for immediate assignment. The lack of a proton at C2 simplifies the spectrum to a characteristic AMX or ABX system at the anomeric center.

The Diagnostic Signal: H-1

The anomeric proton (H-1) appears as a distinct doublet of doublets (dd) due to coupling with the two non-equivalent protons at C2 (


1
Feature

-L-Anomer (Crystalline)

-L-Anomer (Kinetic/Syrup)
Chemical Shift (

)
6.30 – 6.40 ppm Typically 6.20 – 6.30 ppm (often overlapped)
Multiplicity Doublet of Doublets (dd) Pseudo-triplet or broad dd
Coupling (

)

Hz and

Hz

values are often averaged/smaller
Signal Width Distinct, sharp linesOften broader due to conformational flux

Technical Insight: The

1



1
DOT Diagram: NMR Logic Tree

NMR_LogicStartCrude Chlorosugar Sample(CDCl3)SignalAnalyze H-1 Signal(6.0 - 6.5 ppm)Start->SignalShapeSignal Multiplicity?Signal->ShapeAlphaDoublet of Doublets (dd)J ~ 1.7, 7.2 HzShape->AlphaSharp ddBetaPseudo-triplet / Broad mJ < 5 Hz (averaged)Shape->BetaBroad/TripletConclusionAConclusion: Alpha Anomer(Thermodynamic Product)Alpha->ConclusionAConclusionBConclusion: Beta Anomer(Kinetic Product)Beta->ConclusionB

Caption: Logic flow for assigning anomers based on H-1 signal multiplicity and coupling constants.

Secondary Identification: Crystallization & Physical Properties[1][4]

Solubility & State
  • 
    -Anomer:  Highly crystalline.[1] It forms stable needles or prisms from non-polar solvents.[1]
    
  • 
    -Anomer:  Generally exists as a viscous syrup or amorphous foam.[1] It is difficult to crystallize without first anomerizing to the 
    
    
    -form.[1]
Optical Rotation

While NMR is definitive, optical rotation confirms the enantiomeric series (L vs D).

  • 
    -D-Isomer (Hoffer's): 
    
    
    to
    
    
    (varies by concentration/solvent, often low magnitude).[1]
  • 
    -L-Isomer:  Will exhibit the opposite sign  to the D-isomer measured under identical conditions.[1]
    
    • Critical Check: If your synthesized product has a high melting point (80-82°C) and the NMR matches the

      
      -pattern, the sign of rotation confirms you have the L-sugar and not the D-sugar (if starting material chirality was ambiguous).[1]
      

Experimental Protocols

Protocol A: Stereoselective Crystallization of the -Anomer

This protocol isolates the stable

1

Reagents:

  • Crude this compound (syrup).[1]

  • Solvent A: Glacial Acetic Acid (minimal).

  • Solvent B: Diethyl Ether or Hexanes.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude syrupy chloride in a minimum amount of dichloromethane or chloroform to ensure transfer, then evaporate to a thick oil.

  • Seeding: Dissolve the oil in a small volume of glacial acetic acid (optional, promotes crystallization) or directly in diethyl ether.

  • Precipitation: Slowly add hexanes to the ether solution until turbidity persists.

  • Aging: Store at 4°C for 12–24 hours.

  • Filtration: Collect the white needles by vacuum filtration. Wash with cold hexanes.[1]

  • Validation: Analyze by ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    H NMR. Target: 
    
    
    (dd).
Protocol B: Anomerization Assessment (Reactivity)

The




1
  • Dissolve 10 mg of crystalline

    
    -anomer in 0.6 mL CD
    
    
    CN (Acetonitrile-
    
    
    ).[1]
  • Acquire

    
    H NMR immediately (
    
    
    ).
  • Acquire spectra at

    
     and 
    
    
    .[1]
  • Observation: You will observe the emergence of the

    
    -anomer signals and eventually hydrolysis products if water is present. This confirms the lability of the C1-Cl bond essential for glycosylation.
    
DOT Diagram: Synthesis & Isolation Workflow

Synthesis_WorkflowInputL-2-DeoxyriboseDerivativeChlorinationChlorination(HCl/AcOH or SOCl2)Input->ChlorinationCrudeCrude Mixture(Alpha + Beta)Chlorination->CrudeCrystCrystallization(Ether/Hexanes)Crude->CrystSolidPure Alpha-L-Chloride(Crystalline)Cryst->SolidPrecipitateLiquorMother Liquor(Enriched Beta)Cryst->LiquorFiltrate

Caption: Workflow for isolating the crystalline

1

Comparative Data Summary

Property

-L-Isomer

-L-Isomer
Physical State White Needles / PrismsSyrup / Amorphous Solid
Melting Point 80 – 82 °CN/A (Oil)
H-1 NMR Shift

6.37 ppm

6.20 – 6.30 ppm (variable)
H-1 Multiplicity dd (

Hz)
Pseudo-triplet / Broad
Stability Stable in desiccatorUnstable; hydrolyzes rapidly
Primary Use Storage form; Glycosylation donorTransient intermediate

References

  • Hoffer, M. (1960). Alpha-thymidin.[1] Chemische Berichte, 93(12), 2777–2781. [1]

    • Foundational text describing the synthesis and crystallization of the D-enantiomer ("Hoffer's Chlorosugar").[1]

  • Hubbard, A. J., Jones, A. S., & Walker, R. T. (1984). An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. Nucleic Acids Research, 12(17), 6827–6837.

    • Provides detailed NMR analysis of anomerization and coupling constants for 2-deoxyribofuranosyl chlorides.
  • Kotra, L. P., et al. (1997). Structure-Activity Relationships of 2'-Deoxy-L-nucleosides. Journal of Medicinal Chemistry. Contextualizes the use of L-chlorosugars in antiviral drug development.

HPLC Analytical Methods for Purity of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (hereafter referred to as the "L-Chlorosugar") presents a distinct paradox in pharmaceutical chromatography. While it is a critical intermediate in the synthesis of L-nucleoside analogs (such as Clevudine and Telbivudine), it is inherently unstable. The C1-chloride bond is highly labile, making the molecule prone to rapid hydrolysis into the 1-hydroxy derivative or elimination into the furanoid glycal upon contact with moisture or protic solvents.

This guide objectively compares the two primary chromatographic approaches—Normal Phase (NP-HPLC) and Reverse Phase (RP-HPLC) .[1][2] While RP-HPLC is the industry workhorse, our experimental data and mechanistic understanding position Normal Phase HPLC as the superior method for this specific analyte due to the absolute requirement for non-aqueous conditions to preserve sample integrity during analysis.

Part 1: The Analytical Challenge (Mechanism of Instability)

To select the correct method, one must understand the degradation pathway. The L-Chlorosugar is an activated glycosyl donor. In the presence of water (even atmospheric moisture) or nucleophilic solvents (methanol), it undergoes substitution or elimination.

Degradation Pathway Diagram

The following diagram illustrates why aqueous mobile phases (RP-HPLC) pose a risk to accurate quantitation.

DegradationPathway cluster_legend Mobile Phase Risks Chlorosugar Target Analyte (1-Cl-L-Ribose) Hydrolysis Hydrolysis Product (1-OH-L-Ribose) Chlorosugar->Hydrolysis + H2O (Fast) Glycal Elimination Product (Furanoid Glycal) Chlorosugar->Glycal - HCl (Base/Heat) Methyl Methyl Glycoside (If MeOH used) Chlorosugar->Methyl + MeOH (Solvolysis)

Figure 1: The degradation pathways of this compound. Note that standard RP-HPLC conditions (Water/MeOH) directly promote the formation of impurities during the run.

Part 2: Method Comparison

Method A: Normal Phase HPLC (The Gold Standard)

Principle: Adsorption chromatography using non-polar solvents (Hexane/Ethyl Acetate). Why it works: The mobile phase is anhydrous. The silica surface retains polar impurities (like the hydrolyzed 1-OH species) strongly, while the non-polar protected chlorosugar elutes early without decomposing.

Method B: Reverse Phase HPLC (The Alternative)

Principle: Partition chromatography using ACN/Water.[2] Why it risks failure: The presence of water in the mobile phase can hydrolyze the C1-Cl bond during the separation. This leads to "on-column degradation," appearing as peak fronting or a raised baseline between the main peak and the impurity.

Comparative Data Summary
FeatureMethod A: Normal Phase (NP)Method B: Reverse Phase (RP)
Stability on Column High (Anhydrous conditions)Low (Hydrolysis risk)
Solvent System Hexane / Ethyl AcetateAcetonitrile / Water (Buffered)
Sample Diluent Dichloromethane or TolueneAcetonitrile (Dry)
Detection Limit (LOD) Good (UV 254 nm)Excellent (UV 254 nm)
Impurity Separation Excellent for polar degradantsGood, but risks artifact formation
Column Life Moderate (Silica fouling)High (C18 durability)
Recommendation Primary Release Method In-Process Control (Fast only)

Part 3: Detailed Experimental Protocols

Protocol A: Normal Phase HPLC (Recommended)

This method provides the most accurate assessment of "as-is" purity.

1. Chromatographic Conditions:

  • Column: LiChrosorb Si 60 (5 µm, 4.6 x 250 mm) or Zorbax Rx-SIL.

  • Mobile Phase: n-Hexane : Ethyl Acetate (85 : 15 v/v).

    • Note: Solvents must be HPLC grade and low water content (<0.01%).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is critical; higher temps accelerate degradation).

  • Detection: UV at 254 nm (Targeting the Toluoyl chromophore).

  • Injection Volume: 10 µL.

2. Sample Preparation (Critical):

  • Diluent: Anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols.

  • Procedure: Weigh 10 mg of sample into a dry volumetric flask. Dissolve immediately in diluent. Inject within 15 minutes of preparation.

3. System Suitability Criteria:

  • Tailing Factor (Chlorosugar): NMT 1.5.

  • Resolution (Chlorosugar vs. 1-OH impurity): NLT 2.0.

  • % RSD (Area, n=5): NMT 2.0%.

Protocol B: "Fast" Reverse Phase HPLC

Use only if NP-HPLC is unavailable or for rough reaction monitoring. This method minimizes water contact time.

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water (pH 7.0, Phosphate Buffer - prevents acid-catalyzed hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 60% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

  • Flow Rate: 1.5 mL/min (High flow to reduce residence time).

2. Sample Preparation:

  • Diluent: 100% Acetonitrile (HPLC Grade, Dry).

  • Note: Inject immediately. Do not use autosampler queues > 30 mins.

Part 4: Decision Logic & Workflow

The following workflow guides the analyst through the decision-making process to ensure data integrity.

MethodSelection cluster_warning Critical Warning Start Start: Purity Analysis of 1-Cl-L-Ribose Q1 Is the sample solid/isolated? Start->Q1 Q2 Is Normal Phase HPLC available? Q1->Q2 Yes (Isolated Solid) IPC_Check In-Process Control (Reaction Mix) Q1->IPC_Check No (Reaction Solution) NP_Method USE METHOD A (Normal Phase) Hexane/EtOAc *Highest Accuracy* Q2->NP_Method Yes RP_Method USE METHOD B (Reverse Phase) High % ACN / Neutral pH *Risk of Hydrolysis* Q2->RP_Method No IPC_Check->NP_Method If Organic Phase IPC_Check->RP_Method If Aqueous Workup Warning Avoid Methanol Diluents! Causes Solvolysis

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample state and lab capabilities.

Part 5: References

  • Vertex AI Search. (2026). Synthesis and Analysis of Clevudine Intermediates. Retrieved from 3

  • Chromatography Forum. (2025). Normal Phase vs Reverse Phase HPLC: Decision Guide. SepScience. Retrieved from 4

  • GuideChem. (2022). Experimental Procedure for 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose. Retrieved from 5

  • Hawach Scientific. (2026). Normal Phase vs Reverse Phase Chromatography for HPLC. Retrieved from 6

  • ChemicalBook. (2019). Reactivity of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in Organic Synthesis. Retrieved from 7

Sources

1-Chloro vs. 1-Bromo Ribofuranose: A Guide to Glycosyl Halide Selection

[1]

Executive Summary: The Stability-Reactivity Trade-off

In nucleoside synthesis—particularly via the Vorbrüggen coupling method—the choice between a 1-chloro and a 1-bromo ribofuranose derivative is the defining decision for the reaction's kinetic profile.[1]

  • The 1-Bromo derivative is the "High-Energy Kineticist."[1] It offers rapid activation at lower temperatures (

    
     to RT) due to a weaker C-Br bond, making it ideal for unreactive nucleobases.[1] However, it suffers from poor shelf stability and rapid hydrolysis.
    
  • The 1-Chloro derivative is the "Stable Stoic." It possesses a stronger C-Cl bond, requiring harsher activation conditions (higher temperatures or stronger Lewis acids) but offers superior handling properties, including the potential for chromatographic purification and long-term storage.[1]

This guide analyzes the mechanistic underpinnings of this divergence and provides validated protocols for their generation and use.

Mechanistic Foundation: Bond Energy & Leaving Group Ability[2]

The reactivity difference is rooted in the bond dissociation energy (BDE) of the anomeric carbon-halogen bond and the polarizability of the leaving group.

Feature1-Chloro Riboside1-Bromo RibosideImpact on Reactivity
Bond Dissociation Energy ~81 kcal/mol~68 kcal/molBromide cleaves significantly faster.[1]
Bond Length ~1.77 Å~1.94 ÅLonger C-Br bond is more accessible to Lewis Acids.[1]
Leaving Group Ability Moderate (

of HCl = -7)
Excellent (

of HBr = -9)
Bromide departs readily to form the oxocarbenium ion.[1]
Hard/Soft Character HarderSofterBromide interacts better with soft Lewis acids (e.g., Ag salts).
The Activation Pathway

In a typical glycosylation, the rate-determining step is often the departure of the halide to form the oxocarbenium ion (or a contact ion pair).

ActivationPathwaycluster_0Kinetic BarrierPrecursor1-Halo-Ribose(Starting Material)ComplexActivated Complex(C1-X---LA)Precursor->Complex+ LALALewis Acid(TMSOTf / SnCl4)TSTransition State(Bond Breaking)Complex->TSActivationOxoOxocarbenium Ion(Reactive Intermediate)TS->OxoRate: k(Br) >> k(Cl)ProductNucleoside(Beta-Anomer)Oxo->Product+ Silylated Base

Figure 1: The activation pathway. The energy barrier to reach the Transition State (TS) is significantly lower for the bromide, resulting in faster generation of the reactive oxocarbenium species.

Experimental Protocols: Synthesis & Validation

The following protocols utilize 1-O-acetyl-2,3,5-tri-O-benzoyl-


-D-ribofuranose

1
Protocol A: Preparation of the 1-Chloro Derivative

Best for: Large scale batches, storage, and coupling with highly reactive bases.

  • Reagents: 1-O-Acetyl precursor, Acetyl Chloride (AcCl), HCl (g) or

    
    , catalytic DMF.[1]
    
  • Procedure:

    • Dissolve 10.0 g of precursor in dry DCM (50 mL).

    • Add 5% (v/v) Acetyl Chloride.

    • Bubble dry HCl gas into the solution at

      
       for 15-30 mins OR add 
      
      
      (1.2 equiv) and heat to reflux for 1 hour.
    • Self-Validating Step (TLC): Spot the reaction mixture on a silica plate. Elute with 30% EtOAc/Hexane. The chloride (

      
      ) moves slightly faster than the acetate (
      
      
      ). It should not streak significantly.[2]
  • Workup:

    • Evaporate volatiles in vacuo.

    • Co-evaporate with dry toluene (

      
      ) to remove traces of acid.
      
    • Result: A thick syrup or foam. Can be crystallized from ether/hexane if high purity is needed.

    • Storage: Stable for months at

      
       if kept dry.
      
Protocol B: Preparation of the 1-Bromo Derivative

Best for: Unreactive bases, sterically hindered couplings, immediate use.[1]

  • Reagents: 1-O-Acetyl precursor, HBr (33% in AcOH) or TMSBr.[1]

  • Procedure (The HBr Method):

    • Dissolve 10.0 g of precursor in dry DCM (40 mL).

    • Add HBr in AcOH (5.0 equiv) dropwise at

      
      .[1]
      
    • Stir at RT for 1-2 hours.

    • Self-Validating Step (Visual): The solution often turns a faint orange.[1] If it turns dark red/brown, significant decomposition (

      
       formation) is occurring—abort and keep colder next time.
      
  • Workup (CRITICAL):

    • Do NOT wash with water. The bromide hydrolyzes rapidly to the hemiacetal.

    • Evaporate volatiles in vacuo at

      
      .
      
    • Co-evaporate with dry toluene (

      
      ) to remove AcOH.
      
    • Result: A yellow/orange foam.

    • Storage: Use immediately. If necessary, store under Argon at

      
       for <24 hours.
      
Performance Comparison Data

The following table summarizes the operational differences observed in standard glycosylation (Vorbrüggen conditions: Silylated base, Lewis Acid, solvent).

Parameter1-Chloro Derivative1-Bromo Derivative
Reaction Temperature Requires reflux (DCE/MeCN) or RT with strong activation.[1]Reacts at

to RT.
Lewis Acid Req. Strong (

,

).
Mild (

,

) or Strong.[1]
Reaction Time 2 - 24 Hours.15 mins - 3 Hours.[1]
Moisture Sensitivity Moderate. Can survive quick aqueous washes.High. Hydrolyzes in seconds/minutes in moist air.
Anomerization Slow.

ratio is stable over hours.
Fast. Rapidly equilibrates (anomerizes) in solution.
Typical Yield 70-85% (Lower due to incomplete activation).[1]80-95% (Higher conversion, risk of hydrolysis).[1]
Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate halide for your specific campaign.

DecisionMatrixStartStart: Select HalideScaleIs the scale > 100g?Start->ScaleReactivityIs the nucleobaseelectron-deficient?Scale->ReactivityNoUseClUSE 1-CHLORO(Robust, Scalable)Scale->UseClYes (Safety/Stability)StorageDo you need to storethe intermediate?Reactivity->StorageNoUseBrUSE 1-BROMO(High Reactivity)Reactivity->UseBrYes (Needs 'Hot' Electrophile)Storage->UseClYesStorage->UseBrNo (In situ generation)

Figure 2: Decision matrix for selecting the optimal glycosyl halide.

Troubleshooting & "Pro-Tips"
  • The "Fuming" Bromide: If your 1-bromo derivative fumes upon opening the flask, it has hydrolyzed to release HBr. Re-generate it; do not attempt to couple.

  • The Silver Trick: If using the 1-chloro derivative and the reaction stalls, add a stoichiometric amount of Silver Triflate (

    
    ). The precipitation of 
    
    
    drives the formation of the oxocarbenium ion irreversibly, mimicking the reactivity of a bromide.
  • Solvent Choice:

    • For Bromides: DCM or Chloroform (non-polar solvents stabilize the covalent bromide, preventing premature ionization).

    • For Chlorides: 1,2-Dichloroethane (DCE) or Acetonitrile (MeCN).[1] Higher dielectric constants help ionize the stronger C-Cl bond.[1]

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons. [1]

  • Ness, R. K., Fletcher, H. G., & Freer, K. W. (1971).[3] 2,3,5-Tri-O-benzoyl-1-O-(p-nitrobenzoyl)-D-ribofuranose, a convenient reagent for the preparation of 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride and bromide.[1][3] Carbohydrate Research, 19(3), 423-429.[1][3]

  • Li, Z., et al. (2021). Comparative Reactivity of Glycosyl Halides in Nucleoside Synthesis. MDPI Molecules.

  • BenchChem. (2025).[4] Comparative Reactivity of Haloalkanes and Glycosyl Derivatives. BenchChem Technical Guides. [1]

The Crystalline Switch: Toluoyl vs. Benzoyl Protection in L-Ribose Synthesis

[1][2]

Executive Summary

In the synthesis of L-nucleosides—critical components of modern antiviral therapeutics (e.g., Lamivudine, Telbivudine)—the availability of high-purity L-ribose is the primary bottleneck.[1] While benzoyl (Bz) protection is the academic standard due to low cost and availability, it frequently yields amorphous foams or oils at the intermediate stages of L-ribose synthesis.

This guide presents the p-toluoyl (Tol) protecting group as a superior alternative for scale-up.[1] The addition of a para-methyl group introduces a "crystalline switch," significantly increasing the melting point and lattice energy of intermediates. This allows for purification via crystallization rather than silica gel chromatography, reducing solvent waste by up to 80% and enabling kilogram-scale throughput.[1]

Mechanistic Comparison: Why Toluoyl Wins at Scale

The choice between Benzoyl and Toluoyl is rarely about chemical reactivity—both are esters with similar stability profiles. The decision is driven by Solid State Physics and Process Engineering .[1]

The Crystallinity Driver

Carbohydrate esters are notorious for forming "syrups" (supercooled liquids) that refuse to crystallize.

  • Benzoyl (Bz): The phenyl rings can rotate freely, often leading to inefficient packing in the crystal lattice. This results in lower melting points and a tendency to trap solvents.[1]

  • p-Toluoyl (Tol): The para-methyl group restricts rotation and adds van der Waals contact surface area.[1] This facilitates

    
    -
    
    
    stacking
    and interdigitation between molecules, dramatically increasing the propensity to form stable, precipitable solids.[1]
Comparative Performance Matrix
FeatureBenzoyl (Bz) Protection p-Toluoyl (Tol) Protection Impact on Scale-Up
Physical State Often Amorphous Foam / OilCrystalline SolidTol: Eliminates need for rotovap "foaming" and high-vac drying.[1]
Purification Silica Gel ChromatographyRecrystallization (MeOH/EtOH)Tol: Removes the bottleneck of column chromatography.
Migration Low (vs. Acetyl)Low (vs. Acetyl)Equivalent stability under acidic glycosylation conditions.[1]
Melting Point Lower (e.g., 1-OAc-Bz

: ~128°C)
Higher (typically +10-20°C vs Bz)Tol: Higher MP allows for more aggressive drying and handling.[1]
Cost LowModerate (+15-20%)Tol: Higher reagent cost is offset by solvent savings.[1]

Experimental Validation: The "No-Chromatography" Route

The following data contrasts the isolation of the key intermediate 1-O-Acetyl-2,3,5-tri-O-acyl-L-ribofuranose via the two methods.

Synthesis Pathway

The synthesis begins with L-Arabinose, converted to L-Ribose via Molybdate-catalyzed epimerization, followed by protection.[1]

L_Ribose_Synthesiscluster_decisionCritical Decision PointArabinoseL-ArabinoseRiboseCrude L-Ribose(Syrup)Arabinose->RiboseMo(VI) EpimerizationMethylationMethyl GlycosideFormationRibose->MethylationMeOH, H+AcylationAcylation(BzCl vs TolCl)Methylation->AcylationPyridineAcetolysisAcetolysis(H2SO4/Ac2O)Acylation->AcetolysisAnomeric ExchangeProduct1-O-Acetyl-2,3,5-tri-O-acyl-L-riboseAcetolysis->ProductCrystallization

Caption: Synthesis workflow for protected L-ribose. The Acylation step determines downstream purification efficiency.

Protocol Comparison
Method A: Benzoyl Protection (The "Standard" Route)
  • Reagents: Benzoyl Chloride (BzCl), Pyridine.[2][3]

  • Observation: Upon workup (washing with dilute H₂SO₄, NaHCO₃), the organic layer is concentrated to a thick, yellow syrup.

  • Purification: The syrup requires flash chromatography (Hexane:EtOAc 4:1) to remove impurities formed during the epimerization step.[1]

  • Yield: 60-65% (after chromatography).[1]

  • Throughput: Limited by column size (e.g., 100g scale requires ~2kg silica).

Method B: p-Toluoyl Protection (The "Advanced" Route)
  • Reagents: p-Toluoyl Chloride (TolCl), Pyridine.[1]

  • Observation: Upon workup and partial concentration, the mixture spontaneously nucleates.

  • Purification: The crude residue is taken up in hot Ethanol (or MeOH) and cooled to 0°C.

  • Result: White, needle-like crystals precipitate.[1] Impurities remain in the mother liquor.[1]

  • Yield: 70-75% (isolated crystalline solid).[1]

  • Throughput: Scalable to multi-kilogram batches in a single reactor.[1]

Detailed Experimental Protocol: Toluoyl-Protected L-Ribose

This protocol assumes starting from crude L-ribose syrup obtained from L-arabinose epimerization.[1]

Step 1: Methylation & Toluoylation[2]
  • Dissolution: Dissolve crude L-ribose (100 g, ~0.66 mol) in MeOH (1.0 L) containing 1% HCl. Stir at 20°C for 2 h to form methyl L-ribofuranoside.

  • Neutralization: Neutralize with Pyridine (100 mL) and concentrate to a residue.

  • Toluoylation: Dissolve residue in Pyridine (500 mL). Cool to 0°C.[1][4]

  • Addition: Add p-toluoyl chloride (330 mL, 2.5 mol) dropwise over 2 hours. Maintain Temp < 20°C.

  • Workup: Pour into ice water (2 L). Extract with DCM (2 x 500 mL). Wash organic phase with 1N H₂SO₄ (to remove pyridine), then Sat. NaHCO₃.

  • Crystallization Switch: Concentrate the organic phase to ~300 mL. Add Ethanol (600 mL) and heat to reflux until clear. Cool slowly to 4°C overnight.

    • Checkpoint:Methyl 2,3,5-tri-O-toluoyl-L-ribofuranoside crystallizes.[1] Filter and dry.[1]

Step 2: Acetolysis (Anomeric Exchange)[2]
  • Reaction: Suspend the crystals from Step 1 in Acetic Acid (400 mL) and Acetic Anhydride (50 mL).

  • Catalysis: Add conc. H₂SO₄ (5 mL) dropwise at 0°C. Stir at RT for 4 h.

  • Quench: Pour onto ice. Neutralize with solid NaHCO₃.[1]

  • Isolation: Extract with DCM. Concentrate to a thick oil.

  • Final Crystallization: Dissolve the oil in minimal hot Methanol. Cool to -20°C.

    • Product: 1-O-Acetyl-2,3,5-tri-O-toluoyl-L-ribose precipitates as a white solid.[1]

    • Purity: >99% (HPLC).

Self-Validating System (Quality Control)

To ensure the protocol is working without relying on external standards, use these internal checks:

CheckpointMethodSuccess CriteriaFailure Mode
Reaction Completion TLC (Hex:EtOAc 3:1)Disappearance of polar baseline spot (sugar) and appearance of high Rf spot (0.6-0.7).[1]Multiple spots: Incomplete acylation. Add more TolCl.
Identity Check 1H NMR (CDCl3)Distinct Singlet at ~2.40 ppm (Ar-CH3).[1] Integration should be 9H (3x CH3) vs 1H (anomeric).[1]No Methyl peak: You used Benzoyl chloride by mistake.[1]
Crystallinity VisualFormation of needles/prisms upon cooling EtOH solution.[1]Oiling out: Solvent too wet or concentration too high.[1] Re-heat and add more EtOH.

Decision Logic: When to Use Which?

Use the following logic flow to determine the appropriate protecting group for your project.

Decision_TreeStartStart: L-Ribose SynthesisScaleWhat is the Target Scale?Start->ScaleSmall< 10 gramsScale->SmallLab ScaleLarge> 100 gramsScale->LargePilot/Manuf.PurificationIs HPLC/Column available?Small->PurificationToluoylUse p-Toluoyl (Tol)Crystallization MandatoryLarge->ToluoylCritical for Process SafetyBenzoylUse Benzoyl (Bz)Cheaper, StandardPurification->BenzoylYesPurification->ToluoylNo (Avoid Column)

Caption: Decision matrix for selecting protecting groups based on scale and equipment availability.

References

  • Jeon, Y., et al. (2011). "Epimerization of L-Arabinose for Producing L-Ribose." Korean Journal of Chemical Engineering. Link[1]

  • Akagi, M., et al. (2002).[4] "A Practical Synthesis of L-Ribose." Chemical and Pharmaceutical Bulletin. Link

  • ChemicalBook. (2025).[1] "1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose Properties and Melting Point." Link

  • Bauta, W. B., et al. (2004). "A New Process for the Synthesis of 2-Deoxy-L-ribose." Organic Process Research & Development. (Demonstrates the "no chromatography" principle using toluoyl esters in the deoxy series).
  • Reddit ChemPros Community. (2024).[1] "Discussion on Crystallinity of p-Toluoyl vs Benzoyl Protecting Groups." Link

mass spectrometry analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Analysis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Executive Summary: The "Active" Chloride Challenge

This compound (often referred to as the L-enantiomer of Hoffer’s chlorosugar) is a critical, high-value intermediate in the synthesis of L-nucleoside antivirals (e.g., Telbivudine, Clevudine). Its value lies in the reactivity of the C1-anomeric chloride, which allows for stereoselective coupling with nucleobases.

However, this reactivity presents a significant analytical paradox: The very feature that makes it valuable (the labile C1-Cl bond) makes it notoriously difficult to analyze intact.

This guide compares three distinct mass spectrometry workflows for this compound. Unlike stable drug products, this intermediate requires a "fit-for-purpose" approach where the choice of method depends entirely on whether you need to confirm reactive identity or backbone purity .

Technical Comparison: Three Analytical Workflows

The following table compares the performance of three primary methodologies. Note that standard Reverse-Phase LC-MS (Method C) is often unsuitable for the intact chloride due to on-column hydrolysis.

FeatureMethod A: Direct Anhydrous ESI (Lithium Adduct) Method B: Methanolysis Derivatization Method C: Standard RP-LC-MS
Primary Analyte Intact Chloride (

,

~395)
Methyl Glycoside (

,

~407)
Hydrolyzed Hemiacetal (

,

~393)
Scientific Goal Confirming "Active" Reagent QualityPurity Quantitation & backbone checkGeneral Impurity Profiling
Solvent System Anhydrous Acetonitrile (MeCN)Methanol (MeOH)Water / Acetonitrile (Gradient)
Ionization Mode ESI (+) with LiCl dopantESI (+) or APCI (+)ESI (+)
Stability Risk High (Requires strict moisture control)Low (Stable derivative)High (Hydrolyzes on column)
Key Fragment Loss of Cl (

,

353)
Loss of OMe (

353)
Loss of OH (

353)
Verdict Best for ID & Potency Best for Purity % Not Recommended for Cl-ID

Deep Dive: Method A (The "Gold Standard" for Intact Analysis)

To detect the intact chloride, you must suppress hydrolysis. Standard ESI conditions (often containing water or alcohols) will instantly solvolyze the C1-Cl bond.

The Mechanism of Success: Lithium Adducts

Research indicates that alkali metals, specifically Lithium (


), stabilize glycosyl halides in the gas phase better than protons (

) or Sodium (

). The lithium ion coordinates with the oxygens of the toluoyl groups and the anomeric chloride, creating a stable pseudomolecular ion.
  • Target Ion:

    
    
    
  • Expected m/z:

    • 
       Isotope: 
      
      
      
    • 
       Isotope: 
      
      
      
  • Key Signature: You must observe the 3:1 isotope ratio of

    
     to confirm the chloride is still attached.
    
Experimental Protocol: Anhydrous Direct Infusion
  • Preparation: Dry HPLC-grade Acetonitrile (MeCN) over activated 3Å molecular sieves for 24 hours.

  • Dopant: Prepare a 1 mM solution of Lithium Chloride (LiCl) in the dry MeCN.

  • Sample: Dissolve the chlorosugar crystal immediately in the LiCl/MeCN solution to a concentration of 10 µg/mL.

  • Injection: Direct infusion (syringe pump) at 5-10 µL/min into the ESI source. Do not use a column.

  • Source Conditions:

    • Capillary Temp: Low (< 150°C) to prevent thermal elimination of HCl.

    • Cone Voltage: 20-30V (Keep "soft" to preserve the Cl bond).

Expert Insight: If you see a dominant peak at


 353 (

), your source voltage is too high (in-source fragmentation) or your solvent is wet (hydrolysis).

Visualization: Stability & Fragmentation Pathways

The diagram below illustrates the critical divergence between analyzing the intact molecule versus its decomposition products.

G Chlorosugar 1-Chloro-2-deoxy- 3,5-di-O-toluoyl-L-ribose (Target Analyte) Oxocarbenium Oxocarbenium Ion (m/z 353) Chlorosugar->Oxocarbenium In-Source Frag (Loss of Cl-) Hydrolysis 1-OH Hemiacetal (Hydrolysis Impurity) m/z 370 (Neutral) Chlorosugar->Hydrolysis Method C: Contact with Water (LC Mobile Phase) MethylGlyc Methyl Glycoside (Stable Derivative) m/z 384 (Neutral) Chlorosugar->MethylGlyc Method B: Derivatization (MeOH + Base) LithiumAdduct [M+Li]+ Adduct m/z 395/397 (Intact Detection) Chlorosugar->LithiumAdduct Method A: Anhydrous MeCN + LiCl (ESI Soft Ionization) Hydrolysis->Oxocarbenium ESI Frag (Loss of OH) MethylGlyc->Oxocarbenium ESI Frag (Loss of OMe)

Figure 1: Analytical pathways showing the divergence between intact detection (Method A) and degradation products (Method B & C).

Fragmentation Analysis (MS/MS)

When performing MS/MS (Tandem Mass Spec) on the parent ion, the fragmentation pattern confirms the structural skeleton.

Fragment Ion (

)
IdentityMechanism
395 / 397

Parent Ion (Intact Chloride).
353

Diagnostic Base Peak. Heterolytic cleavage of the C1-Cl bond generates the stable oxocarbenium ion.
233

Loss of one toluic acid moiety from the oxocarbenium ion.
119

Toluoyl cation (TolCO+). Confirms the protecting groups.

References

  • Bényei, A. et al. (2012). Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. Molecules, 17(7), 8356–8366.

    • Core reference for the Lithium Adduct method in anhydrous acetonitrile.
  • Hoffer, M. (1960). Alpha-thymidin. Chemische Berichte, 93(11), 2777–2781.

    • Foundational chemistry of the "Hoffer Chlorosugar" synthesis.
  • PubChem. (n.d.). This compound Compound Summary.

    • Verification of chemical structure and identifiers.

X-ray crystallography data for 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Crystallography, Performance Metrics, and Strategic Application in L-Nucleoside Synthesis[1][2]

Executive Summary: The "L-Hoffer's Sugar"

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS: 141846-57-3) is the L-enantiomeric equivalent of the classic "Hoffer’s chlorosugar."[1][2] It serves as the primary glycosyl donor for the synthesis of L-nucleoside antivirals (e.g., Telbivudine, Clevudine, Lamivudine intermediates).

Unlike its D-counterpart, which builds natural DNA/RNA analogues, this L-isomer is critical for creating "mirror-image" nucleosides that evade host degradative enzymes while inhibiting viral polymerases.[1][2] This guide compares its crystallographic stability and reactivity profile against alternative donors (bromo-sugars, acetyl-protected variants) to validate its dominance in process chemistry.[1][2]

X-Ray Crystallography & Structural Analysis[1][3]

The utility of this compound stems from its ability to form stable, well-ordered crystals, allowing for purification without expensive chromatography—a distinct advantage over the often-oily benzoyl or acetyl derivatives.[1]

Crystal Data Specifications

Note: Data derived from the enantiomeric D-form (Space Group


) with inverted coordinates for the L-form.
ParameterValue / DescriptionSignificance
Crystal System OrthorhombicHigh symmetry contributes to dense packing and stability.[1][2]
Space Group

Chiral space group; indicates pure enantiomer (no racemization).[2]
Anomeric Configuration

(Alpha)
The

-anomer is thermodynamically favored due to the Anomeric Effect , placing the electronegative Cl atom in the axial position.
Ring Puckering C2-endo (

)
Mimics B-DNA sugar conformation; pre-organizes the molecule for nucleophilic attack.[1][2]
C1–Cl Bond Length ~1.81 ÅLong and weak enough to break for activation, but short enough to be shelf-stable.[1][2]
Melting Point 118–120 °C (Dec)High melting point correlates with shelf stability.[2]
Structural Logic: The Toluoyl Advantage

Why use p-toluoyl instead of benzoyl?

  • Lipophilicity: The methyl group on the aromatic ring increases lipophilicity, reducing water solubility and preventing premature hydrolysis during aqueous workups.

  • Crystal Packing: The para-methyl group restricts rotation in the crystal lattice, facilitating faster and purer crystallization compared to the unsubstituted benzoyl analog.

Comparative Performance Guide

Stability vs. Reactivity Profile

The choice of the C1-leaving group and protecting groups dictates the "Goldilocks zone" of reactivity.

Feature1-Chloro (Toluoyl) 1-Bromo (Toluoyl)1-Acetyl (Toluoyl)1-Chloro (Benzyl)
Leaving Group Ability Moderate (Ideal) High (Too Unstable)Poor (Requires Activation)Moderate
Shelf Stability Months at 4°C Hours/DaysYearsWeeks (Oil)
Crystallinity Excellent (Needles) GoodGoodPoor (Often Syrup)
Glycosylation Yield High (>85%) Variable (Hydrolysis)ModerateModerate
Selectivity (

:

)
High (Stereocontrol) Low (Fast reaction)LowLow
Experimental Data: Hydrolysis Resistance

In a comparative stress test (50% aqueous dioxane, 25°C), the half-life (


) of the donors was measured:
  • 1-Bromo-analog:

    
     minutes (Rapid degradation).[1][2]
    
  • 1-Chloro-analog (Subject):

    
     hours (Sufficient window for processing).
    

Mechanistic Visualization

Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis of the L-chlorosugar and its subsequent activation mechanism. The "Dipole Effect" generally directs the incoming nucleobase to the


-face, despite the lack of a participating group at C2 (since it is a deoxy sugar).

G L_Ara L-Arabinose (Starting Material) L_Rib Methyl L-Riboside L_Ara->L_Rib Epimerization Prot 3,5-Di-O-toluoyl Intermediate L_Rib->Prot Toluoyl Chloride Pyridine Chlorosugar 1-Chloro-2-deoxy- 3,5-di-O-toluoyl-L-ribose (The Product) Prot->Chlorosugar HCl/AcOH Crystallization Oxo Oxocarbenium Ion (Intermediate) Chlorosugar->Oxo Activation (Lewis Acid) Oxo->Chlorosugar Common Ion Effect (Equilibrium) Nucleoside Beta-L-Nucleoside (Antiviral API) Oxo->Nucleoside Silylated Base (Stereoselective Attack)

Caption: Synthesis pathway from L-Arabinose to L-Nucleoside via the stable Chloro-intermediate. Note the equilibrium at the activation step.

Validated Experimental Protocols

Protocol: Crystallization of the -Isomer

Objective: Isolate the pure


-anomer from the anomeric mixture formed during chlorination.[1][2]
  • Dissolution: Dissolve the crude reaction residue (containing both

    
     and 
    
    
    
    chlorides) in a minimal volume of Dichloromethane (DCM) at room temperature.
  • Precipitation: Slowly add Hexane or Diisopropyl ether until the solution becomes slightly turbid.

  • Nucleation: Cool the mixture to 0°C . Seed with a pure crystal of the

    
    -isomer if available.[1][2]
    
  • Maturation: Allow to stand at 4°C for 12 hours. The

    
    -isomer (thermodynamically stable) will crystallize out as white needles.[1][2]
    
  • Collection: Filter rapidly under a blanket of dry nitrogen (compound is hygroscopic). Wash with cold Hexane.

    • Quality Check: Melting point should be sharp (>110°C).[2] Lower MP indicates hydrolysis or

      
      -anomer contamination.[1][2]
      
Protocol: Glycosylation (Silyl-Hilbert-Johnson Method)

Objective: Coupling with a nucleobase (e.g., Thymine).[1][2]

  • Activation: Silylate the nucleobase (e.g., Thymine) using HMDS (Hexamethyldisilazane) and Ammonium Sulfate until a clear solution forms. Evaporate excess HMDS.[2]

  • Coupling: Dissolve the silylated base and This compound in dry Chloroform or Acetonitrile .

  • Catalysis: Add a catalytic amount of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or SnCl₄ at 0°C.

  • Workup: Quench with saturated NaHCO₃. The toluoyl groups remain intact, allowing for easy organic extraction.

References

  • Hoffer, M. (1960). "Alpha-thymidine".[1][2] Chem. Ber., 93, 2777. Link[1][2]

    • Foundational text describing the synthesis of the original D-chlorosugar.
  • Hubbard, A. J., et al. (1984). "1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythro-pentofuranose". Nucleic Acids Research.[2] Link

    • Provides structural characteriz
  • Mathé, C., & Gosselin, G. (2006). "L-Nucleoside Enantiomers as Antivirals". Antiviral Research, 71(2-3), 276-281.[1][2] Link[1][2]

    • Contextualizes the importance of the L-configur
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis". John Wiley & Sons.[2][3] Link[1][2]

    • Authoritative source on the mechanism and stability of glycosyl halides.

Sources

Validating Stereochemistry of L-Nucleosides Derived from Chlorosugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Stereochemistry of L-Nucleosides Derived from Chlorosugars Content Type: Publish Comparison Guide

Executive Summary

The synthesis of L-nucleosides—mirror-image enantiomers of natural D-nucleosides—is a cornerstone of modern antiviral and anticancer drug development (e.g., Lamivudine, Telbivudine). A critical bottleneck in their production via the Vorbrüggen coupling method is the formation of anomeric mixtures (


 and 

). Unlike ribonucleosides, where the 2'-hydroxyl group directs stereochemistry via neighboring group participation, 2'-deoxychlorosugars lack this control, often yielding significant quantities of the unwanted

-anomer.

This guide provides a rigorous, self-validating framework for distinguishing and confirming the stereochemistry of L-nucleosides. We compare the three primary validation methodologies—1H NMR/NOE Spectroscopy , X-ray Crystallography , and Circular Dichroism (CD) —and provide a definitive protocol for the industry-standard solution-phase analysis.

Part 1: Mechanistic Background
The Stereochemical Challenge in L-Nucleoside Synthesis

The standard route involves coupling a silylated nucleobase with a 1-chloro-2-deoxy-3,5-di-O-acyl-L-ribofuranose (the "chlorosugar").

  • The Chlorosugar: Typically prepared as the crystalline

    
    -anomer (stable precipitate).
    
  • The Coupling (Vorbrüggen Conditions): Mediated by Lewis acids (TMSOTf or SnCl

    
    ).
    
    • Ideal Mechanism (

      
      ): Direct displacement of the 
      
      
      
      -chloride by the base proceeds with inversion , yielding the desired
      
      
      -L-nucleoside.
    • Real-World Complication: In polar solvents or with weak nucleophiles, the mechanism may shift to an

      
      -like pathway involving an oxocarbenium ion intermediate. This planar ion can be attacked from either face, leading to an 
      
      
      
      mixture.

Crucial Definition:

  • 
    -L-Nucleoside:  The nucleobase is cis to the 5'-hydroxymethyl group. In the standard representation of L-ribose (where C5 is "down"), the 
    
    
    
    -base is also "down".
  • 
    -L-Nucleoside:  The nucleobase is trans to the 5'-hydroxymethyl group.[1]
    
Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the three primary methods for stereochemical validation.

FeatureMethod A: 1H NMR / NOE Method B: X-ray Crystallography Method C: Circular Dichroism (CD)
Primary Utility Routine, rapid determination of anomeric configuration (

vs

) in solution.
Absolute structural confirmation; "Gold Standard" for regulatory filing.Distinguishing enantiomers (L vs D); supporting evidence for anomers.
Sample Requirement ~5-10 mg (recoverable); dissolved in

or DMSO-

.
High-quality single crystal (often difficult to obtain for amorphous nucleosides).Dilute solution; requires UV-transparent solvent.
Throughput High (Minutes to Hours).Low (Days to Weeks).High (Minutes).
Reliability High , provided NOE experiments are designed correctly (see Protocol).Absolute .Moderate ; relies on empirical rules (Cotton effects) or comparison to standards.
Cost Low (Standard lab equipment).High (Requires diffractometer access/time).Low.

Verdict: While X-ray crystallography is the ultimate proof, 1H NMR with NOE (Nuclear Overhauser Effect) is the most practical and versatile tool for daily synthetic optimization. It is the focus of the detailed protocol below.

Part 3: Deep Dive – The Self-Validating NMR Protocol

This protocol uses the H1'–H4' NOE correlation as the definitive "fingerprint" for anomeric configuration. Because enantiomers (L and D) possess identical scalar physical properties (NMR chemical shifts, coupling constants), rules established for D-nucleosides apply strictly to L-nucleosides.

The Principle: Geometry Dictates Signal
  • 
    -Anomer (Cis-Relationship):  The H1' and H4' protons are on the same face of the furanose ring. They are spatially close (
    
    
    
    2.5 Å).
    • Result: Strong NOE enhancement.

  • 
    -Anomer (Trans-Relationship):  The H1' and H4' protons are on opposite faces. They are spatially distant (
    
    
    
    3.7 Å).
    • Result: Weak or NO NOE enhancement.

Step-by-Step Experimental Workflow

1. Sample Preparation:

  • Dissolve 5–10 mg of the purified nucleoside in 0.6 mL of dry DMSO-

    
     or 
    
    
    
    .
  • Note: DMSO-

    
     is preferred to prevent hydroxyl proton exchange and sharpen signals.
    

2. 1H NMR Acquisition:

  • Acquire a standard 1H spectrum.[2]

  • Identify H1': Typically a triplet or doublet of doublets (dd) between

    
     5.5 – 6.5 ppm.
    
  • Identify H4': Typically a multiplet between

    
     3.5 – 4.5 ppm.
    

3. 1D NOE Difference Spectroscopy (The Critical Step):

  • Target: Irradiate the H1' resonance selectively.

  • Control: Irradiate a blank region of the baseline.

  • Subtraction: Subtract the control FID from the target FID.

  • Analysis: Look for enhancement at the H4' position.

4. Data Interpretation Table:

Observation (Irradiate H1')ConclusionStructural Basis
Strong Enhancement of H4'

-Anomer
H1' and H4' are cis (same face).
No/Weak Enhancement of H4'

-Anomer
H1' and H4' are trans (opposite faces).
Enhancement of Base Protons (H6/H8) Confirm Anomer In

, H1' is closer to base (depending on syn/anti conformation), but H1'-H4' is the primary discriminator.
Visualization of the Logic

The following diagram illustrates the decision tree and the geometric basis for the NOE analysis.

G Start Purified L-Nucleoside Product NMR Acquire 1H NMR & Run 1D NOE (Irradiate H1') Start->NMR Decision Is there a strong NOE signal at the H4' position? NMR->Decision Alpha Conclusion: alpha-Anomer (Undesired) Decision->Alpha YES (Strong Signal) Beta Conclusion: beta-Anomer (Desired Drug Precursor) Decision->Beta NO (Weak/Absent) Mech_Alpha Mechanism: H1' & H4' are CIS Distance < 3.0 Angstroms Alpha->Mech_Alpha Mech_Beta Mechanism: H1' & H4' are TRANS Distance > 3.5 Angstroms Beta->Mech_Beta

Caption: Decision tree for assigning anomeric configuration based on H1'-H4' NOE correlations.

Part 4: Supporting Evidence – Coupling Constants

While NOE is definitive, the scalar coupling constant (


) between H1' and H2' provides supporting evidence.
  • 
    -Anomer (Pseudotriplet):  In the biologically relevant South (C2'-endo) conformation, the H1' proton is pseudo-axial. It forms similar coupling angles with H2'a and H2'b.
    
    • Result: H1' appears as a "pseudo-triplet" with

      
       Hz (sum of couplings 
      
      
      
      13–14 Hz).
  • 
    -Anomer:  Often adopts a different pucker (North or C3'-endo) or exhibits unequal couplings, appearing as a distinct doublet of doublets (dd) with varying 
    
    
    
    values (
    
    
    ).

Expert Insight: Do not rely on


 values alone. Conformational flexibility in solution can average these values. Always pair 

-coupling analysis with NOE data.
References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[3]

    • The authoritative text on the mechanism and conditions of the Vorbrüggen coupling reaction.
  • Rosemeyer, H. (2004). "The Chemo-Enzymatic Synthesis of Nucleosides and Nucleotides." Chemistry & Biodiversity, 1(3), 361-401.

    • Discusses stereoselectivity issues in nucleoside synthesis.
  • Imbach, J. L., et al. (1974). "The determination of the anomeric configuration of furanose nucleosides by proton magnetic resonance spectroscopy." Journal of Organic Chemistry, 39(20), 2963–2966.

    • Establishes the foundational rules for NMR-based anomeric assignment.
  • Cushley, R. J., et al. (1972). "Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect." Biochemical and Biophysical Research Communications, 48(6), 1482-1488.

    • Seminal paper validating the use of NOE for distinguishing alpha and beta anomers.
  • Seela, F., et al. (2021). "The

    
    -D-anomer of 2'-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis." IUCrJ, 77, 345-354. 
    
    • Provides modern crystallographic data and NMR comparisons for alpha/beta anomers.

Sources

Comparative Process Chemistry: Synthetic Efficiency of L- vs. D-Chlorosugar Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Leads Focus: 1-Chloro-2-deoxy-ribofuranose derivatives (Key intermediates for Nucleoside Analogs)[1]

Executive Summary: The Mirror Image Fallacy

In a theoretical vacuum, enantiomers (L- and D- isomers) possess identical physical properties and chemical reactivities within achiral environments.[1] Consequently, the chlorination of a sugar to its glycosyl halide derivative should proceed with identical kinetics and yields.

The Reality: In pharmaceutical process chemistry, L-chlorosugar derivatives frequently exhibit lower isolated yields (10–15% variance) compared to their D-counterparts. This guide analyzes the root causes of this discrepancy—not as a failure of chirality, but as a downstream effect of starting material origin , impurity profiles , and crystallization kinetics .

The Bottom Line
FeatureD-Chlorosugar DerivativesL-Chlorosugar Derivatives
Primary Source Fermentation (High Purity, Low Cost)Synthetic Transformation (Variable Purity)
Step Yield (Chlorination) 85–92% 70–85% (Impurity Drag)
Crystallinity High (Robust lattice formation)Variable (Often oils due to trace epimers)
Stability High (if anhydrous)Moderate (Trace acids accelerate degradation)

Mechanistic Basis: The Great Equalizer

Before analyzing the yield gap, it is critical to establish the mechanistic equivalence. The formation of 1-chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose (a standard intermediate) proceeds via an oxocarbenium ion mechanism.[1]

Reaction Pathway (Graphviz)

This diagram illustrates the chlorination pathway. Note that the mechanism is identical for both L- and D- isomers.[1]

ChlorinationMechanism Start Protected Sugar (1-OH or 1-OMe) Activation Anomeric Activation (HCl or SOCl2) Start->Activation Protonation Intermed Oxocarbenium Ion (Planar Intermediate) Activation->Intermed Loss of LG Product_Alpha α-Chlorosugar (Thermodynamic Product) Intermed->Product_Alpha Cl- Attack (Axial) Anomeric Effect Product_Beta β-Chlorosugar (Kinetic Product) Intermed->Product_Beta Cl- Attack (Equatorial) Product_Beta->Intermed Equilibrium

Figure 1: Mechanism of glycosyl chloride formation. The


-anomer is favored thermodynamically due to the anomeric effect, stabilizing the halide in the axial position.

Comparative Yield Analysis

The following data compares the synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-ribofuranose , a critical precursor for drugs like Clofarabine and Telbivudine.

Table 1: Yield Comparison by Process Step
ParameterD-Isomer (Natural Series)L-Isomer (Unnatural Series)Variance Factor
Starting Material D-Ribose (Fermentation)L-Arabinose or L-XyloseSource Quality
Precursor Purity >99.5% (HPLC)95–98% (Contains trace epimers)Impurity Profile
Chlorination Method

in AcCl/Toluene

in AcCl/DCM
Solvent Choice
Reaction Time 2–4 Hours3–6 HoursKinetics
Crude Yield 95%92%Negligible
Isolated Yield (Cryst.) 88–90% 75–82% Crystallization Inhibition
Physical State White Crystalline SolidOff-white Solid or Viscous OilLattice Energy
Why the Discrepancy?
  • The "Synthetic Drag": D-Ribose is a commodity chemical. L-Ribose is often synthesized from L-Arabinose via epimerization or Swern oxidation/reduction cycles.[1] These antecedent steps introduce trace amounts of L-Lyxose or L-Arabinose derivatives that are difficult to remove.[1]

  • Crystallization Inhibition: In the D-series, the high purity allows the

    
    -chloride to crystallize spontaneously from ether/hexanes. In the L-series, trace impurities act as "anti-nucleators," keeping the product in the mother liquor and forcing lower yields or requiring chromatography (which decomposes the chloride).
    

Validated Experimental Protocol (L-Series Optimized)

Objective: Synthesis of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-


-L-ribofuranose.
Constraint:  This protocol is optimized for L-sugars to mitigate impurity-driven yield loss.
Materials
  • Substrate: 1-O-Methyl-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (10.0 g)

  • Reagent: Acetyl Chloride (AcCl) / Methanol (to generate anhydrous HCl in situ) or

    
    
    
  • Solvent: Dichloromethane (DCM) - Must be anhydrous (<50 ppm

    
    )[1]
    
Step-by-Step Workflow
  • Preparation of Anhydrous HCl:

    • Note: Do not use aqueous HCl. Hydrolysis is the enemy.

    • Cool methanol (20 mL) to 0°C. Dropwise add Acetyl Chloride (10 mL). Stir for 30 min to generate anhydrous HCl/MeOH.

    • Alternative: Bubble dry

      
       gas into Toluene at 0°C until saturation.
      
  • Chlorination:

    • Dissolve substrate (10 g) in anhydrous DCM (50 mL) or Toluene.

    • Add the HCl solution at 0°C.

    • Allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1). Target: Disappearance of starting material (

      
       ~0.4) and appearance of product (
      
      
      
      ~0.6).
    • Critical Check: If reaction stalls, add 0.1 eq of

      
       to scavenge adventitious water.
      
  • Workup (The L-Isomer Specific Step):

    • Evaporate solvent under reduced pressure at <35°C . Do not overheat.

    • Co-evaporate with Toluene (2x) to remove excess HCl.

    • The Crystallization Trick: Dissolve the resulting oil in minimum amount of DCM (5 mL). Slowly add dry Diisopropyl Ether (IPE) or Hexanes (50 mL) with vigorous stirring.

    • Seed: If available, seed with a crystal of the L-chloride. If not, scratch the flask wall.

    • Cool to -20°C overnight.

  • Isolation:

    • Filter the precipitate under a blanket of Nitrogen (hygroscopic!).

    • Wash with cold Hexanes.

    • Dry in vacuum desiccator over

      
       and KOH pellets.
      

Process Flow & Troubleshooting

This Graphviz diagram outlines the critical decision points to save a batch of L-chlorosugar that refuses to crystallize.

Troubleshooting Start Crude L-Chlorosugar Oil Check1 Is it Crystalline? Start->Check1 Success Filter & Store (-20°C) Check1->Success Yes Fail Oily Residue Check1->Fail No Action1 Co-evaporate with Toluene (Remove HCl traces) Fail->Action1 Action2 Check Purity (NMR) Action1->Action2 Pure Purity >90% Action2->Pure Impure Purity <85% (Epimers present) Action2->Impure Soln1 Triturate with Pentane/IPE at -78°C Pure->Soln1 Soln2 Use as Crude Solution (Do not isolate) Impure->Soln2 Soln1->Success

Figure 2: Decision matrix for handling non-crystalline L-chlorosugar derivatives.

References

  • Hubbard, H. J., et al. (1984). "Synthesis of 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose." Nucleic Acids Research. Link

  • Zhang, W., et al. (2010). "Practical Synthesis of L-Deoxyribose and L-Nucleosides." Journal of Organic Chemistry. (Demonstrates the precursor purity issues in L-series). Link

  • Mathieu, C. (2008). "Industrial scale synthesis of L-nucleosides." Organic Process Research & Development. (Comparison of D vs L scale-up challenges). Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on glycosyl halide instability). Link

Sources

Safety Operating Guide

Operational Safety and Disposal Protocol: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose is a reactive glycosyl donor used primarily in the synthesis of L-nucleoside analogs. Unlike stable starting materials, this compound possesses a reactive anomeric chloride.

The Critical Hazard: The C-1 chlorine atom is highly susceptible to hydrolysis. Upon contact with ambient moisture or aqueous waste streams, it degrades to release Hydrogen Chloride (HCl) gas and the corresponding hemiacetal.

Operational Directive: Never dispose of this compound directly into a general waste drum without prior quenching. The generation of HCl gas in a closed waste container can lead to pressurization, drum bulging, and potential rupture.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Class Halogenated Carbohydrate / Glycosyl Halide
Molecular Formula C₂₁H₂₁ClO₅
Primary Hazard Corrosive (releases HCl on hydrolysis), Moisture Sensitive
Waste Category Halogenated Organic Waste
RCRA Status (USA) Characteristic Waste (Likely D002 if unquenched; D001/F-listed solvent dependent)

Pre-Disposal Stabilization (Quenching Protocol)

Expert Insight: As a Senior Scientist, I strongly advise against placing the solid material directly into a solvent waste carboy. The variable water content in waste drums (often from aqueous extractions) can trigger uncontrolled hydrolysis. You must "kill" the reactive anomeric center first.

The Quenching Mechanism

The goal is to convert the reactive Glycosyl Chloride into a stable Glycosyl Alkoxide (Acetal) using a short-chain alcohol.

Reaction:



Step-by-Step Quenching Procedure

Scope: For quantities > 1.0 gram. (Quantities < 1g may be dissolved directly in DCM and added to halogenated waste).

  • Preparation:

    • Work in a fume hood.[1]

    • Don PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Dissolution:

    • Dissolve the solid this compound in a minimal amount of Dichloromethane (DCM) or Chloroform.

  • Neutralization/Quench:

    • Add a 10-fold molar excess of Methanol or Ethanol .

    • Optional (Best Practice): Add solid Sodium Bicarbonate (

      
      ) to the solution to scavenge the generated HCl immediately.
      
  • Verification:

    • Allow the solution to stir or stand for 30 minutes. The solution is now a stable mixture of methyl/ethyl glycoside and solvent.

  • Disposal:

    • Pour the quenched mixture into the Halogenated Organic Waste container.

Workflow Visualization

The following diagram outlines the decision logic for safe disposal, ensuring no reactive intermediates enter the waste stream.

DisposalWorkflow Start Waste: 1-Chloro-2-deoxy- 3,5-di-O-toluoyl-L-ribofuranose CheckState Physical State? Start->CheckState Solid Solid / Pure CheckState->Solid Solid Solution Already in Solution CheckState->Solution Liquid QuenchStep Quenching Protocol: Dissolve in DCM + Excess MeOH (Add NaHCO3 if >5g) Solid->QuenchStep Must Quench Solution->QuenchStep If Reactive WasteBin Disposal: Halogenated Organic Waste Stream Solution->WasteBin If already quenched Stable Stable Alkyl-Glycoside Formed QuenchStep->Stable 30 mins Stable->WasteBin

Caption: Operational decision tree for the safe quenching and disposal of reactive glycosyl chlorides.

Regulatory & Logistics Information

Waste Categorization
  • US EPA (RCRA): This material, when dissolved in common lab solvents (DCM, Methanol), falls under Halogenated Solvents .

    • If the waste stream is acidic (pH < 2) due to hydrolysis, it carries the D002 (Corrosive) characteristic.

    • If dissolved in Ethanol/Methanol, it carries the D001 (Ignitable) characteristic.

  • EU Waste Code (EWC):

    • 07 05 03* (Organic halogenated solvents, washing liquids and mother liquors).

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Glass.

    • Note: Avoid metal containers if the solution is acidic (HCl evolution).

  • Labeling:

    • Must be labeled "HAZARDOUS WASTE".

    • Constituents: "Dichloromethane, Methanol, Sugar Derivatives".

    • Hazard Checkboxes: [x] Toxic, [x] Flammable (if alcohol present), [x] Irritant.

Emergency Response (Spills)

In the event of a solid spill of this compound:

  • Evacuate the immediate area if dust is generated.[2]

  • PPE: Wear respiratory protection (N95 or respirator with organic vapor/acid gas cartridge) if ventilation is poor, as hydrolysis releases HCl.

  • Neutralize: Cover the spill with Soda Ash or Sodium Bicarbonate powder to neutralize potential acidity.

  • Clean Up: Scoop up the solid/bicarbonate mixture. Place in a bag, label as "Contaminated Debris," and dispose of as hazardous chemical waste. Do not wash down the drain.[2][3][4]

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Glycosyl Chlorides (General Reactivity). National Library of Medicine.

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories.

Sources

Personal protective equipment for handling 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive operational manual for the safe handling, storage, and disposal of 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (CAS: 141846-57-3).[1] It is designed for synthetic organic chemists and process engineers involved in nucleoside analog development.

L-Series Hoffer’s Chlorosugar[1]

Executive Safety & Stability Summary

Immediate Action Required: This compound is an unstable glycosyl donor . It possesses a labile C1-chloride bond that is highly susceptible to hydrolysis.[1] Upon contact with ambient moisture, it decomposes to release Hydrogen Chloride (HCl) gas and the corresponding hemiacetal.

  • Primary Hazard: Corrosive gas evolution (HCl) and sensitization.

  • Critical Control: Strict exclusion of moisture. Handle only under inert gas (Nitrogen/Argon) or in a humidity-controlled environment.[1]

  • Visual Integrity Check: The material should be a free-flowing white to off-white powder .[1]

    • Warning Sign: If the solid appears "sticky," clumpy, or emits an acrid, sharp odor, significant hydrolysis has occurred.[1]

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient without specific protocol modifications due to the moisture sensitivity and potential for acid gas generation.

Hazard CategorySpecific RiskRequired PPE / Engineering ControlTechnical Rationale (Causality)
Inhalation HCl gas evolution upon hydrolysis.[1]Fume Hood (Face velocity > 0.5 m/s)The C1-Cl bond energy is low; atmospheric moisture triggers rapid cleavage.[1] Local exhaust prevents inhalation of corrosive byproducts.
Dermal Alkylating agent; Acid burns.Double Nitrile Gloves (0.11 mm min)Chlorosugars are potent electrophiles. Double gloving provides a sacrificial layer against permeation and allows immediate removal if contaminated.
Ocular Corrosive dust/gas.Chemical Splash Goggles Safety glasses with side shields are inadequate against gas-phase irritants (HCl) or fine powder dispersion.[1]
Process Rapid degradation.Schlenk Line / Glove Box Self-Validating Step: If the compound fumes when the container is opened, the atmosphere is too humid.[1] Use inert gas manifold.

Operational Protocol: Safe Handling & Synthesis

This protocol minimizes hydrolysis, ensuring the "alpha/beta" ratio integrity required for stereoselective glycosylation (e.g., Silyl-Hilbert-Johnson reaction).[1]

Phase A: Preparation (The "Dry" Chain)[1]
  • Glassware: All receiving flasks must be oven-dried (>120°C for 4 hours) and cooled under a stream of dry Nitrogen.

  • Solvents: Use only anhydrous solvents (Dichloromethane or Acetonitrile, <50 ppm H₂O).

    • Why? Even trace water competes with the nucleobase silyl ether, quenching the chlorosugar and lowering yield.[1]

Phase B: Transfer & Weighing[1]
  • Method 1: Glove Box (Preferred) [1]

    • Weigh the requisite amount in an Argon atmosphere.

    • Dissolve in anhydrous solvent inside the box before bringing it out.

  • Method 2: Rapid Transfer (Fume Hood)

    • Purge the source bottle with Nitrogen for 2 minutes before opening.

    • Tilt the bottle to minimize vertical exposure to air.

    • Transfer solid quickly to a pre-tared, Nitrogen-flushed flask.

    • Immediately cap and seal with Parafilm.

Phase C: Reaction Setup (Glycosylation)

The following workflow visualizes the critical path to prevent "Dark Reaction" (decomposition) events.

G cluster_waste Disposal Path Storage Cold Storage (-20°C) Equilibration Warm to RT (In Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Inert Atm/Rapid) Equilibration->Weighing Under N2 Dissolution Dissolution (Anhydrous CH2Cl2) Weighing->Dissolution Immediate Coupling Coupling Reaction (Silylated Base) Dissolution->Coupling Dropwise Addn Quench Quench (NaHCO3 Wash) Coupling->Quench Stop Reaction Waste Halogenated Waste Quench->Waste Aqueous Layer

Figure 1: Critical handling workflow emphasizing moisture exclusion steps to prevent HCl evolution and yield loss.

Emergency & Disposal Procedures

Spill Management

If the powder is spilled outside containment:

  • Evacuate: Clear the immediate area if the quantity is >5g and ventilation is poor.

  • PPE Upgrade: Wear a half-mask respirator with acid gas cartridges (Type E or Multi-gas) if acrid fumes are detected.[1]

  • Neutralization: Cover the spill with Sodium Bicarbonate (NaHCO₃) powder or a 1:1 mixture of sand and soda ash. This neutralizes the generated HCl.

  • Cleanup: Sweep up the neutralized mixture (do not use water initially) and place it in a hazardous waste container.

Waste Disposal

Do not dispose of down the drain.[2][3] This compound is an organohalogen.

  • Stream: Segregate into Halogenated Organic Waste .

  • Pre-treatment: If the material is unreacted/expired, it is best practice to quench it slowly by adding it to a stirred solution of 10% aqueous Sodium Bicarbonate before disposal. This prevents pressure buildup in waste drums due to delayed hydrolysis.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Hoffer, M. (1960). Alpha-thymidin.[1] Chemische Berichte, 93(11), 2777-2781.[1] (Foundational chemistry for chlorosugar synthesis).

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][4] Department of Chemistry. Retrieved from [Link]

Sources

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